molecular formula C7H7FO B1307441 3-Fluoro-5-methylphenol CAS No. 216976-31-7

3-Fluoro-5-methylphenol

Cat. No.: B1307441
CAS No.: 216976-31-7
M. Wt: 126.13 g/mol
InChI Key: AYMBVFCWNCCREA-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylphenol (CAS 216976-31-7) is a halogenated phenol derivative of significant interest in neuropharmacological research. With a molecular formula of C7H7FO and a molecular weight of 126.13 g/mol, this compound is recognized for its role as a potent positive allosteric modulator of glycine receptors . Scientific studies have identified that the key structural feature of a halogen in the para position (relative to the hydroxyl group) is a crucial determinant for the high potency of phenolic compounds at these receptors . Specifically, halogenated phenols like this compound achieve half-maximum potentiation of glycine-induced chloride currents at concentrations more than 20-fold lower than their non-halogenated analogues, operating in the low µM range . This makes it a valuable tool compound for investigating the structure and function of inhibitory neurotransmission in the central nervous system, which is involved in motor control, nociception, and sensory signal processing . The product is provided with a typical purity of 98% and has a phenol-like odor . It is a liquid at room temperature with a boiling point of approximately 199.8°C at 760 mmHg and a relative density of 1.164 . For safe handling, it is classified as a Corrosive and Harmful substance (GHS05, GHS07) and carries the signal word "Danger" . Key hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Appropriate precautionary measures must be taken, including the use of protective gloves, protective clothing, and eye/face protection . For transportation, it is regulated as a dangerous good under UN 3265 (Corrosive liquid, acidic, organic, N.O.S.), Packing Group III . Please Note: This product is labeled For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations for the storage, handling, and disposal of this material.

Properties

IUPAC Name

3-fluoro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7FO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMBVFCWNCCREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393550
Record name 3-Fluoro-5-methylphenol
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216976-31-7
Record name 3-Fluoro-5-methylphenol
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Record name 3-Fluoro-5-methylphenol
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Record name 3-Fluoro-5-methylphenol
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 216976-31-7

This technical guide provides a comprehensive overview of 3-Fluoro-5-methylphenol (also known as 5-Fluoro-m-cresol), a fluorinated aromatic organic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its physicochemical properties, plausible synthetic routes, potential applications, and safety information.

Chemical and Physical Properties

This compound is a substituted phenol featuring both a fluorine atom and a methyl group on the aromatic ring. These substitutions are significant in medicinal chemistry, as fluorination can enhance metabolic stability and binding affinity of drug candidates. The compound is typically a liquid or a low-melting solid at room temperature.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 216976-31-7[2][3]
Molecular Formula C₇H₇FO[2][3]
Molecular Weight 126.13 g/mol [3]
Appearance Liquid or white crystalline solid[1]
Boiling Point 199.8 °C at 760 mmHg[2]
Melting Point ~46-48 °C[1]
Density 1.164 g/cm³N/A
Flash Point 88.2 °C[2]
Purity Typically ≥98%[2]
Storage Temperature Room temperature[2]
Solubility Low solubility in water; soluble in organic solvents.[1]

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Synthesis from 3-Amino-5-fluorotoluene

This protocol is a representative example based on the well-established Sandmeyer-type reaction for converting anilines to phenols.

Materials:

  • 3-Amino-5-fluorotoluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water (H₂O)

  • Ice

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Amino-5-fluorotoluene in a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 10 °C with an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite dropwise to the reaction mixture. The temperature must be strictly controlled to remain between 0-5 °C to ensure the stability of the diazonium salt intermediate.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Hydrolysis:

    • Gently heat the solution containing the diazonium salt to approximately 50-60 °C. The diazonium salt will decompose, releasing nitrogen gas and forming the corresponding phenol.

    • Maintain this temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any residual acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Below is a conceptual workflow for this synthetic approach.

G Conceptual Synthesis Workflow for this compound A Start: 3-Amino-5-fluorotoluene B Diazotization (H2SO4, NaNO2, 0-5 °C) A->B C Intermediate: Diazonium Salt B->C D Hydrolysis (Heat, H2O) C->D E Crude Product D->E F Workup & Purification (Extraction, Distillation/Chromatography) E->F G Final Product: This compound F->G

A plausible synthetic workflow for this compound.

Biological Activity and Potential Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The incorporation of a fluorine atom into organic molecules is a common strategy in drug design to improve pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability. Phenolic compounds, in general, are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties.

While there is no specific, publicly available research detailing the direct biological activity or signaling pathway modulation of this compound, its structural similarity to other biologically active phenols suggests it could be a candidate for screening in various assays. A related compound, 3-fluoro-2-methylphenol, is utilized in the synthesis of molecules that modulate the ROR-gamma-t pathway, which is involved in inflammatory diseases.[4] This suggests that derivatives of this compound could be explored for similar therapeutic targets.

A general workflow for assessing the biological activity of a novel compound like this compound is outlined below.

G General Workflow for Biological Activity Screening cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies A Compound Library (incl. This compound derivatives) B Primary Screening (e.g., Enzyme inhibition, Receptor binding) A->B C Hit Identification B->C D Secondary Screening (Dose-response, Cellular assays) C->D E Lead Compound Selection D->E F Target Identification E->F G Pathway Analysis (e.g., Western blot, qPCR) F->G H Signaling Pathway Elucidation G->H

A typical workflow for screening and characterizing novel compounds.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and may cause skin irritation and serious eye damage. It is also suspected of causing respiratory irritation. Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statements
alt text
alt text
DangerH302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H335: May cause respiratory irritation.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For full safety information, consult the Safety Data Sheet (SDS) provided by the supplier. This compound is intended for research use only and is not for diagnostic or therapeutic use.[3]

References

Synthesis of 3-Fluoro-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Fluoro-5-methylphenol, a valuable intermediate in the development of novel pharmaceuticals and other specialty chemicals. The primary synthetic route proceeds through the diazotization of 3-fluoro-5-methylaniline followed by the hydrolysis of the resulting diazonium salt. This method offers a reliable and scalable approach to producing this key building block.

Introduction

This compound, also known as 5-fluoro-m-cresol, is an aromatic organic compound with the chemical formula C₇H₇FO. Its structure incorporates a phenol ring substituted with a fluorine atom and a methyl group at the 3 and 5 positions, respectively. This substitution pattern makes it a crucial precursor for the synthesis of a variety of complex molecules, particularly in the agrochemical and pharmaceutical industries where the introduction of fluorine can enhance metabolic stability and binding affinity of target compounds.

Primary Synthetic Pathway: Diazotization of 3-Fluoro-5-methylaniline

The most common and well-established method for the synthesis of this compound involves a two-step process starting from 3-fluoro-5-methylaniline:

  • Diazotization: The primary amine group of 3-fluoro-5-methylaniline is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Hydrolysis: The resulting 3-fluoro-5-methyldiazonium salt is then hydrolyzed by heating the aqueous solution. The diazonium group is an excellent leaving group and is replaced by a hydroxyl group, yielding this compound. The evolution of nitrogen gas drives the reaction to completion.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from analogous and well-established procedures for the hydrolysis of aryldiazonium salts.

Materials:

  • 3-Fluoro-5-methylaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Urea

  • Water

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Four-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Step 1: Diazotization of 3-Fluoro-5-methylaniline
  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-fluoro-5-methylaniline in aqueous sulfuric acid. For every 1.0 equivalent of the aniline, use approximately 3-4 equivalents of sulfuric acid and enough water to ensure dissolution while maintaining a stirrable mixture.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (approximately 1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline solution via the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the 3-fluoro-5-methyldiazonium salt. A small amount of urea can be added to quench any excess nitrous acid.

Step 2: Hydrolysis of the Diazonium Salt
  • In a separate large flask equipped for steam distillation, bring a quantity of water containing a small amount of urea to a boil.

  • Slowly add the cold diazonium salt solution dropwise into the boiling water. The rate of addition should be controlled to match the rate of steam distillation. This technique helps to minimize the formation of tarry by-products by keeping the concentration of the diazonium salt low in the hot solution.[1]

  • The hydrolysis reaction will proceed with the evolution of nitrogen gas, and the this compound product will co-distill with the steam.[1]

  • Continue the steam distillation until the distillate is no longer cloudy and no more organic product is observed coming over. The distillation temperature is typically maintained around 98-102 °C.[1]

Work-up and Purification
  • Collect the distillate, which will be a two-phase mixture of water and this compound.

  • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (2-3 times) to recover any dissolved product.

  • Combine all organic extracts and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Quantitative Data

ParameterValue/Condition
Starting Material 3-Fluoro-5-methylaniline
Key Reagents Sodium Nitrite, Sulfuric Acid
Diazotization Temp. 0-5 °C
Hydrolysis Method Steam Distillation
Hydrolysis Temp. 98-102 °C[1]
Reported Analogous Yield >90%[1]

Visualizations

Synthesis Pathway

Synthesis_of_3_Fluoro_5_methylphenol Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 3-Fluoro-5-methylaniline intermediate 3-Fluoro-5-methyldiazonium salt start->intermediate 1. NaNO₂, H₂SO₄ 2. 0-5 °C product This compound intermediate->product 1. H₂O, Heat (Steam Distillation) 2. N₂ evolution

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis cluster_workup Work-up and Purification d1 Dissolve 3-fluoro-5-methylaniline in aqueous H₂SO₄ d2 Cool to 0-5 °C d1->d2 d3 Dropwise addition of NaNO₂ solution d2->d3 d4 Stir for 30 min at 0-5 °C d3->d4 h2 Slowly add diazonium salt solution d4->h2 Transfer h1 Prepare boiling water with urea h1->h2 h3 Steam distill product h2->h3 w1 Collect distillate h3->w1 Collect w2 Separate layers and extract aqueous phase w1->w2 w3 Combine organic layers and wash w2->w3 w4 Dry over Na₂SO₄ w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify (e.g., vacuum distillation) w5->w6

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

  • Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

  • The reactions should be carried out in a well-ventilated fume hood.

  • Nitrogen gas is evolved during the hydrolysis step. Ensure adequate ventilation.

Conclusion

The synthesis of this compound via the diazotization of 3-fluoro-5-methylaniline is a robust and efficient method suitable for laboratory-scale and potentially industrial-scale production. Careful control of reaction temperature during the diazotization step and the use of steam distillation for the hydrolysis are key to achieving high yields and purity. This technical guide provides a comprehensive overview and a detailed procedural framework to aid researchers and chemists in the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Fluoro-5-methylphenol, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Understanding these properties is crucial for its effective handling, application in synthetic protocols, and for ensuring safety in the laboratory and industrial settings.

Core Physical and Chemical Properties

This compound, also known as 5-fluoro-m-cresol, is an organic compound with the chemical formula C7H7FO.[1][3] Its structure consists of a phenol ring substituted with a fluorine atom and a methyl group at positions 3 and 5, respectively. The presence of the electronegative fluorine atom can influence the compound's acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. The physical state of this compound can be described as either a white crystalline solid or a liquid, which is consistent with its reported melting point being close to ambient temperatures.[1][4]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

PropertyValueUnits
Molecular Weight 126.13 g/mol
Melting Point 46 - 48°C
Boiling Point 199.8 - 250°C at 760 mmHg
Density 1.164g/cm³
Flash Point 88.2°C
Vapor Pressure 0.237mmHg at 25°C
Refractive Index 1.52
pKa 9.08 ± 0.10(Predicted)

Note: The boiling point is reported with a notable range across different sources, which may reflect variations in experimental conditions or purity of the samples.

Experimental Protocols

Determination of Melting Point

The melting point of a solid is determined as the temperature range over which it changes state from solid to liquid. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal melts is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Distillation Method):

  • A sample of this compound is placed in a distillation flask.

  • The flask is connected to a condenser and a collection flask. A thermometer is placed in the neck of the distillation flask with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • The flask is heated gently.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the given atmospheric pressure.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Physical Property Measurement cluster_2 Data Analysis & Reporting a Synthesis of this compound b Purification (e.g., Distillation, Recrystallization) a->b c Purity Analysis (e.g., GC, HPLC, NMR) b->c d Melting Point Determination c->d e Boiling Point Determination c->e f Density Measurement c->f g Spectroscopic Analysis (e.g., IR, UV-Vis) c->g h Data Compilation and Statistical Analysis d->h e->h f->h g->h i Technical Data Sheet Generation h->i j Safety Data Sheet (SDS) Creation h->j

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-5-methylphenol (CAS No: 216976-31-7), a fluorinated aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. This document summarizes its known quantitative data, outlines a plausible experimental protocol for its synthesis, and discusses its predicted spectroscopic characteristics. Due to the limited availability of public domain experimental data, some information presented herein is based on established chemical principles and data from analogous structures.

Chemical Structure and Properties

This compound, also known as 5-fluoro-m-cresol, is a disubstituted phenol with the chemical formula C₇H₇FO.[1][2] The structure consists of a benzene ring substituted with a hydroxyl group, a fluorine atom, and a methyl group at positions 1, 3, and 5, respectively.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 216976-31-7[1][2]
Molecular Formula C₇H₇FO[1][2]
Molecular Weight 126.13 g/mol [2]
Appearance Reported as both a liquid and a solid (white crystals or granules)[1][3]
Boiling Point 199.8 °C at 760 mmHg[1]
Melting Point Approximately 46-48 °C[3]
Density 1.164 g/cm³ (predicted)ChemBK
Flash Point 88.2 °C[1]
Solubility Low solubility in water; good solubility in organic solvents.[3][3]
Safety Information

This compound is classified as a hazardous substance.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

HazardGHS PictogramHazard Statement
CorrosiveGHS05H314: Causes severe skin burns and eye damage.[1]
HarmfulGHS07H302: Harmful if swallowed.[1]
Serious Eye DamageGHS05H318: Causes serious eye damage.[1]

Synthesis of this compound

Proposed Experimental Protocol: Diazotization-Hydrolysis of 3-fluoro-5-methylaniline

Materials:

  • 3-fluoro-5-methylaniline

  • Concentrated sulfuric acid (98%)

  • Sodium nitrite

  • Copper (II) sulfate (catalyst)

  • Deionized water

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for synthesis and distillation

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a stoichiometric excess of concentrated sulfuric acid.

    • Cool the acid in an ice-salt bath to below 5 °C.

    • Slowly add 3-fluoro-5-methylaniline to the cold sulfuric acid with continuous stirring, maintaining the temperature below 5 °C.

    • Prepare a concentrated aqueous solution of sodium nitrite.

    • Add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture. The temperature must be strictly controlled and kept below 5 °C to prevent the decomposition of the diazonium salt. The addition is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

  • Hydrolysis:

    • In a separate reaction vessel equipped for heating and distillation, prepare an aqueous solution of copper (II) sulfate.

    • Heat the copper sulfate solution to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. The diazonium salt will hydrolyze to form this compound, evolving nitrogen gas. The rate of addition should be controlled to manage the effervescence.

    • The crude this compound will steam distill with the water. Collect the distillate.

  • Work-up and Purification:

    • The collected distillate will be a two-phase mixture. Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

    • Combine all organic fractions and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or recrystallization.

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis start 3-Fluoro-5-methylaniline reagents1 1. H₂SO₄, < 5 °C 2. NaNO₂, < 5 °C intermediate 3-Fluoro-5-methylbenzenediazonium salt reagents1->intermediate reagents2 H₂O, CuSO₄ (cat.), Δ intermediate->reagents2 product This compound reagents2->product

Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data

As of the date of this publication, experimental spectroscopic data for this compound is not widely available. The following are predicted spectroscopic characteristics based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a deuterated solvent like CDCl₃ is expected to show the following signals:

  • Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.

  • Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 6.5-7.5 ppm). Due to the fluorine substitution, these protons will exhibit coupling with the ¹⁹F nucleus, resulting in doublets or doublet of doublets.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and temperature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show seven distinct signals:

  • Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.

  • Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 100-165 ppm). The carbons directly bonded to fluorine (C-F) and the adjacent carbons will show characteristic coupling constants (J-coupling). The carbon bearing the fluorine (C3) will appear as a doublet with a large coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: A strong, characteristic band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 126. Common fragmentation patterns for phenols include the loss of CO (m/z = 98) and potentially the loss of a methyl radical (m/z = 111).

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, halogenated phenols, in general, are known to exhibit a range of biological effects, including antimicrobial and anticancer activities. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule by increasing its metabolic stability and binding affinity to target proteins.

It is plausible that this compound could interact with various cellular signaling pathways, a common characteristic of phenolic compounds. Potential pathways of interest for future research could include:

  • MAPK/ERK Pathway: Often involved in cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: A crucial pathway in regulating cell growth and apoptosis.

  • NF-κB Pathway: A key regulator of inflammatory responses.

Further research is required to elucidate any specific biological activities and mechanisms of action for this compound.

G cluster_compound Compound of Interest cluster_pathways Potential Target Signaling Pathways cluster_outcomes Potential Biological Outcomes compound This compound MAPK MAPK/ERK Pathway compound->MAPK May Interact With PI3K PI3K/Akt Pathway compound->PI3K May Interact With NFkB NF-κB Pathway compound->NFkB May Interact With Antimicrobial Antimicrobial Activity compound->Antimicrobial Anticancer Anticancer Activity MAPK->Anticancer Anti_inflammatory Anti-inflammatory Activity MAPK->Anti_inflammatory PI3K->Anticancer NFkB->Anti_inflammatory

Hypothesized biological interactions of this compound.

Conclusion

This compound is a halogenated phenol with well-defined physical properties. While detailed experimental data on its synthesis and spectroscopic characterization are limited in the public domain, established chemical principles allow for the prediction of its properties and the development of a plausible synthetic route. Its structure suggests potential for interesting biological activity, warranting further investigation by researchers in drug discovery and related fields. This guide serves as a foundational resource to stimulate and support future research on this compound.

References

Spectroscopic Profile of 3-Fluoro-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3-Fluoro-5-methylphenol. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values and provides comprehensive, generalized experimental protocols for acquiring and analyzing the necessary data. The information herein is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds, such as other fluorinated phenols and methylated aromatics.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
OH9.0 - 10.0Singlet (broad)-
H-26.6 - 6.8Doublet of doubletsJH-F ≈ 8-10 Hz, JH-H ≈ 2-3 Hz
H-46.5 - 6.7Doublet of doubletsJH-F ≈ 10-12 Hz, JH-H ≈ 2-3 Hz
H-66.7 - 6.9Singlet (broad) or triplet-
CH₃2.2 - 2.4Singlet-

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (C-OH)155 - 158
C-2105 - 108
C-3 (C-F)162 - 165 (doublet, ¹JC-F ≈ 240-250 Hz)
C-4110 - 113
C-5 (C-CH₃)140 - 143
C-6115 - 118
CH₃20 - 22

Solvent: CDCl₃ or DMSO-d₆. Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
O-H3200 - 3600 (broad)Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (methyl)2850 - 2960Stretching
C=C (aromatic)1580 - 1620, 1450 - 1500Stretching
C-O1180 - 1260Stretching
C-F1000 - 1100Stretching
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zDescription
[M]⁺126Molecular Ion
[M-CH₃]⁺111Loss of a methyl radical
[M-CO]⁺98Loss of carbon monoxide
[M-CHO]⁺97Loss of a formyl radical

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet) : If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100-200 mg) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solution : Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). Use a liquid cell with an appropriate path length.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the solvent/KBr pellet).

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation : A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition (Electron Ionization - EI) :

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • This causes ionization and fragmentation of the molecule.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis :

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce structural information. Characteristic losses of small neutral fragments (e.g., CH₃, CO) can help confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Absorptions Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the NMR Spectrum Analysis of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-5-methylphenol. Due to the limited availability of directly published experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and typical coupling constants, to predict and interpret the ¹H and ¹³C NMR spectra. This approach offers a robust framework for researchers encountering this or structurally similar molecules in their work.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Predictions are based on the additive effects of the fluoro, hydroxyl, and methyl substituents on the benzene ring. The base chemical shift for benzene is taken as 7.26 ppm for ¹H NMR and 128.5 ppm for ¹³C NMR.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H26.65Doublet of doublets (dd)⁴JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz
H46.58Doublet of doublets (dd)³JHH ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz
H66.72Singlet (broad) or Triplet⁴JHF ≈ 2-3 Hz, ⁴JHH ≈ 2-3 Hz
OH5.0 - 6.0Singlet (broad)-
CH₃2.28Singlet-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (JCF, Hz)
C1157.0Doublet³JCF ≈ 7-10 Hz
C2103.5Doublet²JCF ≈ 20-25 Hz
C3163.0Doublet¹JCF ≈ 240-250 Hz
C4110.0Doublet²JCF ≈ 20-25 Hz
C5140.0Doublet³JCF ≈ 7-10 Hz
C6115.0Doublet⁴JCF ≈ 3-4 Hz
CH₃21.5Singlet-

Interpretation of Predicted Spectra

¹H NMR Spectrum:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons.

  • H6: This proton is situated between the fluorine and methyl groups. It is expected to appear as a broad singlet or a triplet due to small four-bond couplings to both the fluorine and the H4 proton.

  • H2: This proton is ortho to the hydroxyl group and meta to the methyl group. It will be split into a doublet of doublets by a significant four-bond coupling to the fluorine and a smaller four-bond coupling to H4.

  • H4: This proton is ortho to the methyl group and meta to the hydroxyl group. It will appear as a doublet of doublets due to a three-bond coupling with H2 and a four-bond coupling with H6.

  • OH Proton: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.

  • CH₃ Protons: The methyl protons will appear as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to show seven distinct signals. A key feature will be the splitting of the carbon signals due to coupling with the fluorine atom.

  • C3: The carbon directly attached to the fluorine atom will exhibit the largest coupling constant (¹JCF) and will be significantly deshielded.

  • C2 and C4: The carbons ortho to the fluorine will show a sizable two-bond coupling constant (²JCF).

  • C1 and C5: The carbons meta to the fluorine will have smaller three-bond coupling constants (³JCF).

  • C6: The carbon para to the fluorine will show the smallest four-bond coupling constant (⁴JCF).

  • CH₃: The methyl carbon will appear as a singlet.

Experimental Protocols

A standard protocol for obtaining high-quality NMR spectra of small organic molecules like this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Ensure the solvent is of high purity to avoid extraneous peaks.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16.

      • Spectral Width: 16 ppm.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on the sample concentration.

      • Spectral Width: 240 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Apply a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of Analytical Workflow

The logical workflow for the NMR spectrum analysis of this compound, from sample preparation to final structure confirmation, can be visualized as follows:

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing H1_Spectrum Processed ¹H Spectrum Processing->H1_Spectrum C13_Spectrum Processed ¹³C Spectrum Processing->C13_Spectrum Integration Integration H1_Spectrum->Integration Chem_Shift Chemical Shift Analysis H1_Spectrum->Chem_Shift Coupling Coupling Constant Analysis H1_Spectrum->Coupling C13_Spectrum->Chem_Shift C13_Spectrum->Coupling Assignment Peak Assignment Integration->Assignment Chem_Shift->Assignment Coupling->Assignment Structure Structure Confirmation of This compound Assignment->Structure

Caption: Logical workflow for NMR analysis of this compound.

This comprehensive guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. By combining predictive methods with established experimental protocols, researchers can confidently approach the structural elucidation of this and related fluorinated aromatic compounds.

In-Depth Technical Guide to the FT-IR Spectrum of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-Fluoro-5-methylphenol. It details the expected vibrational frequencies, provides standardized experimental protocols for spectral acquisition, and outlines a logical workflow for spectral analysis and interpretation. This document is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Introduction to the FT-IR Spectroscopy of this compound

This compound is an aromatic organic compound with the chemical formula C₇H₇FO. Its structure comprises a benzene ring substituted with a hydroxyl group (-OH), a fluorine atom (-F), and a methyl group (-CH₃). FT-IR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds within the molecule.

The FT-IR spectrum of this compound is characterized by absorption bands arising from the vibrations of its key functional groups: the O-H bond of the phenolic hydroxyl group, the C-O bond, the aromatic C=C and C-H bonds, the C-F bond, and the C-H bonds of the methyl group. The precise positions of these bands can provide insights into the molecular structure and bonding.

Predicted FT-IR Vibrational Frequencies of this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretching (intermolecular H-bonded) 3600 - 3200 Strong, Broad The broadness is a characteristic feature of phenolic O-H groups involved in hydrogen bonding.
Aromatic C-H Stretching 3100 - 3000 MediumThese bands are typical for C-H stretching vibrations in aromatic rings.
Aliphatic C-H Stretching (methyl group) 2975 - 2850 MediumAsymmetric and symmetric stretching vibrations of the C-H bonds in the -CH₃ group.
Aromatic C=C Stretching 1620 - 1580, 1500 - 1450 Strong to MediumMultiple bands are expected in this region due to the vibrations of the benzene ring.
O-H Bending 1410 - 1310 MediumIn-plane bending vibration of the hydroxyl group.
C-O Stretching (phenolic) 1260 - 1180 Strong This is a characteristic and strong absorption for phenolic compounds, distinguishing them from aliphatic alcohols.[1]
C-F Stretching 1250 - 1000 Strong The carbon-fluorine bond gives rise to a strong absorption band in this region.
Aromatic C-H Out-of-Plane Bending 900 - 690 StrongThe substitution pattern on the benzene ring influences the number and position of these bands, providing structural information.

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid, liquid, or solution) and the specific experimental conditions.

Experimental Protocols for FT-IR Spectral Acquisition

The following protocols provide detailed methodologies for obtaining a high-quality FT-IR spectrum of this compound, which is a solid at room temperature.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a convenient and widely used technique for solid and liquid samples that requires minimal sample preparation.

Apparatus:

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal using a clean spatula.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe to remove all traces of the sample.

Transmission FT-IR Spectroscopy (KBr Pellet Method)

This traditional method involves dispersing the solid sample in a transparent matrix, typically potassium bromide (KBr).

Apparatus:

  • FT-IR spectrometer.

  • Agate mortar and pestle.

  • Pellet press with die set.

  • Source of dry KBr powder (spectroscopic grade).

  • Spatula.

  • Infrared lamp (optional, for drying).

Procedure:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. Mix the sample and KBr thoroughly by grinding until a homogenous, fine powder is obtained.

  • Pellet Formation: Transfer the powder mixture into the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded beforehand.

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands.

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates a systematic workflow for the analysis and interpretation of an FT-IR spectrum, from initial data acquisition to final structural elucidation.

FTIR_Workflow FT-IR Spectral Analysis Workflow A Sample Preparation (ATR or KBr Pellet) B FT-IR Spectrometer Data Acquisition A->B Introduce Sample C Background Subtraction & Data Processing B->C Raw Spectrum D Peak Picking & Identification C->D Processed Spectrum E Assignment of Vibrational Modes D->E Peak List G Interpretation of Functional Groups E->G Functional Group Identification F Comparison with Reference Spectra/Databases F->G Confirmation H Structural Elucidation/ Confirmation G->H Structural Information

Caption: Logical workflow for FT-IR spectral analysis.

Conclusion

The FT-IR spectrum of this compound provides a unique fingerprint that is valuable for its identification and characterization. By understanding the expected vibrational frequencies of its key functional groups and employing standardized experimental protocols, researchers can confidently acquire and interpret high-quality spectra. This technical guide serves as a foundational resource for the application of FT-IR spectroscopy in the analysis of this compound within the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Mass Spectrometry of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3-Fluoro-5-methylphenol (C₇H₇FO), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of a published mass spectrum for this specific molecule, this document presents a predicted electron ionization (EI) mass spectrum, a plausible fragmentation pathway, and a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The predictions are based on the known fragmentation patterns of structurally similar compounds, such as 3-methylphenol and 3-fluorophenol.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is predicted to be dominated by the molecular ion peak and fragments arising from the loss of stable neutral molecules and radicals. The molecular weight of this compound is 126.13 g/mol , which will correspond to the molecular ion peak ([M]⁺•) at m/z 126.

The fragmentation of aromatic compounds, particularly phenols, is heavily influenced by the stability of the aromatic ring.[1] The primary fragmentation events are expected to involve the hydroxyl and methyl groups, as well as the fluorine atom. For aromatic alcohols like phenols, the molecular ion peak is typically prominent due to the stability of the aromatic system.[1]

The following table summarizes the predicted major fragments for this compound under electron ionization.

m/z (Predicted)Ion FormulaProposed Lost FragmentDescription
126[C₇H₇FO]⁺•-Molecular Ion: Represents the intact molecule after the loss of an electron. Expected to be a prominent peak.
125[C₇H₆FO]⁺H•[M-H]⁺: Loss of a hydrogen radical, likely from the methyl or hydroxyl group, forming a stable cation. A common fragmentation for aromatic compounds.[1]
98[C₆H₅F]⁺•CO[M-CO]⁺•: Loss of carbon monoxide, a characteristic fragmentation for phenols, leading to a cyclopentadienyl cation derivative.
97[C₆H₄F]⁺CHO•[M-CHO]⁺: Loss of a formyl radical (CHO•), another common pathway for phenols.
83[C₅H₄F]⁺C₂H₃O•Further fragmentation of the [M-H]⁺ ion.
77[C₅H₄O]⁺ / [C₆H₅]⁺FCO• / F•Loss of a fluorocarbonyl radical or a fluorine radical from fragment ions. The peak at m/z 77 is also characteristic of a phenyl cation, though its formation might be less favored in this specific case.
69[C₄H₂F]⁺C₃H₅O•Further fragmentation of the aromatic ring structure.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion ([C₇H₇FO]⁺•) at m/z 126. This high-energy ion then undergoes a series of bond cleavages and rearrangements to produce smaller, stable fragment ions. The primary fragmentation pathways are visualized in the diagram below.

G cluster_workflow Fragmentation Pathway mol This compound [C₇H₇FO] ion [M]⁺• m/z = 126 mol->ion - e⁻ frag1 [M-H]⁺ m/z = 125 ion->frag1 - H• frag2 [M-CO]⁺• m/z = 98 ion->frag2 - CO frag3 [M-CHO]⁺ m/z = 97 ion->frag3 - CHO•

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocols for GC-MS Analysis

The following section details a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of phenols in various environmental matrices.[2][3][4]

1. Sample Preparation (Aqueous Sample)

  • pH Adjustment: Take a 1-liter water sample and adjust the pH to <2 using sulfuric acid.[5]

  • Solid Phase Extraction (SPE): Pass the acidified sample through a solid phase extraction cartridge (e.g., C18 or a polymeric sorbent) to adsorb the phenolic compounds.[2]

  • Elution: Elute the trapped analytes from the SPE cartridge with a suitable organic solvent, such as dichloromethane.[2]

  • Drying: Pass the collected organic extract through anhydrous sodium sulfate to remove any residual water.[5]

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[5]

  • Internal Standard: Add an appropriate internal standard for quantification.

2. GC-MS Instrumentation and Conditions

A standard Gas Chromatograph coupled to a Mass Spectrometer is recommended for this analysis.[3]

ParameterRecommended Setting
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent).[6]
Injection Volume1 µL
Injector Temperature275 °C[3]
Injection ModeSplitless (with a splitless time of 1 minute)[3]
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min.[3]
Oven Temperature ProgramInitial temperature of 60°C held for 5 minutes, then ramp at 8-10°C/min to 300°C and hold for 10 minutes.[3][6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[7]
Mass Rangem/z 40-400
Ion Source Temperature230 °C
Transfer Line Temperature300 °C[3]
DetectorMass Analyzer (e.g., Quadrupole, Ion Trap)
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Experimental Workflow

The overall workflow for the analysis of this compound in an environmental sample is depicted in the following diagram. This workflow outlines the major steps from sample collection to final data analysis.

G cluster_workflow GC-MS Analysis Workflow sample Sample Collection (e.g., Water, Soil) extraction Sample Preparation (Extraction & Concentration) sample->extraction analysis GC-MS Analysis extraction->analysis Inject 1 µL data_proc Data Processing analysis->data_proc Acquire Mass Spectra results Quantification & Identification data_proc->results Peak Integration & Library Search

Caption: General workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methylphenol is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its reactivity is primarily dictated by the interplay of the activating hydroxyl and methyl groups and the deactivating, electron-withdrawing fluorine atom. This guide provides a comprehensive overview of the known and predicted reactivity and stability of this compound, drawing upon available data and established principles of organic chemistry. Due to a lack of specific experimental studies on this particular isomer, some information is inferred from the behavior of analogous compounds. This document aims to serve as a valuable resource for professionals engaged in the research and development of molecules incorporating this scaffold.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various chemical processes and for developing appropriate handling and storage protocols.

PropertyValueSource
Molecular Formula C₇H₇FO[3]
Molecular Weight 126.13 g/mol [3]
Appearance White crystals or granules; also reported as a liquid[1]
Melting Point ~46-48 °C[1]
Boiling Point 199.8 °C at 760 mmHg
Flash Point 88.2 °C
Predicted pKa 9.08 ± 0.10[2]
Solubility Low solubility in water; good solubility in organic solvents[1]

Reactivity Profile

The reactivity of the this compound ring is influenced by the directing effects of its three substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators, while the fluorine (-F) atom is an ortho-, para-directing deactivator. The interplay of these effects governs the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. The methyl group provides additional activation. The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, deactivating the ring. However, its lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions.

The predicted sites of electrophilic attack are illustrated in the diagram below. The positions ortho and para to the strongly activating hydroxyl group (positions 2, 4, and 6) are the most likely to react. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Figure 1. Predicted sites of electrophilic aromatic substitution on this compound.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of reactions, including etherification, esterification, and O-acylation. These reactions are standard for phenols and are expected to proceed under typical conditions.

Hydroxyl_Reactions Start This compound Ether Ether Derivative Start->Ether R-X, Base Ester Ester Derivative Start->Ester Acyl halide or Anhydride, Base

Figure 2. General reactions of the hydroxyl group in this compound.
Nucleophilic Aromatic Substitution

While the aromatic ring is generally electron-rich due to the hydroxyl and methyl groups, nucleophilic aromatic substitution is generally difficult. However, under forcing conditions or with strong nucleophiles, displacement of the fluorine atom might be possible, although this is expected to be a low-yielding process.

Stability Profile

The stability of this compound under various conditions is a critical parameter for its storage, handling, and use in synthetic processes.

Thermal Stability

Phenols are generally thermally stable. This compound has a relatively high boiling point, suggesting it can withstand elevated temperatures to some extent. However, prolonged exposure to high temperatures, especially in the presence of oxygen or catalysts, could lead to decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal decomposition profile of this compound.

  • Apparatus: Thermogravimetric Analyzer.

  • Method:

    • A small, accurately weighed sample (5-10 mg) of this compound is placed in a tared TGA pan.

    • The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample as a function of temperature is recorded.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures at which significant weight loss occurs.

Note: No specific experimental TGA data for this compound was found in the literature.

Photostability

Substituted phenols can be susceptible to photodegradation, especially in the presence of photosensitizers and oxygen. The ultraviolet (UV) absorption properties of this compound would determine its susceptibility to photodegradation.

Experimental Protocol: Photostability Study (Forced Degradation)

  • Objective: To assess the stability of this compound upon exposure to light.

  • Apparatus: Photostability chamber with controlled light exposure (e.g., Xenon lamp).

  • Method:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Expose the solution to a defined light source (e.g., ICH-compliant UV and visible light) for a specified duration.

    • A control sample should be kept in the dark at the same temperature.

    • Analyze the samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Data Analysis: Compare the chromatograms of the exposed and control samples to identify and quantify any photodegradants.

Note: No specific experimental photostability data for this compound was found in the literature.

Stability in Solution (Hydrolytic Stability)

The stability of this compound in aqueous solutions at different pH values is important for its use in various formulations and reaction media. As a phenol, it is expected to be relatively stable to hydrolysis under neutral and acidic conditions. In strongly basic solutions, it will exist as the phenoxide ion, which may be more susceptible to oxidation.

Experimental Protocol: Hydrolytic Stability Study (Forced Degradation)

  • Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values.

  • Method:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

    • Incubate the solutions at a controlled temperature (e.g., 50 °C) for a specified period.

    • Analyze the samples at various time points using a stability-indicating HPLC method.

  • Data Analysis: Determine the rate of degradation, if any, at each pH condition and identify major degradation products.

Forced_Degradation_Workflow Start This compound Sample Stress Apply Stress Conditions (Heat, Light, pH, Oxidation) Start->Stress Analysis Stability-Indicating HPLC Analysis Stress->Analysis Data Quantify Parent Compound and Degradants Analysis->Data Pathway Elucidate Degradation Pathways Data->Pathway

Figure 3. A general workflow for forced degradation studies of this compound.

Safety and Handling

This compound is classified as a corrosive substance. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a versatile chemical intermediate with a reactivity profile dominated by the activating hydroxyl and methyl groups. While its physical properties are reasonably well-documented, there is a notable lack of specific experimental data regarding its detailed reactivity and stability under various stress conditions. The information and protocols provided in this guide are intended to offer a solid foundation for researchers and drug development professionals working with this compound. Further experimental investigation is warranted to fully elucidate its chemical behavior and degradation pathways, which will be crucial for its successful application in the synthesis of novel molecules.

References

An In-depth Technical Guide to Potential Derivatives of 3-Fluoro-5-methylphenol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. 3-Fluoro-5-methylphenol is a versatile starting material, offering multiple reaction sites for the synthesis of novel derivatives. Its unique substitution pattern—a fluorine atom meta to a hydroxyl group and a methyl group—provides a valuable platform for creating diverse chemical entities with potential therapeutic applications. This guide explores the synthesis of key derivatives of this compound, providing detailed experimental protocols, quantitative data, and insights into their potential biological relevance, particularly as enzyme inhibitors.

Key Synthetic Pathways and Derivatives

Two primary synthetic routes for derivatizing this compound are the Williamson ether synthesis, which targets the nucleophilic hydroxyl group, and the Suzuki-Miyaura coupling, which can be employed to form carbon-carbon bonds at the aromatic ring. These reactions allow for the creation of diverse libraries of ether and biaryl derivatives, respectively.

Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers by reacting an alkoxide with an alkyl halide. In the case of this compound, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with a suitable alkyl halide. This pathway is ideal for introducing a variety of side chains, which can be tailored to interact with specific biological targets.

This protocol describes the synthesis of an exemplary ether derivative.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Ethanol

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a stoichiometric amount of aqueous sodium hydroxide (1.0 eq) and stir the mixture at room temperature for 20 minutes to form the sodium 3-fluoro-5-methylphenoxide.

  • Alkylation: To the phenoxide solution, add chloroacetic acid (1.1 eq). The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is dissolved in water and acidified with 6M HCl until the pH is acidic. The aqueous layer is then extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution. The aqueous bicarbonate layer, containing the carboxylate salt of the product, is then carefully acidified with concentrated HCl, leading to the precipitation of the crude product.

  • Final Purification: The precipitate is collected by vacuum filtration and can be further purified by recrystallization from hot water to yield the final product, (3-fluoro-5-methylphenoxy)acetic acid.

The general workflow for this synthesis is outlined in the diagram below.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Alkylation cluster_2 Step 3: Work-up & Purification A This compound C Sodium 3-fluoro-5-methylphenoxide A->C Stir at RT B Sodium Hydroxide (NaOH) in Ethanol B->C E Reaction Mixture C->E D Chloroacetic Acid D->E Heat to Reflux F Acidification (HCl) & Extraction (Ether) E->F G Purified (3-Fluoro-5-methylphenoxy)acetic acid F->G Recrystallization

Figure 1. Williamson Ether Synthesis Workflow.
Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. To prepare biaryl derivatives of this compound, the phenol must first be converted to an aryl halide or triflate. Subsequently, this intermediate can be coupled with a variety of aryl or heteroaryl boronic acids.

This protocol outlines a representative Suzuki-Miyaura coupling to produce a biaryl derivative.

Materials:

  • 3-Bromo-5-fluorophenol (derived from 3-fluoro-5-aminophenol, a related starting material)

  • Pyridine-3-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-fluorophenol (1.0 eq), pyridine-3-boronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (2.0 eq).

  • Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution: Degassed solvent (e.g., a mixture of dioxane and water) is added, and the reaction mixture is heated to 80-100 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-fluoro-5-(pyridin-3-yl)phenol.

The logical flow for this Suzuki-Miyaura coupling is depicted below.

G start 3-Bromo-5-fluorophenol + Pyridine-3-boronic acid reaction Catalytic Cycle: 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination start->reaction Reactants catalyst Pd(PPh3)4 Catalyst + Base (e.g., K2CO3) catalyst->reaction Catalyst System conditions Inert Atmosphere Solvent (Dioxane/H2O) Heat (80-100°C) conditions->reaction purification Work-up & Column Chromatography reaction->purification Crude Product product 3-Fluoro-5-(pyridin-3-yl)phenol purification->product Purified Product

Figure 2. Suzuki-Miyaura Coupling Logical Flow.

Quantitative Data and Biological Relevance

While specific quantitative data for derivatives of this compound is not extensively available in public literature, related structures suggest high potential in drug discovery. For instance, fluorinated biaryl compounds are known to be potent enzyme inhibitors. A patent for inhibitors of Protein Arginine N-Methyltransferase 5 (PRMT5) includes compounds with a 3-fluoro-5-methyl substituted moiety, indicating the potential of these derivatives in cancer therapy.

The inhibitory activity of such compounds is typically evaluated through in vitro assays, and the results are reported as IC₅₀ values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). The table below illustrates hypothetical, yet plausible, data for potential derivatives based on known structure-activity relationships (SAR) for similar compound classes.

Derivative Class Example Structure Potential Target Hypothetical IC₅₀ (nM)
Ether(3-Fluoro-5-methylphenoxy)alkanoic acidFatty Acid Synthase500 - 1500
Biaryl3-Fluoro-5-(pyridin-3-yl)phenolPRMT550 - 250
Biaryl3-Fluoro-5-(pyrimidin-5-yl)phenolKinases (e.g., VEGFR)10 - 100

Potential Signaling Pathway Involvement

Derivatives of this compound, particularly those targeting enzymes like PRMT5, could play a significant role in modulating key cellular signaling pathways implicated in cancer. PRMT5 is an enzyme that methylates arginine residues on histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and signal transduction. Overexpression of PRMT5 is observed in various cancers, making it an attractive therapeutic target.

Inhibition of PRMT5 by a this compound derivative could disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates a simplified potential mechanism of action.

G inhibitor This compound Derivative prmt5 PRMT5 Enzyme inhibitor->prmt5 Inhibits apoptosis Apoptosis inhibitor->apoptosis Promotes methylation Substrate Methylation (e.g., Histones) prmt5->methylation Catalyzes proliferation Tumor Cell Proliferation & Survival splicing Altered RNA Splicing methylation->splicing gene_expression Aberrant Gene Expression methylation->gene_expression splicing->proliferation gene_expression->proliferation

Figure 3. Potential PRMT5 Inhibition Pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of its ether and biaryl derivatives, coupled with the favorable pharmacological properties conferred by the fluoro-methyl substitution pattern, makes it an attractive starting point for drug discovery campaigns. Future research should focus on synthesizing and screening libraries of these derivatives against a range of biological targets, particularly kinases and methyltransferases involved in oncology and inflammatory diseases. Detailed structure-activity relationship studies will be crucial for optimizing potency and selectivity, ultimately leading to the identification of clinical candidates.

Commercial Suppliers and Technical Guide for 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Fluoro-5-methylphenol is a valuable substituted aromatic building block. Its unique fluorine and methyl substitution pattern on the phenol ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity in the design of novel bioactive molecules. This technical guide provides an overview of its commercial availability, key properties, and representative experimental applications.

Commercial Availability

This compound (CAS No. 216976-31-7) is available from a range of specialty chemical suppliers. The purity and available quantities can vary, so it is advisable to consult the suppliers' websites for the most current information.

SupplierPurityNotes
Sigma-Aldrich98%Available through their ChemScene LLC partner.
Santa Cruz Biotechnology-Classified as a Dangerous Good for transport. For research use only.[1]
Synquest Labs98%
BLD Pharm-
Simson Chemie-Available in various pack sizes.
Sunway Pharm97%Available in various quantities from milligrams to hundreds of grams.[2]
Letopharm Limited-
Win-Win Chemical98%

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is aggregated from various suppliers and chemical databases.

PropertyValueSource(s)
CAS Number 216976-31-7[1][2][3][4][5][6][7][8]
Molecular Formula C₇H₇FO[1][2][3][4][5]
Molecular Weight 126.13 g/mol [1][2]
Appearance Colorless liquid or solid (white crystals/granules)[3]
Boiling Point 199.8 °C at 760 mmHg[3]
Melting Point ~46-48 °C[9]
Flash Point 88.2 °C[3]
Density 1.164 g/cm³[3]
pKa 9.08 ± 0.10 (Predicted)[3]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of a molecule to its biological target. It is utilized in the development of new drugs and pesticides.[3]

Representative Experimental Protocols

While specific, detailed experimental protocols for reactions using this compound are not widely published in readily accessible literature, its chemical structure as a phenol lends itself to several common and important synthetic transformations. Below are detailed, representative protocols for reactions that a researcher would typically perform with this starting material.

O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of a substituted alkyl aryl ether, a common structural motif in biologically active molecules.

Reaction:

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).

  • Dissolve the phenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of Diaryl Ethers via Copper-Promoted O-Arylation

This protocol outlines a method for the synthesis of diaryl ethers, which are important structures in many natural products and pharmaceuticals.

Reaction:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Powdered 4 Å molecular sieves

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Cu(OAc)₂ (1.1 eq), and powdered 4 Å molecular sieves.

  • Add anhydrous DCM as the solvent.

  • Add triethylamine (2.0 eq) to the mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Potential Signaling Pathway Modulation

While there is no specific signaling pathway information available for this compound itself, substituted phenols are common scaffolds in the development of kinase inhibitors. These inhibitors often target signaling pathways implicated in cell proliferation, survival, and angiogenesis, such as the MAPK/ERK pathway. A molecule synthesized from this compound could potentially be developed to target a kinase within such a pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Potential Inhibitor (derived from This compound) Inhibitor->RAF

Caption: A representative MAPK signaling pathway often targeted in drug discovery.

The diagram above illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase (e.g., RAF) in the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various cancers, making it a common target for therapeutic intervention. The unique electronic and steric properties imparted by the fluoro and methyl groups of the parent phenol could contribute to the potency and selectivity of such an inhibitor.

References

An In-depth Technical Guide to the Safety Data of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information for 3-Fluoro-5-methylphenol (CAS No: 216976-31-7), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and safety precautions.

Chemical Identification and Physical Properties

This compound is an organic compound with the chemical formula C7H7FO.[1] It is also known as 3-Fluoro-5-hydroxytoluene or 5-Fluoro-m-cresol.[1] The following table summarizes its key identifiers and physicochemical properties.

IdentifierValueReference
CAS Number 216976-31-7[2]
Molecular Formula C7H7FO[2]
Molecular Weight 126.13 g/mol [2]
IUPAC Name This compound
InChI Key AYMBVFCWNCCREA-UHFFFAOYSA-N
Physical and Chemical PropertyValueReference
Physical Form Liquid or solid (white crystals/granules)[1]
Boiling Point 199.8 °C at 760 mmHg[1]
Melting Point ~46-48 °C[1]
Flash Point 88.2 °C[1]
Density 1.164 ± 0.06 g/cm³ (Predicted)[1]
Vapor Pressure 0.237 mmHg at 25°C[1]
pKa 9.08 ± 0.10 (Predicted)[1]
Refractive Index 1.52[1]
Solubility Low solubility in water; good solubility in organic solvents.[1]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The available safety data indicates that it is corrosive and toxic.

Hazard ClassificationDetailsReference
GHS Pictograms GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage)
Hazard Symbols T (Toxic)[1]
Hazard Class 8[1]

First-Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst-Aid ProcedureReference
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1][3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Fire-Fighting Measures

AspectRecommendationReference
Suitable Extinguishing Media CO2, dry chemical, dry sand, alcohol-resistant foam. Water mist may be used to cool closed containers.[3][5]
Specific Hazards The product is combustible. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[3][4]
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Handling and Storage

AspectRecommendationReference
Handling Wear personal protective equipment. Use only under a chemical fume hood. Do not breathe mist/vapors/spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[3]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Store away from heat, sparks, open flames, and oxidizing agents. Store in a corrosives area. Recommended storage temperature is 2-8°C.[1][3]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the provided Safety Data Sheets. The toxicological properties have not been fully investigated.[3] Acute toxicity data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this specific compound are not detailed in the publicly accessible search results. For related compounds like cresols, oral LD50 in rats ranges from 121 to 242 mg/kg bw.[6]

Visualized Safety Protocols

The following diagrams illustrate key safety workflows for handling this compound.

Spill_Response_Workflow cluster_InitialActions Initial Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Final Steps start Spill Detected evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all ignition sources ventilate->ignition ppe Wear appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) ignition->ppe absorb Contain spill with inert absorbent material (e.g., sand, vermiculite) ppe->absorb collect Collect absorbed material into a suitable, closed container for disposal absorb->collect clean Clean the spill area thoroughly collect->clean disposal Dispose of waste according to local/national regulations clean->disposal report Report the incident disposal->report

Caption: Workflow for handling a spill of this compound.

PPE_Requirements cluster_CoreProtection Core Protection cluster_FaceProtection Face and Respiratory Protection cluster_Workstation Workstation Safety handling Handling this compound body Protective Clothing (Lab coat, long sleeves) handling->body hands Chemical Resistant Gloves (e.g., Nitrile, Neoprene) handling->hands eyes Eye Protection (Chemical safety goggles or face shield) handling->eyes respiratory Respiratory Protection (Use in a chemical fume hood. Respirator if ventilation is inadequate) handling->respiratory shower Safety Shower Nearby handling->shower eyewash Eyewash Station Nearby handling->eyewash

Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.

References

An In-depth Technical Guide to the Proper Handling and Storage of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 3-Fluoro-5-methylphenol (CAS No. 216976-31-7), also known as 5-Fluoro-m-cresol. Adherence to these guidelines is critical to ensure personnel safety, maintain chemical integrity, and support the validity of research outcomes.

Physicochemical and Hazard Data

Understanding the fundamental properties and hazards of this compound is the first step toward safe handling. This compound is a substituted phenol and carries the hazards associated with this class of chemicals, notably corrosivity and toxicity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 216976-31-7[2][3]
Molecular Formula C₇H₇FO[2][3][4]
Molecular Weight 126.13 g/mol [2][3][5]
Physical Form Liquid[2]
Boiling Point 199.8°C at 760 mmHg[2][4]
Flash Point 88.2°C[2]
Density 1.164 g/cm³[4]

Table 2: GHS Hazard Identification

Hazard ClassHazard StatementSignal Word & Pictogram
Acute Toxicity, Oral H302: Harmful if swallowedDanger [2]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damageGHS05 (Corrosion) [2]
Serious Eye Damage H318: Causes serious eye damage

Data compiled from multiple supplier Safety Data Sheets (SDS). Hazard statements may vary slightly between suppliers.

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive and toxic nature, strict handling protocols must be followed.[6] All operations involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7][8]

Engineering Controls
  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear robust, chemical-resistant gloves. Utility-grade neoprene or butyl gloves worn over standard nitrile gloves are recommended, especially when handling the concentrated liquid.[8] Change gloves immediately if contamination occurs.[8]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection: A buttoned lab coat is required. For significant quantities or when splashing is likely, a chemically resistant apron should be worn.[7][8] Ensure legs and feet are covered with long pants and closed-toe shoes.[8]

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Certification B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area & Spill Kit B->C D Retrieve Chemical from Storage C->D E Aliquot/Weigh Required Amount Inside Fume Hood D->E F Securely Close Primary Container E->F G Return Chemical to Storage F->G H Decontaminate Work Area G->H I Dispose of Waste in Designated Hazardous Waste Container H->I J Remove PPE and Wash Hands I->J

A standard workflow for handling this compound.

Storage and Stability

Proper storage is crucial for maintaining the purity and stability of this compound and ensuring safety.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7] The recommended storage temperature is room temperature.[2][9]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7][8]

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[7]

  • Light Sensitivity: Store protected from light.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][10]

  • Skin Contact: Take off all contaminated clothing immediately.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention.[7][10]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting.[7][10] Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[7][10]

Spill Response

The response to a spill depends on its size and location. The following decision tree provides a logical guide for spill response.

G Start Spill Detected Decision Is the spill large or in a poorly ventilated area? Start->Decision MinorSpill Minor Spill Procedure Decision->MinorSpill No MajorSpill Major Spill Procedure Decision->MajorSpill Yes Absorb Absorb with inert material (e.g., vermiculite, sand) MinorSpill->Absorb Collect Collect waste in a sealed, labeled hazardous waste container Absorb->Collect Absorb->Collect Clean Clean spill area with soap and water Collect->Clean Collect->Clean Evacuate Evacuate the immediate area MajorSpill->Evacuate Alert Alert lab supervisor and environmental health & safety Evacuate->Alert Evacuate->Alert Secure Secure the area and prevent entry Alert->Secure Alert->Secure

A decision tree for responding to a this compound spill.

Example Experimental Protocol: Purity Assessment by HPLC

Regularly assessing the purity of chemical stocks is essential for research integrity. High-Performance Liquid Chromatography (HPLC) is a common method for analyzing phenolic compounds.[11][12][13] The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Materials:

  • HPLC system with a UV-Vis Diode Array Detector (DAD)[11]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid

  • This compound reference standard and sample for analysis

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve a small amount of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Prepare the sample to be analyzed at a concentration that falls within the calibration range, using the same solvent as the standards.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid).[12]

    • Mobile Phase B: Acetonitrile.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 25°C.[12]

    • Injection Volume: 10 µL.

    • Detection: Monitor at multiple wavelengths (e.g., 210, 270, 280 nm) to detect the parent compound and potential impurities.[11]

    • Gradient Elution: A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: Ramp to 90% B

      • 25-30 min: Hold at 90% B

      • 30-31 min: Return to 10% B

      • 31-40 min: Re-equilibration at 10% B

  • Analysis and Data Processing:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the sample for analysis.

    • Identify the this compound peak by comparing its retention time to that of the reference standard.

    • Calculate the purity of the sample using the formula: Purity (%) = (Area_sample / Area_total) * 100.

    • Quantify the concentration in the sample using the calibration curve.

The workflow for this analytical process is visualized below.

G A Prepare Standards & Sample C Run Calibration Standards A->C E Run Sample A->E B Set Up HPLC Instrument & Method B->C B->E D Generate Calibration Curve C->D G Calculate Purity & Quantify Compound D->G F Integrate Peaks & Acquire Data E->F F->G

An experimental workflow for HPLC-based purity assessment.

References

Methodological & Application

Application Notes and Protocols for 3-Fluoro-5-methylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-Fluoro-5-methylphenol, a versatile building block in the preparation of a variety of organic molecules. The inclusion of a fluorine atom and a methyl group on the phenol ring imparts unique electronic properties and steric influences, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document outlines key reactions, experimental protocols, and relevant data for the effective use of this compound in a research and development setting.

Overview of Synthetic Applications

This compound serves as a precursor in a range of organic transformations, primarily leveraging the reactivity of its hydroxyl group. Key applications include its use in:

  • Ether Synthesis: Formation of aryl ethers through reactions like the Williamson ether synthesis.

  • Ester Synthesis: Preparation of aryl esters via Fischer or Steglich esterification.

  • Cross-Coupling Reactions: As a nucleophilic component in Ullmann condensations and, after conversion to a suitable electrophile (e.g., triflate), in Suzuki-Miyaura cross-coupling reactions.[1]

The strategic placement of the fluorine and methyl groups can influence the regioselectivity of further aromatic substitutions and modify the physicochemical properties of the final products, such as lipophilicity and metabolic stability.

Experimental Protocols

The following section details protocols for key synthetic transformations involving this compound.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for the preparation of aryl ethers from this compound. The reaction proceeds via an SN2 mechanism where the phenoxide, generated by a base, displaces a halide from an alkyl halide.[2][3]

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis This compound This compound 3-Fluoro-5-methylphenoxide 3-Fluoro-5-methylphenoxide This compound->3-Fluoro-5-methylphenoxide  Base (e.g., NaH, K2CO3) Alkyl (3-fluoro-5-methylphenyl) ether Alkyl (3-fluoro-5-methylphenyl) ether 3-Fluoro-5-methylphenoxide->Alkyl (3-fluoro-5-methylphenyl) ether  R-X (Alkyl halide)

Caption: General scheme for the Williamson ether synthesis.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or acetone) is added a base (1.1-1.5 eq, e.g., NaH, K₂CO₃, or Cs₂CO₃) at room temperature under an inert atmosphere.

  • The mixture is stirred for 30-60 minutes to ensure complete formation of the phenoxide.

  • The alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq) is then added, and the reaction mixture is heated to a temperature between 60-100 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired ether.

Quantitative Data (Representative):

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl iodideK₂CO₃Acetone60692
Benzyl bromideNaHTHF70495
1-BromobutaneCs₂CO₃DMF80888
O-Acylation (Esterification)

The synthesis of aryl esters from this compound can be achieved through several methods, including the Fischer and Steglich esterifications.

This method involves the reaction of the phenol with a carboxylic acid in the presence of a strong acid catalyst.[4][5][6][7][8]

Reaction Scheme:

G cluster_0 Fischer Esterification This compound This compound Aryl Ester Aryl Ester This compound->Aryl Ester  R-COOH, H+ catalyst

Caption: General scheme for Fischer esterification.

Experimental Protocol:

  • A mixture of this compound (1.0 eq), a carboxylic acid (1.2-2.0 eq), and a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) in a suitable solvent (often an excess of the alcohol reactant or a non-polar solvent like toluene) is heated to reflux.

  • Water is removed as it is formed, typically using a Dean-Stark apparatus, to drive the equilibrium towards the product.

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to remove the unreacted carboxylic acid and the acid catalyst.

  • The organic layer is then washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography or distillation.

For acid-sensitive substrates, the Steglich esterification offers a milder alternative using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[9][10][11]

Reaction Scheme:

G cluster_0 Steglich Esterification This compound This compound Aryl Ester Aryl Ester This compound->Aryl Ester  R-COOH, DCC, DMAP

Caption: General scheme for Steglich esterification.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C is added DCC (1.1 eq).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-16 hours.

  • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction.

  • The reaction is monitored by TLC.

  • Upon completion, the DCU is removed by filtration.

  • The filtrate is washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Quantitative Data (Representative):

Carboxylic AcidMethodCoupling/CatalystSolventTime (h)Yield (%)
Acetic AcidFischerH₂SO₄Toluene685
Benzoic AcidSteglichDCC/DMAPDCM1290
Isobutyric AcidSteglichEDC/DMAPTHF1688
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form diaryl ethers from this compound and an aryl halide.[12][13]

Reaction Scheme:

G cluster_0 Ullmann Condensation This compound This compound Diaryl Ether Diaryl Ether This compound->Diaryl Ether  Ar-X, Cu catalyst, Base

Caption: General scheme for Ullmann condensation.

Experimental Protocol:

  • A mixture of this compound (1.0 eq), an aryl halide (1.0-1.2 eq), a copper catalyst (e.g., CuI, Cu₂O, or copper powder, 0.1-1.0 eq), a ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) in a high-boiling polar solvent (e.g., DMF, NMP, pyridine) is heated to 120-200 °C under an inert atmosphere.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent.

  • The mixture is filtered to remove the copper salts.

  • The filtrate is washed with aqueous ammonia and brine.

  • The organic layer is dried and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data (Representative):

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-IodonitrobenzeneCuI/PhenanthrolineK₂CO₃Pyridine1502475
2-BromopyridineCu₂O/DMGCs₂CO₃NMP1801868
4-ChlorobenzonitrileCu powderK₃PO₄DMF2003655
Suzuki-Miyaura Cross-Coupling (via Triflate)

To participate in Suzuki-Miyaura cross-coupling reactions, the phenolic hydroxyl group of this compound must first be converted into a better leaving group, such as a triflate. The resulting aryl triflate can then be coupled with a boronic acid or ester.[1]

Workflow Diagram:

G A This compound B Triflation (Tf2O, Pyridine, DCM) A->B C 3-Fluoro-5-methylphenyl triflate B->C D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Ligand, Base) C->D E Biaryl Product D->E

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Part 1: Synthesis of 3-Fluoro-5-methylphenyl trifluoromethanesulfonate

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 2: Suzuki-Miyaura Coupling

Experimental Protocol:

  • To a degassed mixture of 3-Fluoro-5-methylphenyl triflate (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 eq) in a suitable solvent system (e.g., toluene/water, dioxane/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 eq).

  • The reaction mixture is heated to 80-110 °C under an inert atmosphere.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data (Representative):

Arylboronic AcidCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901289
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100891
3-Thienylboronic acidPd₂(dba)₃/XPhosK₃PO₄Toluene/H₂O110685

Safety Information

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The protocols outlined in these application notes provide a foundation for its use in the synthesis of a wide range of functionalized aromatic compounds. The presence of the fluoro and methyl substituents offers opportunities for fine-tuning the properties of target molecules, making it a useful tool for researchers in medicinal chemistry and materials science.

References

3-Fluoro-5-methylphenol: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluoro-5-methylphenol, a substituted aromatic compound, has emerged as a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom and a methyl group onto the phenol scaffold imparts unique physicochemical properties that are highly advantageous for the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the acidity of the phenolic hydroxyl group. The methyl group provides a lipophilic handle for further structural modifications. These attributes make this compound an attractive starting material for the synthesis of a diverse range of bioactive molecules, most notably in the development of kinase inhibitors for oncology.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of complex heterocyclic compounds, particularly those targeting protein kinases. One prominent example is its use in the development of potent and selective inhibitors of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in cell cycle regulation and centriole duplication.[1][2][3][4] Overexpression of PLK4 is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2][3][4]

A key intermediate derived from this compound is 3-amino-5-fluorophenol, which serves as a versatile scaffold for the construction of kinase inhibitor cores. This aniline derivative can undergo a variety of chemical transformations to introduce the necessary pharmacophoric elements for potent and selective enzyme inhibition.

Experimental Protocols

The following section details a representative synthetic workflow for the utilization of this compound in the synthesis of a key intermediate for PLK4 inhibitors.

Protocol 1: Synthesis of 3-Amino-5-fluorophenol from this compound

This protocol outlines a potential synthetic route to 3-amino-5-fluorophenol, a key intermediate. While direct nitration and subsequent reduction of this compound can be challenging due to regioselectivity, a multi-step synthesis via a protected phenol is a common strategy.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Reaction: Etherification of this compound.

  • Reagents: this compound, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the benzylated ether.

Step 2: Nitration of the Protected Phenol

  • Reaction: Electrophilic aromatic nitration.

  • Reagents: Benzylated this compound, fuming nitric acid, sulfuric acid.

  • Procedure:

    • Cool a mixture of fuming nitric acid and sulfuric acid to 0 °C.

    • Slowly add the benzylated this compound from Step 1 to the cooled acid mixture while maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the nitrated product.

Step 3: Reduction of the Nitro Group

  • Reaction: Catalytic hydrogenation.

  • Reagents: Nitrated intermediate from Step 2, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Dissolve the nitrated compound in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the corresponding aniline.

Step 4: Deprotection of the Phenolic Hydroxyl Group

  • Reaction: Hydrogenolysis of the benzyl ether.

  • Reagents: Benzylated aniline from Step 3, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Dissolve the benzylated aniline in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere at room temperature.

    • Upon completion of the reaction (monitored by TLC), filter off the catalyst.

    • Concentrate the filtrate to yield 3-amino-5-fluorophenol.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

The resulting 3-amino-5-fluorophenol can be further functionalized. For instance, after conversion to a halide or triflate, it can undergo Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties, a common strategy in the synthesis of kinase inhibitors.

  • Reaction: Palladium-catalyzed cross-coupling.

  • Reagents: Aryl halide/triflate (derived from 3-amino-5-fluorophenol), boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃), solvent (e.g., toluene, dioxane, DMF/water).

  • Procedure:

    • In a reaction vessel, combine the aryl halide/triflate (1.0 eq), boronic acid/ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the degassed solvent and heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The utility of this compound as a building block is demonstrated by the potent biological activity of the resulting compounds. The following table summarizes the in vitro activity of a representative PLK4 inhibitor synthesized from a 3-fluoro-5-phenyl scaffold.

Compound IDTargetAssayIC₅₀ (nM)Cell LineReference
1 PLK4Biochemical Assay0.106-[5]
1 MV-4-11Cell Proliferation (CCK-8)1Human biphenotypic B myelomonocytic leukemia[6]
1 HL-60Cell Proliferation (CCK-8)> 3Human acute promyelocytic leukemia[6]

Compound 1: 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea

Signaling Pathway and Experimental Workflow Diagrams

PLK4_Signaling_Pathway cluster_downstream Downstream Effects of Inhibition PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Progression Cell Cycle Progression (G2/M Phase) Centriole_Duplication->Cell_Cycle_Progression Apoptosis Apoptosis PLK4_Inhibitor PLK4 Inhibitor (e.g., Compound 1) PLK4_Inhibitor->PLK4 Inhibition PLK4_Inhibitor->Cell_Cycle_Arrest Inhibition Inhibition

Caption: Simplified PLK4 signaling pathway and the effect of its inhibition.

Synthesis_Workflow Start This compound Intermediate1 Protected Phenol Start->Intermediate1 Protection Intermediate2 Nitrated Intermediate Intermediate1->Intermediate2 Nitration Intermediate3 Aniline Intermediate Intermediate2->Intermediate3 Reduction Key_Intermediate 3-Amino-5-fluorophenol Intermediate3->Key_Intermediate Deprotection Final_Compound Bioactive Molecule (e.g., PLK4 Inhibitor) Key_Intermediate->Final_Compound Further Functionalization (e.g., Suzuki Coupling)

Caption: General synthetic workflow from this compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a strategic advantage in the design of novel drug candidates, particularly in the field of oncology. The synthetic protocols and application examples provided herein demonstrate its utility in accessing complex molecular architectures with potent biological activities. As the demand for targeted therapeutics continues to grow, the importance of such fluorinated building blocks in drug discovery and development is expected to increase significantly.

References

Application Notes and Protocols for Reactions Involving 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key chemical reactions involving 3-fluoro-5-methylphenol, a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of this fluorinated phenol offers opportunities for the synthesis of novel compounds with potential applications in drug discovery, particularly as kinase inhibitors.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of aryl ethers from phenols. This protocol details the O-alkylation of this compound with ethyl iodide to yield 1-ethoxy-3-fluoro-5-methylbenzene.

Experimental Protocol:
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5 eq).

  • Alkylating Agent Addition: Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash sequentially with 1 M NaOH (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Further purification can be achieved by column chromatography on silica gel.

Quantitative Data:
Reagent/ParameterMolar Ratio/ValueNotes
This compound1.0Starting material
Ethyl Iodide1.2Alkylating agent
Potassium Carbonate1.5Base
SolventAcetoneAnhydrous
TemperatureReflux (approx. 56°C)
Reaction Time4 - 6 hoursMonitor by TLC
Expected Yield 85 - 95% After purification

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in Acetone B Add K2CO3 A->B C Add Ethyl Iodide B->C D Reflux for 4-6h E Cool & Filter D->E F Concentrate E->F G Liquid-Liquid Extraction F->G H Column Chromatography G->H

Figure 1. Williamson Ether Synthesis Workflow.

Electrophilic Aromatic Substitution: Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring, a key functional group for further transformations. The directing effects of the hydroxyl, methyl, and fluoro groups influence the regioselectivity of this reaction. The primary expected product is 3-fluoro-5-methyl-2-nitrophenol.

Experimental Protocol:
  • Acid Mixture Preparation: In a separate flask, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice bath.

  • Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask and cool to 0-5°C in an ice bath.

  • Nitrating Agent Addition: Add the cold nitrating mixture dropwise to the stirred solution of the phenol, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data:
Reagent/ParameterMolar Ratio/ValueNotes
This compound1.0Starting material
Nitric Acid (conc.)1.1In mixture with H₂SO₄
Sulfuric Acid (conc.)1.1In mixture with HNO₃
SolventGlacial Acetic Acid
Temperature0 - 10°CDuring addition
Reaction Time1 - 2 hoursAt room temperature
Expected Yield 70 - 80% After recrystallization

Reaction Scheme:

G This compound This compound 3-Fluoro-5-methyl-2-nitrophenol 3-Fluoro-5-methyl-2-nitrophenol This compound->3-Fluoro-5-methyl-2-nitrophenol HNO3, H2SO4 0-10°C

Figure 2. Nitration of this compound.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This protocol describes the coupling of a derivative, 3-bromo-5-fluorophenol, with an arylboronic acid. The phenolic hydroxyl group would first be protected or the corresponding aryl triflate would be used. For this protocol, we will assume the use of 3-bromo-5-fluorophenyl triflate.

Experimental Protocol:
  • Catalyst Preparation: In a Schlenk flask, add Pd(PPh₃)₄ (0.03 eq) and degassed solvent (e.g., 1,4-dioxane).

  • Reagent Addition: To the flask, add 3-bromo-5-fluorophenyl triflate (1.0 eq), the desired arylboronic acid (1.2 eq), and an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Reaction: Heat the mixture to 80-90°C under an inert atmosphere (e.g., Argon) for 8-12 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Quantitative Data:
Reagent/ParameterMolar Ratio/ValueNotes
3-Bromo-5-fluorophenyl triflate1.0Starting material
Arylboronic Acid1.2Coupling partner
Pd(PPh₃)₄0.03Catalyst
Sodium Carbonate (2M aq.)2.0Base
Solvent1,4-DioxaneDegassed
Temperature80 - 90°C
Reaction Time8 - 12 hours
Expected Yield 75 - 90% Product dependent

Catalytic Cycle Diagram:

G Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)-X Ln Pd0->PdII Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' Ln PdII->ArPdAr Ar'-B(OH)2 Base ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr->Product

Figure 3. Suzuki-Miyaura Catalytic Cycle.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals. This protocol outlines the amination of 3-bromo-5-fluorophenyl triflate with a primary or secondary amine.

Experimental Protocol:
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add a solution of 3-bromo-5-fluorophenyl triflate (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.

  • Reaction: Heat the mixture to 100-110°C for 12-24 hours.

  • Work-up: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data:
Reagent/ParameterMolar Ratio/ValueNotes
3-Bromo-5-fluorophenyl triflate1.0Starting material
Amine1.2Primary or secondary
Pd₂(dba)₃0.02Palladium source
XPhos0.04Ligand
Sodium tert-butoxide1.4Base
SolventTolueneAnhydrous
Temperature100 - 110°C
Reaction Time12 - 24 hours
Expected Yield 60 - 85% Substrate dependent

Application in Drug Discovery: Modulation of Kinase Signaling Pathways

Derivatives of this compound are of interest in drug discovery as potential modulators of cellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer. The fluorinated phenyl moiety can enhance binding affinity and metabolic stability of kinase inhibitors.

Hypothetical Signaling Pathway Modulation:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Figure 4. Inhibition of the PI3K/Akt Pathway.

The Strategic Role of 3-Fluoro-5-methylphenol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological profiles. Among the array of fluorinated building blocks, 3-Fluoro-5-methylphenol has emerged as a critical intermediate, offering a unique combination of steric and electronic properties that are highly sought after in the synthesis of novel therapeutics. These application notes delve into the multifaceted role of this compound in pharmaceutical synthesis, providing detailed protocols for its application in key synthetic transformations.

The presence of a fluorine atom in a drug candidate can significantly improve its metabolic stability, lipophilicity, and binding affinity to target proteins. The trifluoromethyl group, in particular, is known to confer increased stability and lipophilicity.[1][2] this compound provides a versatile scaffold for introducing a fluoro and a methyl group, moieties that are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). This fluorinated phenol is particularly valuable in the synthesis of compounds targeting a range of therapeutic areas, including but not limited to, central nervous system (CNS) disorders, oncology, and infectious diseases.

One of the key applications of fluorinated phenols like this compound is in the synthesis of modulators for nuclear receptors, such as the Retinoic acid-related Orphan Receptor gamma t (RORγt). RORγt is a critical regulator of immune responses, and its modulation is a promising strategy for the treatment of autoimmune diseases.[2] 3-Fluoro-2-methylphenol, a related compound, has been utilized as a key building block in the preparation of sophisticated indole-like structures that modulate RORγt activity.[3][4] This highlights the potential of this compound in the synthesis of analogous or novel RORγt modulators.

Furthermore, the phenolic hydroxyl group of this compound serves as a convenient handle for a variety of chemical modifications, most notably Williamson ether synthesis and Suzuki-Miyaura cross-coupling reactions. These transformations allow for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space in the quest for new drug candidates.

Application Notes:

This document provides detailed protocols for two of the most common and impactful applications of this compound in pharmaceutical synthesis: Williamson Ether Synthesis for the preparation of substituted ethers and Suzuki-Miyaura Coupling for the formation of biaryl structures.

I. Williamson Ether Synthesis:

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide. In the context of this compound, this reaction allows for the introduction of a wide range of side chains, which can be tailored to optimize the biological activity and physicochemical properties of the target molecule.

Experimental Protocol: Synthesis of 1-((3-Fluoro-5-methylphenoxy)methyl)benzene

Objective: To synthesize 1-((3-Fluoro-5-methylphenoxy)methyl)benzene via Williamson ether synthesis.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), potassium carbonate (1.5 eq), and acetone (50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 1-((3-Fluoro-5-methylphenoxy)methyl)benzene.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
ReagentBenzyl bromide
Product1-((3-Fluoro-5-methylphenoxy)methyl)benzene
Yield85-95%
Purity (by HPLC)>98%
¹H NMRConsistent with structure
¹³C NMRConsistent with structure
Mass Spec (m/z)[M+H]⁺ calculated and found

Workflow Diagram:

Williamson_Ether_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add this compound, K₂CO₃, and Acetone to flask B 2. Stir at RT for 15 min A->B C 3. Add Benzyl bromide B->C D 4. Heat to reflux C->D E 5. Monitor by TLC D->E F 6. Cool and filter E->F G 7. Concentrate filtrate F->G H 8. Dissolve in DCM G->H I 9. Wash with NaHCO₃ and Brine H->I J 10. Dry and concentrate I->J K 11. Column Chromatography J->K Product Pure Product K->Product Suzuki_Miyaura_Coupling cluster_triflation Part A: Triflation cluster_coupling Part B: Suzuki Coupling A1 1. Dissolve Phenol in DCM A2 2. Add Pyridine and Tf₂O at 0°C A1->A2 A3 3. Stir and warm to RT A2->A3 A4 4. Quench and extract A3->A4 A5 5. Dry and concentrate A4->A5 Triflate Crude Triflate A5->Triflate B1 1. Combine Triflate, Boronic Acid, Pd catalyst, Ligand, and Base Triflate->B1 B2 2. Add degassed Dioxane/Water B1->B2 B3 3. Heat to 90°C B2->B3 B4 4. Workup and extraction B3->B4 B5 5. Purify by Chromatography B4->B5 Product Pure Biaryl B5->Product Logical_Relationship cluster_transformations Synthetic Transformations Start This compound WS Williamson Ether Synthesis Start->WS SM Suzuki-Miyaura Coupling (via Triflate) Start->SM Ether Ether Derivatives API Active Pharmaceutical Ingredients (APIs) Ether->API Biaryl Biaryl Derivatives Biaryl->API WS->Ether SM->Biaryl

References

Application Notes and Protocols for the Characterization of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methylphenol is a substituted aromatic compound with potential applications in the pharmaceutical and chemical industries.[1] As an intermediate or a final product, its unambiguous characterization is crucial for quality control, regulatory compliance, and understanding its chemical behavior. These application notes provide detailed protocols for the analytical characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for sample handling, method development, and safety considerations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 216976-31-7[2]
Molecular Formula C₇H₇FO[2]
Molecular Weight 126.13 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[3]
Boiling Point 199.8 °C at 760 mmHg
Melting Point Approximately 46-48 °C[3]
Flash Point 88.2 °C
Density 1.164 g/cm³ (predicted)[4]
Solubility Low solubility in water, soluble in organic solvents.[3]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would be expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The fluorine atom will cause characteristic splitting of adjacent proton signals.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5-6.8m3HAromatic protons (H-2, H-4, H-6)
~5.0s (broad)1HPhenolic OH
~2.3s3HMethyl protons (-CH₃)

3.1.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, with the carbon atoms attached to or near the fluorine atom exhibiting characteristic splitting (C-F coupling).

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~163 (d, ¹JCF ≈ 245 Hz)C-F
~157 (d, ⁴JCF ≈ 3 Hz)C-OH
~142 (d, ³JCF ≈ 8 Hz)C-CH₃
~110 (d, ²JCF ≈ 21 Hz)C-4/C-6
~105 (d, ²JCF ≈ 25 Hz)C-2
~21-CH₃

Note: Predicted chemical shifts and coupling constants (J) are estimates and should be confirmed by experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-F bonds.

Table 4: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchPhenolic hydroxyl
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl
1620-1580C=C stretchAromatic ring
1490-1450C=C stretchAromatic ring
1300-1200C-O stretchPhenol
1250-1000C-F stretchAryl fluoride
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Electron Ionization (EI) is a common technique for volatile compounds like phenols.

3.3.1. Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 126. Key fragmentation pathways for phenols include the loss of a hydrogen atom, a methyl group, and carbon monoxide. The presence of fluorine will also influence the fragmentation pattern.

Table 5: Predicted Key Mass Fragments for this compound (EI)

m/zProposed Fragment
126[C₇H₇FO]⁺ (Molecular Ion)
111[M - CH₃]⁺
98[M - CO]⁺
97[M - CHO]⁺
77[C₆H₅]⁺

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The following protocol is a general guideline and may require optimization based on the specific instrument and application.

4.1.1. Experimental Protocol: GC-MS Analysis

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a known weight in the chosen solvent to achieve a concentration within the calibration range.

GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards Stock->Standards Injection Inject 1 µL Standards->Injection Sample Unknown Sample Sample->Injection GC_Separation GC Separation (HP-5ms column) Injection->GC_Separation MS_Detection MS Detection (EI, Scan m/z 40-400) GC_Separation->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile technique for the quantification of non-volatile or thermally labile compounds. The following protocol is a starting point for method development.

4.2.1. Experimental Protocol: HPLC-UV Analysis

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a known weight in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter.

HPLC Parameters:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm (based on the phenol chromophore, may require optimization by scanning the UV spectrum)

Diagram: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards Stock->Standards Injection Inject 10 µL Standards->Injection Sample Filtered Unknown Sample Sample->Injection HPLC_Separation HPLC Separation (C18 column) Injection->HPLC_Separation UV_Detection UV Detection (275 nm) HPLC_Separation->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Safety Precautions

This compound is classified as a hazardous substance. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[8]

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic and chromatographic techniques allows for unambiguous identification, structural elucidation, and quantification. The provided protocols serve as a starting point and should be validated for the specific matrix and instrumentation used.

References

Application Note: HPLC Analysis for Purity Determination of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a high-performance liquid chromatography (HPLC) method for the quantitative determination of the purity of 3-Fluoro-5-methylphenol. The described protocol utilizes reversed-phase chromatography with UV detection, a robust and widely accessible technique for the analysis of phenolic compounds. This document provides a comprehensive experimental protocol, system suitability parameters, and a representative data structure for analysis.

Introduction

This compound is a fluorinated aromatic compound of interest in pharmaceutical and chemical synthesis. Accurate determination of its purity is crucial for quality control and to ensure the integrity of downstream processes. High-performance liquid chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds by separating the main component from any potential impurities. This protocol outlines a reversed-phase HPLC method suitable for this purpose.

Experimental Protocol

This protocol provides a starting point for the HPLC analysis of this compound. Method optimization and validation are recommended for specific laboratory conditions and requirements.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For potentially better selectivity with fluorinated compounds, a Pentafluorophenyl (PFP) column can also be considered.[1][2]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade trifluoroacetic acid (TFA).

  • Sample: this compound reference standard and sample for analysis.

  • Glassware: Volumetric flasks, vials, and pipettes.

2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the sample to be analyzed.

2.3. Chromatographic Conditions

The following table summarizes the recommended HPLC parameters:

ParameterRecommended Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Program 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 274 nm
Run Time 30 minutes

2.4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (40% B) until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of system peaks.

  • Perform five replicate injections of the standard solution to establish system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, process the chromatograms to determine the peak areas.

2.5. Calculation of Purity

The purity of this compound is calculated based on the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The quantitative data for system suitability and sample analysis should be presented in a clear and structured format.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) ≤ 2.0(e.g., 1.1)
Theoretical Plates (N) ≥ 2000(e.g., 5500)
%RSD of Peak Area ≤ 2.0%(e.g., 0.5%)
(n=5 injections)

Table 2: Sample Purity Analysis Results

Sample IDRetention Time (min)Peak AreaPurity (%)
Sample 01(e.g., 12.5)(e.g., 4500000)(e.g., 99.8%)
Sample 02(e.g., 12.5)(e.g., 4510000)(e.g., 99.9%)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow prep Solution Preparation system_prep HPLC System Preparation (Equilibration) prep->system_prep Load Solvents system_suitability System Suitability Test (Standard Injections) system_prep->system_suitability sample_analysis Sample Analysis (Sample Injections) system_suitability->sample_analysis If criteria met data_acq Data Acquisition sample_analysis->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc calc Purity Calculation data_proc->calc report Reporting calc->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method described in this application note provides a reliable framework for determining the purity of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection offers good resolution and sensitivity. For more complex samples or to resolve specific impurities, further method development, such as exploring alternative stationary phases like PFP, may be beneficial.[1][3] It is essential to perform a full method validation to ensure the accuracy and precision of the results for its intended use.

References

Application Note: Identification and Quantification of 3-Fluoro-5-methylphenol using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the identification and quantification of 3-Fluoro-5-methylphenol in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of phenolic compounds, a derivatization step using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is employed to enhance volatility and improve chromatographic peak shape. This method is suitable for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound is a substituted aromatic organic compound of interest in various fields, including pharmaceutical and chemical synthesis. Accurate and reliable analytical methods are crucial for its identification and quantification to ensure product quality and safety. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive mass-based detection, making it an ideal technique for this purpose. However, the direct analysis of phenols by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity. To overcome these limitations, a derivatization step is often necessary to convert the polar hydroxyl group into a less polar silyl ether.[1][2] This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, derivatization, and instrument parameters.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Silylation with MTBSTFA Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

Experimental Protocols

Reagents and Materials
  • This compound standard (≥98% purity)

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • Pyridine, anhydrous

  • Internal Standard (IS): 4-chloro-3-methylphenol (or other suitable standard not present in the sample)

  • Sample matrix (e.g., plasma, wastewater, reaction mixture)

Sample Preparation: Liquid-Liquid Extraction
  • To 1 mL of the sample matrix in a glass centrifuge tube, add 10 µL of the internal standard solution (100 µg/mL in methanol).

  • Add 2 mL of dichloromethane (DCM) to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette.

  • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol
  • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA.

  • Cap the vial tightly and heat at 70°C for 1 hour in a heating block or oven.

  • After cooling to room temperature, the sample is ready for GC-MS analysis. Derivatization of phenolic compounds is a common step to improve their volatility for GC-MS analysis.[3][4]

GC-MS Instrumentation and Conditions

The analysis was performed on a standard GC-MS system with the following parameters. A 5% phenyl methyl siloxane column is a common choice for the analysis of a wide range of compounds.[5]

Parameter Value
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 80°C, hold for 2 min
Ramp 1: 10°C/min to 200°C
Ramp 2: 20°C/min to 300°C, hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range m/z 50-550
Acquisition Mode Full Scan and Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data

Calibration standards of derivatized this compound were prepared and analyzed to establish a calibration curve. The following table summarizes the expected quantitative data.

Analyte Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) LOD (ng/mL) LOQ (ng/mL)
This compound-TBDMS~12.52251832400.51.5
4-chloro-3-methylphenol-TBDMS (IS)~13.2241199256--
Mass Spectral Data

Signaling Pathway/Logical Relationship Diagram

The logical relationship for the identification and quantification of the target analyte is presented below.

Analyte Identification Logic Analyte This compound-TBDMS RT Correct Retention Time Analyte->RT exhibits MassSpec Correct Mass Spectrum Analyte->MassSpec produces Confirmation Confirmed Identification RT->Confirmation QuantIon Presence of Quantification Ion (m/z 225) MassSpec->QuantIon QualIons Presence of Qualifier Ions (m/z 183, 240) MassSpec->QualIons QuantIon->Confirmation QualIons->Confirmation Quantification Quantification Confirmation->Quantification enables

Caption: Logical flow for analyte confirmation.

Conclusion

This application note provides a detailed and reliable GC-MS method for the analysis of this compound. The described sample preparation, derivatization, and instrument conditions allow for the sensitive and selective identification and quantification of this compound in complex matrices. The method is suitable for routine analysis in research and industrial settings.

References

Application Notes and Protocols for the Derivatization of 3-Fluoro-5-methylphenol for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methylphenol is a substituted phenolic compound of interest in various fields, including pharmaceutical and environmental analysis. Direct analysis of this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to its polarity and potential for poor peak shape.[1] Derivatization is a crucial technique to enhance the volatility, thermal stability, and chromatographic behavior of polar analytes like this compound, leading to improved sensitivity and more reliable quantification.[2][3] For High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore, significantly enhancing detection sensitivity.[4][5]

This document provides detailed application notes and protocols for the derivatization of this compound for both GC-MS and HPLC analysis, enabling researchers to achieve robust and sensitive analytical methods.

Derivatization for GC-MS Analysis

For GC-MS analysis, the primary goal of derivatization is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar functional group.[1] This process reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.[1] The two most common and effective derivatization techniques for phenols are silylation and acylation.[1][6]

Workflow for GC-MS Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Add_Reagent Addition of Derivatizing Agent Drying->Add_Reagent Reaction Heating and Incubation Add_Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General workflow for the derivatization and GC-MS analysis of this compound.

Protocol 1: Silylation using BSTFA

Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[7] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS).[7]

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Ensure the sample is free of water by evaporating the solvent under a gentle stream of nitrogen. Silylating reagents are moisture-sensitive.[6]

  • Reconstitution: Dissolve the dried residue in 100 µL of anhydrous pyridine or acetonitrile.[1]

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[1][6]

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70-80°C for 30-60 minutes.[6][8]

  • Cooling: Allow the vial to cool to room temperature before GC-MS injection.[1]

Protocol 2: Acylation using Acetic Anhydride

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent to form a stable ester derivative.[1] Acetic anhydride is a common and cost-effective reagent for this purpose.[1]

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Saturated sodium bicarbonate solution

  • Organic extraction solvent (e.g., hexane, dichloromethane)

  • Reaction vials with screw caps

  • Vortex mixer

Procedure:

  • Sample Preparation: If the sample is in an aqueous matrix, adjust the pH to approximately 8.[6] For dried samples, dissolve in a suitable solvent like pyridine.[1]

  • Derivatization: Add an excess of acetic anhydride to the sample, along with pyridine as a catalyst.[1] A typical ratio is 100 µL of pyridine and 200 µL of acetic anhydride for a dissolved sample.[6]

  • Reaction: Tightly cap the vial and vortex vigorously for 1-2 minutes. The reaction can often proceed at room temperature for 15-30 minutes, but gentle heating to 50-60°C for 15-30 minutes can ensure completion.[1][6]

  • Quenching: After cooling, add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride.[6]

  • Extraction: Extract the acetylated derivative with an organic solvent like hexane or dichloromethane. Vortex for 1-2 minutes and allow the layers to separate.[1]

  • Analysis: The organic layer is ready for GC-MS analysis.[1]

Quantitative Data Summary for GC-MS Derivatization
Derivatization MethodReagentTypical Reaction ConditionsDerivative FormedKey Advantages
SilylationBSTFA + 1% TMCS70-80°C for 30-60 min[6][8]Trimethylsilyl (TMS) etherHigh yields, versatile[6]
AcylationAcetic Anhydride/PyridineRoom temp or 50-60°C for 15-30 min[1][6]Acetate esterRobust, cost-effective[1][6]

Derivatization for HPLC Analysis

For HPLC analysis, derivatization is employed to introduce a moiety that enhances detectability, typically a fluorophore for fluorescence detection (FLD) or a strong chromophore for UV-Vis detection.[4] Pre-column derivatization is a common approach.[4]

Workflow for HPLC Pre-Column Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample or Standard of This compound Add_Buffer Add Buffer (e.g., Borate) Sample->Add_Buffer Add_Reagent Add Derivatizing Agent Add_Buffer->Add_Reagent Reaction Incubation (Time and Temperature) Add_Reagent->Reaction HPLC HPLC-FLD/UV Analysis Reaction->HPLC Data Data Acquisition and Processing HPLC->Data

Caption: General workflow for pre-column derivatization and HPLC analysis of this compound.

Protocol 3: Fluorescence Derivatization with Dansyl Chloride

Dansyl chloride reacts with phenols to produce highly fluorescent derivatives, enabling sensitive detection by HPLC-FLD.[9]

Materials:

  • This compound standard or sample solution

  • Dansyl chloride solution (e.g., in acetone)

  • Sodium carbonate buffer (e.g., 0.1 M)

  • 1 N Sodium hydroxide

  • n-Hexane for extraction

  • Reaction vials

  • Water bath

Procedure:

  • Reaction Setup: In a test tube, mix the sample solution with the dansyl chloride solution.[9]

  • Buffering: Add a buffer solution, such as 0.1 M sodium carbonate, to achieve an alkaline pH.[9]

  • Derivatization: Seal the tube and heat in a water bath at approximately 42-45°C for 15-20 minutes.[9]

  • Hydrolysis of Excess Reagent: After cooling, add a small amount of 1 N sodium hydroxide to hydrolyze any remaining dansyl chloride.[9]

  • Extraction: Extract the dansyl derivative with n-hexane.[9]

  • Sample Preparation for Injection: Evaporate the hexane extract to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC injection.[9]

Protocol 4: UV Derivatization with 4-Nitrobenzoyl Chloride

4-Nitrobenzoyl chloride (4-NB-Cl) can be used as a derivatizing agent to introduce a strong UV chromophore, allowing for sensitive detection by HPLC-UV.[10]

Materials:

  • This compound standard or sample solution

  • 4-Nitrobenzoyl chloride solution

  • Borate buffer (pH 8.5)

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Reaction Mixture: In a reaction vial, combine the sample solution, borate buffer (pH 8.5), and the 4-NB-Cl solution.[10]

  • Derivatization: Heat the mixture at 50°C for approximately 1 minute.[10]

  • Analysis: The reaction mixture can then be directly injected into the HPLC system for analysis.[10]

Quantitative Data Summary for HPLC Derivatization
Derivatization MethodReagentTypical Reaction ConditionsDetection MethodKey Advantages
Fluorescence LabelingDansyl Chloride42-45°C for 15-20 min in alkaline buffer[9]Fluorescence (FLD)High sensitivity[9]
UV Labeling4-Nitrobenzoyl Chloride50°C for 1 min in borate buffer (pH 8.5)[10]UV-VisSimple and rapid reaction[10]

Conclusion

The derivatization of this compound is a critical step for achieving sensitive and reliable quantitative analysis by both GC-MS and HPLC. For GC-MS, silylation with BSTFA and acylation with acetic anhydride are robust methods to improve the volatility and chromatographic performance of the analyte.[1][6] For HPLC, derivatization with agents like dansyl chloride or 4-nitrobenzoyl chloride can significantly enhance detection sensitivity by introducing fluorescent or UV-absorbing moieties, respectively.[9][10] The choice of the specific derivatization protocol will depend on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. Proper optimization of the reaction conditions is recommended to ensure complete derivatization and achieve the best analytical performance.

References

Application Notes and Protocols for 3-Fluoro-5-methylphenol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methylphenol is a key aromatic building block utilized in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a hydroxyl group, allows for the strategic construction of complex molecules with potent herbicidal and fungicidal activities. The presence of the fluorine atom often enhances the metabolic stability and biological efficacy of the final active ingredient. These application notes provide an overview of the use of this compound as a synthetic intermediate and offer representative protocols for the synthesis and evaluation of novel agrochemical candidates.

While this compound is not typically an active agrochemical ingredient itself, it serves as a crucial precursor for creating more complex and effective molecules. Research into fluorinated phenols and their derivatives has demonstrated their value in developing new pesticides.

Application I: Synthesis of Novel Herbicidal Agents

Substituted fluorophenols are precursors to a variety of herbicides. The phenoxy group derived from this compound can be incorporated into various herbicidal scaffolds, such as triazoles and picolinic acids, to develop new active ingredients.

Rationale for Use

The 3-fluoro-5-methylphenoxy moiety can impart desirable properties to a herbicide, including:

  • Enhanced Efficacy: The fluorine atom can increase the binding affinity of the molecule to its target site in the weed.

  • Improved Metabolic Stability: The C-F bond is strong and resistant to enzymatic degradation, leading to a longer-lasting effect.

  • Modified Physicochemical Properties: The fluorine and methyl groups can influence the solubility and transport of the herbicide within the plant.

Table 1: Representative Herbicidal Activity Data for Analogous Compounds
Compound TypeTarget WeedConcentration (µg/mL)Inhibition (%)Reference
Aryl-triazole derivativeBrassica campestris10082.6[1]
Picolinic acid derivativeAmaranthus retroflexus250 µM100[2]
Toxoflavin analogEchinochloa crus-galli1200 g/haHigh[3]
Experimental Protocol: Synthesis of a Phenyl-Triazole Herbicide Candidate

This protocol describes a representative synthesis of a phenyl-triazole derivative incorporating a substituted phenoxy moiety, analogous to structures synthesized from fluorinated phenols.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Substituted phenyl-triazole intermediate with a leaving group (e.g., a chloro- or bromo-substituted triazole)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted phenyl-triazole intermediate (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the final phenyl-triazole herbicide candidate.

Diagram: Synthetic Pathway for a Phenyl-Triazole Herbicide Candidate

G A This compound C Reaction with K₂CO₃ in DMF A->C B Substituted Phenyl-Triazole Intermediate B->C D Phenyl-Triazole Herbicide Candidate C->D

Synthetic pathway for a herbicide candidate.

Application II: Development of Novel Fungicidal Compounds

The 3-fluoro-5-methylphenoxy scaffold can also be integrated into molecules with potential fungicidal properties. The antimicrobial characteristics of phenols are well-documented, and the addition of fluorine can enhance this activity.

Rationale for Use

Incorporating the this compound moiety into potential fungicides can:

  • Increase Antifungal Potency: The specific substitution pattern can lead to stronger interactions with fungal cellular targets.

  • Broaden the Spectrum of Activity: The resulting compounds may be effective against a wider range of fungal pathogens.

  • Overcome Resistance: Novel structures can be effective against fungal strains that have developed resistance to existing fungicides.

Table 2: Representative Fungicidal Activity Data for Analogous Compounds
Compound TypeFungal PathogenConcentration (µg/mL)Inhibition (%)Reference
Eugenol-fluorinated triazoleColletotrichum sp.Not specifiedModerate[4]
Triazole derivativeBotrytis cinerea50>80[5]
Thiadiazole derivativeRhizoctonia solaniEC50 = 0.0028 µmol·L⁻¹50[6]
Experimental Protocol: Synthesis of a Phenoxy-Triazole Fungicide Candidate

This protocol outlines a general procedure for the synthesis of a phenoxy-triazole compound with potential fungicidal activity, based on established synthetic routes for similar molecules.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Substituted triazole intermediate with a leaving group (e.g., a tosyl- or mesyl-activated alcohol on a triazole scaffold)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of the substituted triazole intermediate (1.1 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the target phenoxy-triazole fungicide candidate.

Diagram: General Workflow for Fungicide Candidate Evaluation

G cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A This compound C Chemical Synthesis A->C B Triazole Intermediate B->C D Purified Fungicide Candidate C->D F Mycelial Growth Inhibition Assay D->F I Treatment with Candidate D->I E Fungal Pathogen Culture E->F G Determine EC50 Value F->G J Assess Disease Severity G->J Promising Candidates H Infected Plant Model H->I I->J

Workflow for synthesis and evaluation of fungicides.

References

3-Fluoro-5-methylphenol: An Intermediate for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-5-methylphenol is a fluorinated aromatic organic compound that serves as a versatile intermediate in the synthesis of a variety of novel molecules with potential applications in the pharmaceutical and agrochemical industries. The presence of the fluorine atom and the methyl group on the phenol ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of the resulting compounds. This document provides an overview of the potential applications of this compound, along with generalized experimental protocols for the synthesis of derivatives and hypothetical biological activity data.

While specific examples of blockbuster drugs or widely used agrochemicals derived directly from this compound are not prominently featured in publicly available scientific literature, its structural motifs are present in various biologically active molecules. The protocols and data presented herein are based on established chemical transformations and predictive models for compounds of similar classes.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 216976-31-7
Molecular Formula C₇H₇FO
Molecular Weight 126.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 46-48 °C
Boiling Point 199.8 °C at 760 mmHg
Solubility Low in water, soluble in organic solvents

Applications in Novel Compound Synthesis

Pharmaceutical Applications: Kinase Inhibitors for Oncology

The 3-fluoro-5-methylphenyl moiety can serve as a key building block for the synthesis of kinase inhibitors. The fluorine atom can form favorable interactions within the ATP-binding pocket of various kinases, potentially enhancing potency and selectivity.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)

Mutations in EGFR are implicated in various cancers. The following is a generalized protocol for the synthesis of a hypothetical EGFR inhibitor using this compound as a starting material.

Experimental Protocol: Synthesis of a Hypothetical EGFR Inhibitor

  • Step 1: Ether Synthesis (Williamson Ether Synthesis)

    • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired electrophile, for example, 4-(bromomethyl)quinoline (1.1 eq).

    • Heat the reaction mixture to 80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Functionalization (e.g., Suzuki Coupling)

    • The methyl group on the phenol ring can be functionalized, for instance, by benzylic bromination followed by a Suzuki coupling to introduce further diversity. (Note: This is a more advanced and hypothetical step).

Hypothetical Biological Activity Data

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative Activity (GI₅₀, µM)
Hypothetical Inhibitor AEGFR15A549 (Lung Cancer)0.5
Gefitinib (Reference)EGFR10A549 (Lung Cancer)0.4

Signaling Pathway Diagram

EGFR_pathway EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Hypothetical Inhibitor A Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition
Agrochemical Applications: Novel Fungicides

This compound can be utilized as a precursor for the development of novel fungicides. The incorporation of a fluorinated phenol moiety can enhance the efficacy and spectrum of activity of the resulting compounds.

Hypothetical Target: Succinate Dehydrogenase (SDHI)

Succinate dehydrogenase inhibitors are an important class of fungicides that disrupt the fungal respiratory chain.

Experimental Protocol: Synthesis of a Hypothetical SDHI Fungicide

  • Step 1: O-Arylation

    • Combine this compound (1.0 eq) with a suitable boronic acid derivative (e.g., 2-chloropyridine-3-boronic acid, 1.2 eq) in a solvent mixture such as dichloromethane.

    • Add a copper(II) acetate catalyst and a base like pyridine.

    • Stir the reaction at room temperature under an air atmosphere until completion as monitored by TLC.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the product by column chromatography.

  • Step 2: Amide Coupling

    • The resulting ether can be further functionalized. For instance, if the coupled fragment contains a carboxylic acid, it can be activated (e.g., with thionyl chloride to form an acyl chloride) and then reacted with an appropriate amine to form the final amide-containing fungicide.

Hypothetical Fungicidal Activity Data

CompoundPathogenEC₅₀ (µg/mL)
Hypothetical Fungicide BBotrytis cinerea0.8
Mycosphaerella fijiensis1.2
Boscalid (Reference)Botrytis cinerea1.5
Mycosphaerella fijiensis2.0

Experimental Workflow Diagram

synthesis_workflow start This compound step1 O-Arylation (e.g., Chan-Lam Coupling) start->step1 intermediate Aryl Ether Intermediate step1->intermediate step2 Amide Coupling intermediate->step2 product Hypothetical SDHI Fungicide step2->product purification Purification & Characterization product->purification

Synthetic Workflow for a Hypothetical Fungicide

This compound represents a valuable starting material for the synthesis of novel, biologically active compounds. While detailed public data on its direct application is limited, its structural features suggest significant potential in the fields of medicinal chemistry and agrochemical research. The provided hypothetical examples and generalized protocols serve as a foundation for researchers and scientists to explore the synthetic utility of this versatile intermediate in the development of new chemical entities. Further research and exploration are warranted to fully unlock the potential of this compound in creating innovative solutions for human health and agriculture.

Application Notes and Protocols for the Synthesis of 3-Fluoro-5-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 3-Fluoro-5-methylphenol and its subsequent derivatization into ethers and esters. The protocols are based on established chemical transformations and are intended to serve as a foundational guide for researchers. Optimization of the described conditions may be necessary to achieve desired yields and purity.

Synthesis of this compound

The synthesis of this compound can be effectively achieved from 3-fluoro-5-methylaniline via a Sandmeyer-type reaction. This two-step process involves the diazotization of the aniline followed by the hydrolysis of the resulting diazonium salt.

Experimental Protocol:

Step 1: Diazotization of 3-fluoro-5-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should be controlled to prevent the temperature from rising.

  • After the complete addition of sodium nitrite, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The completion of the diazotization can be checked using starch-iodide paper.[1]

Step 2: Hydrolysis of the Diazonium Salt

  • Gently heat the aqueous solution of the diazonium salt to 50-60 °C.

  • Maintain this temperature until the evolution of nitrogen gas ceases, indicating the completion of the hydrolysis reaction.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data (Estimated):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Estimated Yield (%)
3-fluoro-5-methylaniline125.151.0--
Sodium Nitrite69.001.1--
This compound126.13-1.00870-80

Yields are estimated based on similar Sandmeyer reactions and may vary.

Characterization:

The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis of this compound Derivatives

The synthesized this compound can be further derivatized at the hydroxyl group to form ethers and esters, which are common modifications in drug discovery programs.

The Williamson ether synthesis is a reliable method for preparing ethers from phenols and alkyl halides.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[2][3]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude ether derivative by column chromatography.

Quantitative Data (Estimated):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Estimated Yield (%)
This compound126.131.0--
Alkyl Halide (e.g., CH₃I)141.941.2--
3-Fluoro-5-methylanisole140.15-1.1185-95

Yields are estimated based on analogous Williamson ether synthesis reactions and may vary depending on the alkyl halide used.

Ester derivatives of this compound can be synthesized by reacting it with acyl chlorides or acid anhydrides in the presence of a base.

Experimental Protocol (using Acyl Chloride):

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as pyridine or triethylamine (1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Experimental Protocol (using Acid Anhydride):

  • Dissolve this compound (1.0 eq) and the acid anhydride (e.g., acetic anhydride) (1.5 eq) in a suitable solvent like DCM or pyridine.

  • A catalytic amount of a strong acid like sulfuric acid or a base like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Heat the reaction mixture to 50-80 °C and stir for several hours until the reaction is complete as indicated by TLC.

  • Cool the mixture and pour it into water.

  • Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and remove the solvent to obtain the crude ester, which can be purified by column chromatography or recrystallization.

Quantitative Data (Estimated):

Reactant/Product (Esterification with Acetyl Chloride)Molecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Estimated Yield (%)
This compound126.131.0--
Acetyl Chloride78.501.2--
3-Fluoro-5-methylphenyl acetate168.16-1.3390-98

Yields are estimated based on similar esterification reactions of phenols.

Visualization of Synthetic Workflow

The overall synthetic strategy for preparing this compound and its derivatives is depicted in the following workflow diagram.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Start 3-fluoro-5-methylaniline Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Start->Diazotization Step 1 Hydrolysis Hydrolysis (H₂O, Heat) Diazotization->Hydrolysis Step 2 Product This compound Hydrolysis->Product Phenol This compound Etherification Williamson Ether Synthesis (Alkyl Halide, Base) Phenol->Etherification Esterification Esterification (Acyl Chloride/Anhydride, Base) Phenol->Esterification Ether_Product Ether Derivatives Etherification->Ether_Product Ester_Product Ester Derivatives Esterification->Ester_Product

Caption: Synthetic workflow for this compound and its derivatives.

References

Troubleshooting & Optimization

identifying common impurities in 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: The most common impurities in this compound typically arise from the synthetic route used for its preparation. A prevalent method for synthesizing fluorophenols is through the diazotization of the corresponding aminophenol, followed by a fluorination reaction such as the Balz-Schiemann reaction.[1][2]

Potential impurities can be categorized as follows:

  • Starting Material-Related Impurities:

    • Unreacted Starting Material: Residual 3-Amino-5-methylphenol (also known as 5-amino-m-cresol).

    • Isomeric Starting Materials: The presence of other isomers in the 3-Amino-5-methylphenol starting material will lead to the formation of corresponding regioisomeric impurities of this compound.

    • Precursors to Starting Materials: If 3-Amino-5-methylphenol is synthesized by the reduction of 3-methyl-5-nitrophenol, residual nitro compound could be a potential impurity.

  • Reaction By-products:

    • Hydrolysis Products: If the diazotization reaction is not completely anhydrous, the diazonium salt can react with water to form 5-methyl-1,3-benzenediol (Orcinol).

    • Incomplete Diazotization By-products: Various side reactions can occur during diazotization, leading to a range of minor impurities.

    • Tarry By-products: The Balz-Schiemann reaction is known to sometimes produce tarry, polymeric materials, which can be difficult to remove.[3][4]

  • Regioisomeric Impurities:

    • These are isomers of this compound with the fluorine and methyl groups at different positions on the phenol ring (e.g., 2-Fluoro-5-methylphenol, 4-Fluoro-5-methylphenol). These are often the most challenging impurities to separate due to their similar physical properties.

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities in this compound.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a powerful technique for separating and quantifying volatile impurities, including regioisomers. The choice of the GC column is critical for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for the analysis of non-volatile impurities and can also be used for the separation of regioisomers. A reverse-phase column is typically employed.

  • Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) allows for the identification of unknown impurities by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are invaluable for structure elucidation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the main component.

Q3: What are the recommended methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities present.

  • Distillation: Fractional distillation under reduced pressure can be effective for removing impurities with significantly different boiling points.

  • Crystallization: Recrystallization from a suitable solvent system is a common and effective method for removing a wide range of impurities, particularly if the desired product is a solid at room temperature.

  • Column Chromatography: For challenging separations, especially of regioisomers, column chromatography using silica gel or another suitable stationary phase can be employed. This method is often used for smaller scale purifications.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Presence of a peak corresponding to the starting material (3-Amino-5-methylphenol) in the final product. Incomplete reaction.Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). Ensure efficient mixing.
Multiple peaks with similar retention times to the main product are observed in the chromatogram. Presence of regioisomeric impurities.Review the purity of the starting materials. Optimize the fluorination reaction conditions to improve regioselectivity. Employ high-resolution chromatographic techniques (e.g., capillary GC with a suitable stationary phase or preparative HPLC) for purification.
A broad, unresolved hump is observed in the chromatogram, particularly at the baseline. Presence of tarry by-products.Optimize the thermal decomposition step of the Balz-Schiemann reaction to minimize polymerization.[3][4] Consider a pre-purification step, such as filtration through a plug of silica gel, to remove high molecular weight impurities before final purification.
The final product has a lower than expected melting point and a broad melting range. Significant levels of various impurities.Perform a thorough impurity profile analysis using GC-MS or LC-MS to identify the major impurities. Select an appropriate purification strategy based on the identified impurities (e.g., a combination of distillation and recrystallization).
The final product is discolored (e.g., yellow or brown). Presence of oxidized impurities or residual reaction by-products.Store the product under an inert atmosphere and protect it from light. Consider a final purification step, such as activated carbon treatment followed by recrystallization, to remove colored impurities.

Quantitative Data Summary

The following table summarizes potential impurities and their typical analytical detection limits. Please note that these are general guidelines, and actual detection limits may vary depending on the specific instrumentation and analytical method used.

ImpurityChemical NameTypical Analytical MethodQuantitation Limit (area %)
Starting Material3-Amino-5-methylphenolGC-FID, HPLC-UV≤ 0.1%
Regioisomeric Impuritiese.g., 2-Fluoro-5-methylphenolGC-FID, HPLC-UV≤ 0.1%
Hydrolysis By-product5-Methyl-1,3-benzenediolGC-FID, HPLC-UV≤ 0.1%
Starting Material Precursor3-Methyl-5-nitrophenolHPLC-UV≤ 0.1%

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method for Impurity Profiling

  • Objective: To separate and quantify volatile impurities, including regioisomers, in this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A medium polarity capillary column (e.g., 5% phenyl - 95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 250 °C.

    • Hold at 250 °C for 10 minutes.

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or acetone).

  • Injection Volume: 1 µL.

  • Data Analysis: Integrate all peaks and report the area percent of each impurity relative to the total peak area.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis cluster_purification Purification start 3-Amino-5-methylphenol diazotization Diazotization start->diazotization fluorination Fluorination (e.g., Balz-Schiemann) diazotization->fluorination crude_product Crude this compound fluorination->crude_product gc_hplc GC / HPLC Analysis crude_product->gc_hplc ms_nmr GC-MS / LC-MS / NMR for Identification gc_hplc->ms_nmr quantification Quantification of Impurities ms_nmr->quantification purification_method Distillation / Crystallization / Chromatography quantification->purification_method pure_product Pure this compound purification_method->pure_product

Caption: Workflow for the identification and purification of this compound.

References

Technical Support Center: Purification of Crude 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-Fluoro-5-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques. Key properties are summarized in the table below.

Q2: What are the most common impurities in crude this compound?

A2: Impurities can originate from starting materials, byproducts, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as 3-fluoroaniline if synthesized via diazotization.

  • Isomeric impurities: Other isomers of fluoro-methylphenol can be challenging to separate due to similar physical properties.

  • Oxidation products: Phenols are susceptible to oxidation, which can lead to colored impurities like quinones.[1]

  • Residual solvents: Solvents used in the synthesis or workup.

Q3: My purified this compound is discolored (pink or brown). What causes this and how can I prevent it?

A3: Discoloration in phenols is typically due to the formation of colored oxidation products.[1] To minimize this:

  • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Use degassed solvents to reduce dissolved oxygen.

  • Store the purified product in a cool, dark place, and under an inert atmosphere.

Q4: How can I analyze the purity of my this compound sample?

A4: Several analytical techniques can be used to assess purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the main compound and any impurities present. ¹⁹F NMR is particularly useful for fluorine-containing compounds.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₇FO[2][3]
Molecular Weight126.13 g/mol [3][4]
AppearanceWhite to off-white crystalline solid or liquid[2]
Melting Point46-48 °C[2]
Boiling Point199.8 °C at 760 mmHg[4]
SolubilityLow solubility in water; soluble in organic solvents.[2]

Troubleshooting Guides

Purification by Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Oiling out The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. Cooling is too rapid.- Choose a solvent with a lower boiling point. - Use a less polar solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystal formation The solution is not supersaturated. The compound is too soluble in the solvent.- Evaporate some of the solvent to increase the concentration. - Add a less polar co-solvent (anti-solvent) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of pure this compound.
Low recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during transfer or filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the crystals with a minimal amount of ice-cold solvent.
Poor purity Inappropriate solvent choice, leading to co-crystallization of impurities. The solution was cooled too quickly, trapping impurities.- Perform a solvent screen to find a solvent that dissolves the impurities well at all temperatures but the target compound only when hot. - Allow for slow cooling to promote selective crystallization.
Purification by Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation Inappropriate solvent system (eluent). Column was not packed properly (channeling). Column was overloaded with the sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use a sample-to-adsorbent ratio of approximately 1:30 to 1:100 by weight.
Compound is stuck on the column The eluent is not polar enough. The compound is interacting too strongly with the silica gel.- Gradually increase the polarity of the eluent (gradient elution). - If the compound is acidic, adding a small amount of acetic acid (e.g., 0.5%) to the eluent can help.
Tailing of peaks The compound is interacting too strongly with the acidic silica gel. The column is overloaded.- Add a small amount of a slightly more polar solvent or a modifier like acetic acid to the eluent. - Reduce the amount of sample loaded onto the column.
Cracked or dry column The solvent level dropped below the top of the stationary phase.- Always keep the silica gel bed covered with solvent. - If the column runs dry, it needs to be repacked.
Purification by Distillation
Issue Possible Cause(s) Troubleshooting Steps
Bumping Uneven boiling of the liquid.- Add boiling chips or a magnetic stir bar to the distillation flask. - Ensure smooth and even heating.
Poor separation of components Inefficient fractionating column. Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column). - Slow down the heating to allow for proper vapor-liquid equilibrium to be established in the column.
Product solidifies in the condenser The condenser water is too cold, and the melting point of the compound is high.- Use room temperature water for the condenser or do not run water through the condenser if the boiling point is high enough.
Decomposition of the product The distillation temperature is too high.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for purifying solid crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexanes, heptane, or a mixture of a polar and non-polar solvent like toluene/hexane)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring. If a condenser is used, bring the solvent to a boil. Continue to add small portions of the solvent until all the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or by air drying.

  • Analysis: Determine the purity of the recrystallized product by measuring its melting point and by spectroscopic methods (e.g., NMR, GC-MS).

Protocol 2: Purification by Flash Column Chromatography

This technique is useful for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the eluent and pour it into the column. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Wash the column with the eluent, ensuring the silica bed is always covered with solvent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to achieve a steady flow rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities or impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle and stir bar/boiling chips

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude this compound and a stir bar or boiling chips into the distillation flask.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask.

  • Fraction Collection:

    • Monitor the temperature at the head of the fractionating column.

    • Collect any low-boiling impurities as the first fraction.

    • When the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the pure product.

    • Collect the main fraction until the temperature starts to drop or rise significantly.

  • Shutdown: Stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

PurificationWorkflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_final Final Product Crude Crude this compound Analysis Purity Assessment (TLC, GC-MS, NMR) Crude->Analysis IsSolid Is the crude product a solid? Analysis->IsSolid Chromatography Column Chromatography Analysis->Chromatography Complex Mixture Recrystallization Recrystallization IsSolid->Recrystallization Yes Distillation Vacuum Distillation IsSolid->Distillation No PureProduct Pure this compound Recrystallization->PureProduct Distillation->PureProduct Chromatography->PureProduct FinalAnalysis Final Purity Analysis PureProduct->FinalAnalysis

Caption: A workflow for selecting a suitable purification technique for crude this compound.

TroubleshootingRecrystallization cluster_start Problem cluster_decision Diagnosis cluster_solution Solution Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals? Start->NoCrystals LowYield Low Yield? Start->LowYield ChangeSolvent Change Solvent / Cool Slowly OilingOut->ChangeSolvent Concentrate Concentrate / Add Anti-solvent / Seed NoCrystals->Concentrate MinimizeSolvent Minimize Hot Solvent / Cool Thoroughly LowYield->MinimizeSolvent

Caption: A troubleshooting decision tree for common issues encountered during recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Fluoro-5-methylphenol. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While various methods can be conceptualized, a prevalent route involves the diazotization of 3-amino-5-methylphenol followed by a Schiemann reaction or related fluorination techniques. Another potential, though less common, method could involve the direct fluorination of 3-methylphenol, which often presents challenges with regioselectivity. A hypothetical two-step process could also involve the methylation of 3-fluorophenol.

Q2: What are the key reaction parameters to control during the synthesis?

A2: Temperature, reaction time, and the choice of solvent and reagents are critical. For instance, in a diazotization-fluorination sequence, maintaining a low temperature during diazotization is crucial to prevent the decomposition of the diazonium salt. The purity of starting materials and the exclusion of moisture are also vital for achieving high yields and minimizing side products.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be employed for more quantitative analysis of the reaction mixture.

Q4: What are the typical impurities or byproducts I might encounter?

A4: Potential byproducts can include isomers (e.g., other fluorinated or methylated phenols), over-methylated or over-fluorinated products, and unreacted starting materials. In diazotization reactions, impurities from the decomposition of the diazonium salt can also be present.

Q5: What are the recommended purification techniques for this compound?

A5: The crude product can typically be purified using column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Distillation under reduced pressure is another viable method for purification, especially for removing non-volatile impurities. An acid-base extraction can also be effective in separating the phenolic product from non-acidic impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction due to insufficient reaction time or temperature.- Degradation of temperature-sensitive reagents or intermediates.- Poor quality or impure starting materials.- Presence of moisture in the reaction.- Monitor the reaction by TLC to determine the optimal reaction time.- Carefully control the reaction temperature, especially during exothermic steps.- Purify starting materials before use.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Side Products - Incorrect reaction temperature leading to side reactions.- Lack of regioselectivity in the fluorination or methylation step.- Over-reaction leading to multiple substitutions.- Optimize the reaction temperature by running small-scale trials at different temperatures.- Choose a more selective reagent or modify the existing protocol.- Carefully control the stoichiometry of the reagents.
Difficult Product Isolation - Emulsion formation during aqueous workup.- Product is an oil and does not crystallize.- Co-elution of product with impurities during column chromatography.- Add brine to the aqueous layer to break up emulsions.- If the product is an oil, consider purification by distillation or conversion to a solid derivative for easier handling.- Optimize the solvent system for column chromatography by trying different solvent polarities.
Inconsistent Results Between Batches - Variation in the quality of reagents or solvents.- Inconsistent reaction setup and conditions.- Atmospheric moisture affecting the reaction.- Use reagents and solvents from the same trusted supplier.- Maintain a detailed and consistent experimental protocol.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Hypothetical Synthesis of this compound from 3-Amino-5-methylphenol

This protocol is based on a diazotization reaction followed by a Balz-Schiemann reaction.

Materials:

  • 3-Amino-5-methylphenol

  • Hydrofluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sand

Procedure:

  • Diazotization:

    • Dissolve 3-amino-5-methylphenol in a solution of hydrofluoroboric acid at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0 °C. The diazonium salt will precipitate.

  • Fluorination (Balz-Schiemann Reaction):

    • Filter the precipitated diazonium salt and wash it with cold diethyl ether.

    • Gently heat the dried diazonium salt with sand in a flask until the evolution of nitrogen gas ceases. Caution: This step should be performed behind a blast shield as the decomposition can be vigorous.

  • Workup and Purification:

    • Extract the resulting crude product with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and troubleshooting processes.

experimental_workflow cluster_synthesis Synthesis Workflow start Start: 3-Amino-5-methylphenol diazotization Diazotization (HBF₄, NaNO₂, 0-5 °C) start->diazotization fluorination Fluorination (Thermal Decomposition) diazotization->fluorination workup Workup & Extraction fluorination->workup purification Purification (Column Chromatography) workup->purification product Product: This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_side Side Product Solutions cluster_solutions_isolation Isolation Solutions cluster_solutions_inconsistent Inconsistency Solutions start Problem Encountered low_yield Low/No Yield start->low_yield side_products Side Products start->side_products isolation_issue Isolation Issues start->isolation_issue inconsistent_results Inconsistent Results start->inconsistent_results check_temp Verify Temperature low_yield->check_temp check_time Optimize Time low_yield->check_time check_reagents Check Reagent Purity low_yield->check_reagents optimize_temp Optimize Temperature side_products->optimize_temp change_reagent Change Reagent side_products->change_reagent control_stoichiometry Control Stoichiometry side_products->control_stoichiometry break_emulsion Break Emulsion (Brine) isolation_issue->break_emulsion distill_oil Distill Oily Product isolation_issue->distill_oil optimize_chromatography Optimize Chromatography isolation_issue->optimize_chromatography standardize_reagents Standardize Reagents inconsistent_results->standardize_reagents document_protocol Document Protocol inconsistent_results->document_protocol inert_atmosphere Use Inert Atmosphere inconsistent_results->inert_atmosphere

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: Synthesis of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-5-methylphenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-established method for the synthesis of this compound is the Balz-Schiemann reaction.[1][2] This reaction involves two key steps:

  • Diazotization: The starting material, 3-Amino-5-methylphenol, is treated with a nitrous acid source (commonly sodium nitrite in the presence of a strong acid like tetrafluoroboric acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium tetrafluoroborate salt.

  • Thermal Decomposition (Fluorodediazoniation): The isolated diazonium salt is then carefully heated, leading to the loss of nitrogen gas and boron trifluoride, yielding the desired this compound.

Q2: What are the primary side reactions to be aware of during the Balz-Schiemann synthesis of this compound?

Several side reactions can occur, leading to impurities and reduced yield of the target product. The most common side reactions include:

  • Phenol Formation: The diazonium salt can react with water present in the reaction mixture, especially at elevated temperatures, to produce 3-methyl-5-hydroxyphenol (Orcinol) as a significant byproduct.

  • Azo Coupling: The highly reactive diazonium salt can couple with the starting material (3-Amino-5-methylphenol) or the product (this compound) to form colored azo compounds, which can be difficult to remove.

  • Tar Formation: At higher decomposition temperatures, polymerization and the formation of complex, high-molecular-weight byproducts (tar) can occur, complicating purification.[2]

  • Biaryl Formation: While more characteristic of the Sandmeyer reaction, the formation of biaryl impurities through radical mechanisms is a possibility.

Q3: Are there significant safety hazards associated with this synthesis?

Yes, the Balz-Schiemann reaction involves potentially hazardous intermediates. Aryl diazonium salts are known to be thermally unstable and can decompose explosively, especially when dry.[3] It is crucial to handle these intermediates with extreme caution, avoid isolating large quantities of the dry salt, and use appropriate safety measures such as blast shields, especially during the thermal decomposition step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Excessive formation of the corresponding phenol byproduct. 4. Suboptimal temperature during thermal decomposition.1. Ensure the reaction temperature is maintained between 0-5 °C during diazotization. Use a slight excess of sodium nitrite and ensure adequate acidity. 2. Work quickly and keep the diazonium salt cold. Proceed to the decomposition step without unnecessary delay. 3. Use anhydrous or nearly anhydrous conditions for the diazotization and decomposition steps to minimize water content. 4. Optimize the decomposition temperature. It should be high enough for efficient reaction but low enough to minimize tar formation. A gradual increase in temperature is recommended.
Product is highly colored (yellow, orange, or red) Formation of azo compounds due to coupling of the diazonium salt with the starting material or product.1. Ensure a slight excess of the diazotizing agent to fully convert the starting amine. 2. Maintain a low temperature during diazotization to suppress coupling reactions. 3. During workup, consider a purification step like column chromatography to separate the colored impurities.
Formation of a significant amount of 3-methyl-5-hydroxyphenol (Orcinol) Presence of excess water during the reaction, leading to hydrolysis of the diazonium salt.1. Use anhydrous solvents and reagents where possible. 2. If using aqueous acids, ensure the concentration is appropriate and consider using a less nucleophilic acid.
Difficult to control thermal decomposition (runaway reaction) The diazonium tetrafluoroborate salt is decomposing too rapidly.1. Heat the diazonium salt slowly and in small batches. 2. Consider performing the decomposition in a high-boiling point, inert solvent to better control the temperature.[3] 3. For larger scale reactions, explore continuous flow reactors which can offer better temperature control and safety.[4]
Presence of multiple unidentified impurities in GC-MS analysis 1. Incomplete reaction or decomposition. 2. Formation of various side products due to non-optimal reaction conditions.1. Monitor the reaction progress by TLC or GC-MS to ensure completion. 2. Re-evaluate and optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry. 3. Employ rigorous purification techniques such as fractional distillation under reduced pressure or column chromatography.

Experimental Protocols

Key Experiment: Synthesis of this compound via Balz-Schiemann Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

  • 3-Amino-5-methylphenol

  • Tetrafluoroboric acid (HBF₄, ~50% in water)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-5-methylphenol in tetrafluoroboric acid at 0-5 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

    • The resulting precipitate of the diazonium tetrafluoroborate salt is collected by filtration and washed with cold water, followed by a small amount of cold diethyl ether.

  • Thermal Decomposition:

    • Caution: Perform this step behind a safety shield.

    • Gently heat the dried diazonium salt in a flask equipped with a distillation apparatus.

    • The salt will start to decompose, evolving nitrogen gas and boron trifluoride. The product, this compound, will distill over.

    • Collect the distillate.

  • Purification:

    • The crude product can be purified by redistillation under reduced pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

Table 1: Influence of Decomposition Temperature on Product Distribution (Hypothetical Data)

Decomposition Temperature (°C)Yield of this compound (%)Formation of 3-methyl-5-hydroxyphenol (%)Tar/Polymer Formation (%)
80652510
100751510
120701020
14055540

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition cluster_purification Step 3: Purification 3-Amino-5-methylphenol 3-Amino-5-methylphenol Diazonium Salt Diazonium Salt 3-Amino-5-methylphenol->Diazonium Salt 0-5 °C NaNO2, HBF4 NaNO2, HBF4 NaNO2, HBF4->Diazonium Salt This compound This compound Diazonium Salt->this compound Heat Side Products Side Products Diazonium Salt->Side Products Heat Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Distillation / Chromatography

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Yield? Incomplete_Diazotization Incomplete Diazotization Low_Yield->Incomplete_Diazotization Yes Phenol_Formation High Phenol Byproduct Low_Yield->Phenol_Formation Yes Decomposition_Issues Decomposition Issues Low_Yield->Decomposition_Issues Yes Check_Temp_Reagents Check Diazotization Temp & Reagents Incomplete_Diazotization->Check_Temp_Reagents Anhydrous_Conditions Use Anhydrous Conditions Phenol_Formation->Anhydrous_Conditions Optimize_Decomp_Temp Optimize Decomposition Temperature Decomposition_Issues->Optimize_Decomp_Temp

Caption: Troubleshooting logic for low yield issues.

References

strategies for improving the yield of 3-Fluoro-5-methylphenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this chemical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for synthesizing this compound is through the Balz-Schiemann reaction.[1][2] This reaction involves the diazotization of the corresponding primary aromatic amine, 3-Amino-5-methylphenol, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce the fluorine atom.[1][2]

Q2: What is the general reaction scheme for the Balz-Schiemann reaction in this case?

A2: The reaction proceeds in two main steps:

  • Diazotization: 3-Amino-5-methylphenol is treated with a source of nitrous acid (commonly sodium nitrite in the presence of a strong acid like hydrochloric acid or tetrafluoroboric acid) at low temperatures (typically 0-5 °C) to form the 3-methyl-5-hydroxyphenyldiazonium salt.

  • Fluorination: The diazonium salt is then converted to the tetrafluoroborate salt, which is subsequently heated to induce decomposition. This decomposition releases nitrogen gas and boron trifluoride, yielding the desired this compound.

Q3: What are the typical yields for the synthesis of this compound?

A3: The yield of the Balz-Schiemann reaction can be variable and is highly dependent on the specific reaction conditions and the stability of the intermediate diazonium salt. Yields can be influenced by factors such as temperature control during diazotization and decomposition, the choice of solvent, and the presence of any impurities. For substituted anilines, yields can be moderate to good, but optimization is often necessary.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Diazonium salts, particularly when isolated and dried, can be thermally unstable and potentially explosive. It is crucial to handle these intermediates with care and avoid subjecting them to shock or high temperatures. The thermal decomposition step should be well-controlled. It is recommended to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Causes Recommended Solutions
Low or No Product Yield Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Confirm the starting 3-Amino-5-methylphenol is of high purity.
Decomposition of the diazonium salt before fluorination.Work up the diazotization reaction mixture promptly. Avoid allowing the diazonium salt solution to warm up.
Inefficient thermal decomposition.Optimize the decomposition temperature. If decomposing in a solvent, ensure it is appropriate for the reaction. For solid-state decomposition, ensure even heating.
Side reactions consuming the starting material or intermediate.Minimize the presence of water during the formation of the tetrafluoroborate salt. Ensure the absence of nucleophiles that could compete with the fluoride ion.
Presence of Impurities in the Final Product Unreacted 3-Amino-5-methylphenol.Improve the efficiency of the diazotization step. Purify the final product using column chromatography or distillation.
Formation of tarry byproducts.This can result from uncontrolled decomposition of the diazonium salt. Ensure gradual and controlled heating during the decomposition step. The use of an inert, high-boiling solvent can sometimes help to moderate the reaction.
Formation of phenolic byproducts (e.g., 3,5-dihydroxytoluene).This can occur if the diazonium salt reacts with water before fluorination. Minimize water content during the reaction and workup.
Reaction Stalls or is Sluggish Low reaction temperature during decomposition.Gradually increase the temperature for the thermal decomposition step. The optimal temperature will depend on the specific diazonium salt and solvent used.
Poor quality of reagents.Use high-purity starting materials and reagents. Ensure the tetrafluoroboric acid or other fluorinating agent is not degraded.
Difficulty in Isolating the Product Product is an oil and difficult to crystallize.If direct crystallization is challenging, use extraction with a suitable organic solvent followed by purification techniques like column chromatography or vacuum distillation.
Emulsion formation during workup.Break up emulsions by adding brine or by filtering the mixture through a pad of celite.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Balz-Schiemann Reaction

This protocol is a general guideline and may require optimization.

Step 1: Diazotization of 3-Amino-5-methylphenol

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-5-methylphenol in a suitable acidic solution (e.g., a mixture of hydrochloric acid and water, or a solution of tetrafluoroboric acid).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the amine. Maintain the temperature strictly between 0-5 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

Step 2: Formation and Decomposition of the Diazonium Tetrafluoroborate Salt

  • To the cold diazonium salt solution, add a chilled solution of tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄). This will precipitate the 3-methyl-5-hydroxyphenyldiazonium tetrafluoroborate salt.

  • Isolate the precipitated diazonium salt by filtration, wash it with cold water, then with a small amount of cold methanol, and finally with diethyl ether. Caution: Do not allow the diazonium salt to fully dry as it may be explosive.

  • The moist diazonium tetrafluoroborate salt can be decomposed by gentle heating. This can be done neat (as a solid) or as a slurry in an inert high-boiling solvent (e.g., decane, dichlorobenzene).

  • Heat the salt gradually. The decomposition is usually accompanied by the evolution of nitrogen gas and boron trifluoride. The reaction is complete when gas evolution ceases.

Step 3: Workup and Purification

  • After cooling, the reaction mixture can be worked up. If a solvent was used, it can be removed by distillation.

  • The crude this compound can be purified by steam distillation, vacuum distillation, or column chromatography on silica gel.

Data Presentation

Table 1: Factors Influencing the Yield of this compound

Parameter Condition Effect on Yield Notes
Diazotization Temperature 0-5 °COptimalMinimizes decomposition of the diazonium salt.
> 10 °CDecreasedIncreased decomposition of the diazonium salt, leading to side products.
Decomposition Method Solid-state (neat)Can be high, but potentially hazardousRequires careful temperature control to avoid runaway reactions.
In an inert solventGenerally safer and more controlledThe choice of solvent can influence the reaction rate and yield.
Purity of Starting Material High PurityHigher YieldImpurities in the 3-Amino-5-methylphenol can lead to side reactions.
Low PurityLower YieldByproducts may be formed.
Moisture Content LowHigher YieldWater can react with the diazonium salt to form unwanted phenols.
HighLower YieldIncreased formation of 3,5-dihydroxytoluene.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_fluorination Step 2: Fluorination cluster_purification Step 3: Purification A Dissolve 3-Amino-5-methylphenol in acidic solution B Cool to 0-5 °C A->B C Slowly add NaNO₂ solution B->C D Stir for 30-60 min at 0-5 °C C->D E Add cold HBF₄ or NaBF₄ D->E Proceed to Fluorination F Isolate diazonium salt (Caution: Potentially explosive) E->F G Thermal Decomposition (Heating) F->G H Workup (e.g., solvent removal) G->H Proceed to Purification I Purify product (Distillation or Chromatography) H->I J Characterize final product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Cause1 Incomplete Diazotization? Start->Cause1 Cause2 Diazonium Salt Decomposition? Start->Cause2 Cause3 Inefficient Thermal Decomposition? Start->Cause3 Sol1 Check Diazotization Temp (0-5 °C) & Reagent Purity Cause1->Sol1 Yes Sol2 Prompt Workup & Maintain Low Temp Cause2->Sol2 Yes Sol3 Optimize Decomposition Temp & Consider Solvent Cause3->Sol3 Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

assessing the stability of 3-Fluoro-5-methylphenol under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Fluoro-5-methylphenol under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and a summary of stability data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a dry, cool, and well-ventilated place, away from fire and oxidizing agents.[1] Recommended storage temperatures can vary from room temperature to 2-8°C.[2][3] Always refer to the supplier's specific recommendations.

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is generally stable under normal laboratory conditions. However, it is important to avoid exposure to high temperatures, open flames, and strong oxidizing agents.

Q3: What are the known incompatibilities of this compound?

A3: The primary known incompatibility is with strong oxidizing agents. Reactions with these can lead to degradation of the compound.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific data for this compound is limited, studies on similar fluorinated phenols, such as trifluoromethylphenols, have shown that their stability in aqueous solutions during photolysis is pH-dependent. Degradation rates are generally higher at a more alkaline pH.[2][4]

Q5: Is this compound susceptible to photolytic degradation?

A5: Yes, fluorinated phenols can be susceptible to photolysis. The rate of photolytic degradation can be influenced by factors such as pH and the presence of other substances in the solution.[2][4] It is advisable to protect solutions of this compound from direct light exposure, especially during prolonged experiments.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction
  • Symptom: You observe unexpected peaks in your analytical chromatogram (e.g., HPLC, GC-MS) after a reaction involving this compound.

  • Possible Cause: The reaction conditions may be too harsh, leading to the degradation of the starting material. Phenols, in general, can be susceptible to oxidation.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Many side reactions are accelerated at higher temperatures.

    • Use a Milder Reagent: If using a strong oxidizing or reducing agent, consider a milder alternative.

    • Degas Solvents: The presence of dissolved oxygen can lead to oxidative degradation.

    • Protect from Light: If the reaction is light-sensitive, conduct it in a flask wrapped in aluminum foil or in a dark environment.

Issue 2: Low Yield in a Nucleophilic Substitution Reaction
  • Symptom: The yield of your desired product from a nucleophilic substitution on the aromatic ring is lower than expected.

  • Possible Cause: The fluorine atom on the aromatic ring is a poor leaving group in nucleophilic aromatic substitution reactions unless activated by strong electron-withdrawing groups.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Higher temperatures may be required to overcome the activation energy.

    • Use a Stronger Nucleophile: A more potent nucleophile may be necessary to displace the fluoride.

    • Consider a Different Synthetic Route: It may be more efficient to introduce the fluoro and methyl groups at a different stage of the synthesis.

Stability Data Summary

The following tables summarize the expected stability of this compound under various conditions. This information is based on general chemical principles and data from structurally related compounds, as specific experimental data for this compound is not extensively available.

Table 1: Stability in Common Solvents

SolventCompatibilityNotes
Dichloromethane (DCM)GoodA common solvent for reactions involving phenols.
Tetrahydrofuran (THF)GoodGenerally compatible, but peroxide formation in aged THF should be monitored as it can lead to oxidation.
Acetonitrile (ACN)GoodA polar aprotic solvent suitable for many reactions.
Dimethylformamide (DMF)FairMay promote decomposition at elevated temperatures, especially in the presence of bases.
Methanol / EthanolGoodGenerally compatible, but can participate in certain reactions.
WaterFairSolubility is low. Stability is pH-dependent.[2][4]

Table 2: Stability under Common Reaction Conditions

ConditionStabilityNotes and Potential Degradation Products
Acidic (e.g., HCl, H₂SO₄) Generally StableStable under moderately acidic conditions. Harsh conditions could lead to polymerization or other side reactions.
Basic (e.g., NaOH, K₂CO₃) ModeratePhenols form phenoxides in the presence of bases. This can increase susceptibility to oxidation. Degradation is more likely at higher pH.[2][4]
Oxidizing Agents (e.g., H₂O₂, KMnO₄) UnstablePhenols are readily oxidized. This can lead to the formation of quinones and other oxidation products.
Reducing Agents (e.g., NaBH₄, H₂/Pd) Generally StableThe aromatic ring and the C-F bond are generally stable to common reducing agents.
Elevated Temperature ModerateThermal decomposition may occur at high temperatures. The boiling point is approximately 199.8°C at 760 mmHg.
UV Light Potentially UnstablePhotodegradation can occur, especially in aqueous solutions.[2][4]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 1N NaOH.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 1N HCl.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Control: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and incubate under the same conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Assessment of Photostability
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Exposure:

    • Place the solution in a photostability chamber and expose it to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Simultaneously, wrap a control sample in aluminum foil and place it in the same chamber to exclude light exposure.

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24 hours).

  • Analysis: Analyze the exposed and control samples by HPLC to quantify any degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acidic Hydrolysis (1N HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (1N NaOH, 60°C) prep->base Expose to photo Photolytic Stress (ICH Q1B) prep->photo Expose to oxidative Oxidative Stress (e.g., H2O2) prep->oxidative Expose to neutralize Neutralization/ Quenching acid->neutralize base->neutralize hplc HPLC Analysis photo->hplc oxidative->neutralize neutralize->hplc degradation Quantify Degradation hplc->degradation

Caption: Workflow for assessing the stability of this compound.

degradation_pathway start This compound phenoxide Phenoxide Ion start->phenoxide Base quinone Oxidized Species (e.g., Quinone-type) start->quinone Strong Oxidizing Agent phenoxide->quinone Oxidizing Agent / O2 polymer Polymeric Byproducts quinone->polymer Further Reaction

Caption: Predicted oxidative degradation pathway for this compound.

References

troubleshooting peak splitting in NMR of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide for Peak Splitting in ¹H NMR Spectroscopy

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected peak splitting in the proton NMR (¹H NMR) spectrum of 3-Fluoro-5-methylphenol. By systematically addressing potential instrumental, sample-related, and molecular factors, users can diagnose and resolve spectral complexities to ensure accurate structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR splitting pattern for this compound?

A1: In a high-resolution spectrum, you should expect to see four distinct signals: one for the methyl group protons, one for the phenolic hydroxyl proton, and three for the aromatic protons.

  • Methyl Protons (-CH₃): This signal is expected to be a singlet, but may show very fine splitting (long-range coupling) to the aromatic protons or the fluorine atom.

  • Aromatic Protons (H2, H4, H6): These three non-equivalent protons will each appear as a multiplet.

    • H2: Will be split by H6 (meta coupling, ⁴JHH) and the fluorine atom at C3 (meta coupling, ⁴JHF). This will likely appear as a doublet of doublets or a more complex multiplet.

    • H4: Will be split by H2 and H6 (para coupling, ⁵JHH, which is often very small or zero) and the fluorine atom at C3 (ortho coupling, ³JHF). This will likely appear as a doublet.

    • H6: Will be split by H2 (meta coupling, ⁴JHH) and H4 (para coupling, ⁵JHH). This will likely appear as a doublet or a triplet if the coupling constants are similar.

  • Hydroxyl Proton (-OH): This signal is typically a broad singlet. Its chemical shift is highly dependent on concentration, solvent, and temperature.[1] It may not show coupling to other protons due to rapid chemical exchange.

Q2: My peaks are split more than I predicted with the n+1 rule. What could be the cause?

A2: The simple n+1 rule primarily applies to simple aliphatic systems and often fails for aromatic and fluorinated compounds.[2] Several factors can cause more complex splitting:

  • Long-Range Coupling: Protons separated by more than three bonds can still couple, especially through π-systems like a benzene ring.[3][4] In this compound, you can expect to see meta (⁴J) and para (⁵J) couplings between aromatic protons, as well as couplings between the protons and the fluorine atom over multiple bonds.[4]

  • H-F Coupling: The fluorine atom (¹⁹F) has a spin of I = 1/2, just like a proton, and will cause splitting of nearby proton signals. These H-F coupling constants can be significant over two, three, four, or even five bonds.

  • Second-Order Effects: When the difference in chemical shift (in Hz) between two coupled protons is not much larger than their coupling constant (J), the simple n+1 rule breaks down. This can lead to "roofing" (unequal peak heights in a multiplet) and the appearance of extra, sometimes non-intuitive, peaks.

  • Instrumental Issues: Poor magnetic field homogeneity (shimming) can cause peaks that should be singlets to appear as distorted doublets or multiplets.[5]

Q3: The signal for the hydroxyl (-OH) proton is very broad. Is this normal?

A3: Yes, a broad peak for an -OH proton is very common. This broadening is due to:

  • Chemical Exchange: The hydroxyl proton can rapidly exchange with other acidic protons in the sample (like trace amounts of water) or between other phenol molecules. This rapid exchange averages the spin states and leads to a broad signal.[6]

  • Hydrogen Bonding: Intermolecular hydrogen bonding can also contribute to peak broadening. The extent of this broadening can be dependent on the sample concentration and the choice of solvent.[7]

To confirm the identity of an -OH peak, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, and the peak should disappear or significantly decrease in intensity.[8]

Q4: How does the choice of NMR solvent affect peak splitting and chemical shifts?

A4: The solvent can have a significant impact on the spectrum.[9]

  • Chemical Shift: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in the positions of proton signals compared to solvents like chloroform-d (CDCl₃) or acetone-d₆, a phenomenon known as Aromatic Solvent Induced Shift (ASIS).[10] This can be used to your advantage to resolve overlapping multiplets.[10]

  • Hydrogen Bonding: Solvents like DMSO-d₆ are hydrogen bond acceptors and can reduce intermolecular hydrogen bonding of the phenol. This often results in a sharper -OH peak and can make its coupling to other protons observable.[1]

  • Peak Overlap: Sometimes, simply changing the solvent can shift signals enough to separate overlapping multiplets, making the splitting patterns clearer.[8]

Q5: My aromatic signals are all overlapping in one complex multiplet. What can I do?

A5: Overlapping aromatic signals are a common challenge. Here are some strategies to resolve them:

  • Higher Field Spectrometer: If available, using an NMR spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 300 MHz) will increase the separation (in Hz) between your signals without changing the coupling constants (in Hz). This often resolves the overlap and simplifies the spectrum.

  • Change the Solvent: As mentioned in Q4, switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆) can alter the chemical shifts and potentially resolve the overlapping signals.[10]

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.

Data Presentation

Expected ¹H NMR Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR data for this compound. Note that actual values can vary depending on the solvent, concentration, and temperature.

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-CH₃~2.3s (or very narrow m)-
-OH4-8 (variable)[11]br s-
H26.6 - 6.8m⁴JHH (meta, H2-H6) ≈ 2-3 Hz⁴JHF (meta, H2-F) ≈ 5-8 Hz
H46.6 - 6.8m³JHF (ortho, H4-F) ≈ 8-10 Hz⁵JHH (para, H4-H6) ≈ 0-1 Hz
H66.7 - 6.9m⁴JHH (meta, H6-H2) ≈ 2-3 Hz⁵JHH (para, H6-H4) ≈ 0-1 Hz

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. Poor shimming is a common cause of peak distortion and broadening.[12]

    • Acquire a standard ¹H NMR spectrum using typical parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

    • Integrate the signals to determine the relative ratios of the different types of protons.

Mandatory Visualization

Troubleshooting Workflow for Peak Splitting

The following flowchart provides a logical workflow for diagnosing the cause of unexpected peak splitting in the ¹H NMR spectrum of this compound.

Troubleshooting_Workflow start_node Start: Unexpected Peak Splitting Observed q1 Are ALL peaks split (including solvent/TMS)? start_node->q1 decision_node decision_node process_node process_node result_node result_node issue_node issue_node a1_yes Poor Shimming or Lock Instability q1->a1_yes Yes a1_no Proceed to Sample Check q1->a1_no No end_node Resolution Achieved a1_yes->end_node Action: Re-shim & re-lock q2 Is the -OH peak a sharp multiplet? a1_no->q2 a2_yes Slow Exchange. Likely in dry DMSO-d6. Shows coupling to ring protons. q2->a2_yes Yes a2_no Proceed to Structural Analysis q2->a2_no No a2_yes->end_node q3 Does splitting seem overly complex? a2_no->q3 a3_yes Consider Long-Range H-H and H-F couplings. This is expected. q3->a3_yes Yes a3_no Check for Impurities q3->a3_no No a3_yes->end_node Action: Analyze with expected J-values a3_no->end_node Action: Check sample purity

References

Technical Support Center: Resolving Co-elution Issues in the HPLC of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the HPLC analysis of 3-Fluoro-5-methylphenol.

Troubleshooting Guides & FAQs

Q1: My chromatogram shows a single, broad, or shouldered peak where I expect to see this compound. How can I confirm if this is a co-elution issue?

A1: A broad or shouldered peak is a strong indication of co-elution, where this compound is eluting at the same or a very similar time as another compound. Potential co-eluting species could be other positional isomers of fluoromethylphenol that may be present as impurities from the synthesis or degradation products.

Confirmation Steps:

  • Peak Purity Analysis: If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), perform a peak purity analysis across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it confirms the presence of a co-eluting impurity.

  • Spiking: Inject a pure standard of this compound and observe if the peak shape worsens or if a slight shoulder becomes more pronounced.

  • Vary Detection Wavelength: Change the detection wavelength and observe if the peak shape or area ratio changes. Different compounds may have different absorbance maxima.

Q2: I have confirmed a co-elution issue. What are the primary HPLC parameters I should adjust to resolve the peaks?

A2: To resolve co-eluting peaks, you need to alter the selectivity of your chromatographic system. The most impactful parameters to adjust are the mobile phase composition and the stationary phase chemistry.

Recommended Troubleshooting Workflow:

  • Optimize the Mobile Phase: This is often the most straightforward approach.

    • Modify Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic content will increase retention times and may improve separation.

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of closely related compounds.

    • Adjust pH: For phenolic compounds, the pH of the mobile phase can significantly influence retention by affecting the degree of ionization. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of the phenolic hydroxyl group and silanol groups on the column, leading to sharper peaks and potentially altered selectivity.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation.

    • Switch to a Phenyl or Pentafluorophenyl (PFP) Column: Standard C18 columns separate primarily based on hydrophobicity. For aromatic isomers like fluoromethylphenols, columns with phenyl-based stationary phases can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[1][2][3] PFP columns provide additional dipole-dipole and ion-exchange interactions, which can be highly effective for separating halogenated compounds.[4]

  • Adjust Temperature and Flow Rate:

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

    • Change Column Temperature: Varying the column temperature can alter the selectivity of the separation. Try adjusting the temperature in increments of 5-10°C (e.g., 25°C, 35°C, 45°C).

Q3: I am using a C18 column and acetonitrile/water mobile phase but cannot separate this compound from a suspected isomer. What is my next logical step?

A3: Your next logical step is to change the selectivity of the separation. The most effective strategies would be to either switch the organic modifier or change the column chemistry.

  • Strategy 1: Change the Organic Modifier. Replace acetonitrile with methanol. Methanol is a protic solvent and will have different hydrogen bonding interactions with your analyte compared to the aprotic acetonitrile. This can be enough to resolve the isomers.

  • Strategy 2: Change the Column. Switch from a C18 column to a Phenyl-Hexyl or a PFP column. These columns are specifically designed to provide alternative selectivity for aromatic and fluorinated compounds. The π-π interactions offered by the phenyl rings can effectively differentiate between positional isomers.[1][2][3]

Data Presentation

The following table summarizes the effect of column chemistry on the resolution of cresol isomers, which are structurally similar to fluoromethylphenol isomers. This data illustrates how changing the stationary phase can significantly impact the separation of positional isomers.

Column TypeMobile Phaseo-cresol (RT, min)m-cresol (RT, min)p-cresol (RT, min)Resolution (o/m)Resolution (m/p)Reference
Shim-pack GIST C18Water/Methanol (70/30)~5.5~5.5~6.2Co-eluted~1.5[2][5]
Shim-pack GIST PhenylWater/Methanol (80/20)~9.5~10.2~11.0~1.8~1.6[2][5]

RT = Retention Time. Resolution values are estimated from chromatograms.

Experimental Protocols

Protocol 1: Method Development for Separation of this compound and its Isomers

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound from its potential co-eluting positional isomers.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV at 275 nm.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

  • Scouting Gradient:

    • Run a broad linear gradient from 10% to 90% Acetonitrile over 20 minutes. This will help to determine the approximate elution conditions for your compound of interest.

  • Isocratic or Shallow Gradient Optimization:

    • Based on the scouting run, develop an isocratic or a shallow gradient method around the elution percentage of your target analyte. For example, if the peak of interest elutes at 40% acetonitrile in the scouting run, try an isocratic method with 35% acetonitrile or a shallow gradient from 30% to 45% acetonitrile over 15 minutes.

  • Troubleshooting Co-elution:

    • If co-elution is observed, proceed with the following steps sequentially:

      • Switch Organic Modifier: Replace Acetonitrile with Methanol as Mobile Phase B and re-optimize the gradient.

      • Change Column Chemistry: If co-elution persists, switch to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column (e.g., 4.6 mm x 150 mm, 3.5 µm). Repeat the scouting gradient and method optimization steps.

      • Adjust Temperature: Evaluate the separation at different column temperatures (e.g., 25°C, 40°C, 50°C) with the most promising column and mobile phase combination.

Mandatory Visualization

Troubleshooting_CoElution Troubleshooting Workflow for HPLC Co-elution Issues start Start: Co-elution Observed (Broad or Shouldered Peak) confirm Confirm Co-elution (Peak Purity, Spiking) start->confirm optimize_mp Optimize Mobile Phase confirm->optimize_mp change_strength Adjust Organic Solvent Ratio (e.g., % ACN or MeOH) optimize_mp->change_strength change_solvent Switch Organic Solvent (ACN <=> MeOH) optimize_mp->change_solvent adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) optimize_mp->adjust_ph check_resolution1 Resolution Improved? change_strength->check_resolution1 change_solvent->check_resolution1 adjust_ph->check_resolution1 change_sp Change Stationary Phase check_resolution1->change_sp No end_success End: Resolution Achieved check_resolution1->end_success Yes phenyl_column Use Phenyl Column (for π-π interactions) change_sp->phenyl_column pfp_column Use PFP Column (for fluorinated compounds) change_sp->pfp_column check_resolution2 Resolution Improved? phenyl_column->check_resolution2 pfp_column->check_resolution2 optimize_other Optimize Other Parameters check_resolution2->optimize_other No check_resolution2->end_success Yes temp Adjust Temperature optimize_other->temp flow_rate Adjust Flow Rate optimize_other->flow_rate check_resolution3 Resolution Improved? temp->check_resolution3 flow_rate->check_resolution3 check_resolution3->end_success Yes end_fail Consider Alternative Technique (e.g., GC, SFC) check_resolution3->end_fail No

Caption: A logical workflow for troubleshooting co-elution issues in HPLC.

References

minimizing degradation of 3-Fluoro-5-methylphenol during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Fluoro-5-methylphenol

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during workup?

A1: The most common degradation pathway for this compound, like many phenols, is oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), basic pH conditions, light, and the presence of metal ions. This often leads to the formation of colored impurities, such as quinone-type compounds, which can complicate purification and reduce yield.

Q2: Why is my isolated this compound product discolored (e.g., pink, yellow, or brown)?

A2: Discoloration is a common indicator of degradation. The formation of oxidized species, such as quinones and other conjugated systems, from the phenol moiety results in colored byproducts.[1] This is often exacerbated by prolonged exposure to air or basic conditions during the workup.

Q3: How do the fluoro and methyl substituents affect the stability of this compound?

A3: The substituents have opposing electronic effects. The methyl group is electron-donating, which can increase the electron density of the aromatic ring and make the phenol more susceptible to oxidation. Conversely, the fluorine atom is electron-withdrawing, which can help to stabilize the ring and make it slightly less prone to oxidation compared to a non-fluorinated analogue. The overall stability will be a balance of these effects.

Q4: What simple steps can I take to prevent degradation?

A4: To minimize degradation, it is crucial to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Use deoxygenated solvents for extractions and washes.

  • Maintain a slightly acidic pH during the aqueous workup.

  • Minimize the exposure of the compound to light and heat.

  • Process the reaction mixture promptly after quenching.

Q5: What analytical techniques are best for detecting degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying the purity of this compound and detecting the formation of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the molecular weights of volatile impurities. Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively monitor the reaction and workup for the appearance of new, often colored, spots that may indicate degradation.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the workup of this compound.

Observed Problem Potential Cause Recommended Solution
Low final yield after purification. 1. Degradation: Significant loss of product due to oxidation during workup. 2. Incomplete Extraction: The product may have remained in the aqueous layer, especially if the pH was too high. 3. Physical Loss: Material lost during transfers or due to emulsion formation.1. Implement preventative measures such as using an inert atmosphere, adding an antioxidant, and maintaining acidic pH. 2. Ensure the pH of the aqueous layer is acidic (pH 4-5) before extraction. Perform a back-extraction of the aqueous layer to recover any dissolved product. 3. Rinse all glassware with the extraction solvent. To break emulsions, add brine or a small amount of a different organic solvent.
Aqueous layer turns dark during basic wash. Oxidation: Phenols are rapidly oxidized under basic conditions in the presence of air, forming colored phenoxide radicals and subsequent degradation products.- Avoid strong bases: If a basic wash is necessary, use a weak base like sodium bicarbonate instead of sodium hydroxide. - Work quickly: Minimize the contact time between the organic layer and the basic aqueous solution. - Use an inert atmosphere: Perform the extraction under a nitrogen or argon blanket.
Product discolors upon solvent removal or storage. 1. Residual Impurities: Trace amounts of acid or base may be catalyzing degradation. 2. Air/Light Exposure: The purified compound is still susceptible to slow oxidation.1. Ensure the product is thoroughly washed to neutrality and dried completely before solvent removal. 2. Store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., < 4 °C).
Formation of an insoluble precipitate during workup. Polymerization/Side Reactions: Under certain conditions, especially with residual reactive reagents, phenolic compounds can undergo side reactions leading to insoluble materials.- Ensure the reaction is fully quenched before starting the workup. - Filter the crude mixture before extraction to remove any insoluble byproducts from the reaction itself.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the workup of this compound.

G start Workup Issue Observed low_yield Low Yield start->low_yield discoloration Discoloration of Product or Layers start->discoloration emulsion Emulsion Formation start->emulsion check_ph Check Aqueous pH low_yield->check_ph check_oxidation Assess Oxidation Risk discoloration->check_oxidation break_emulsion Break Emulsion emulsion->break_emulsion ph_high pH > 7? check_ph->ph_high oxidation_present Air/Base Exposure? check_oxidation->oxidation_present add_brine Action: Add Brine (sat. NaCl) or Centrifuge break_emulsion->add_brine acidify Action: Acidify to pH 4-5, Re-extract ph_high->acidify Yes back_extract Action: Back-extract aqueous layers ph_high->back_extract No inert_atmosphere Action: Use Inert Gas, Deoxygenated Solvents, Add Antioxidant (e.g., Ascorbic Acid) oxidation_present->inert_atmosphere Yes resolve Problem Resolved acidify->resolve back_extract->resolve inert_atmosphere->resolve add_brine->resolve

References

solvent effects on the reactivity of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-5-methylphenol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. The information is based on established principles of phenol reactivity.

Section 1: O-Alkylation (Williamson Ether Synthesis)

This section covers the reaction of this compound with alkyl halides to form ethers, a cornerstone of drug discovery and materials science.

Troubleshooting Guide: O-Alkylation
Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete Deprotonation: The base (e.g., K₂CO₃) may be too weak to fully deprotonate the phenol.[1] 2. Inappropriate Solvent: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity.[1][2] 3. Low Temperature: The reaction may be too slow at room temperature.1. Switch to a stronger base like NaOH or, for very difficult reactions, NaH.[1] 2. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to accelerate the reaction rate.[1][2] 3. Increase the temperature to 50-100 °C.[2]
Low Yield with Unreacted Starting Material 1. Side Reactions: The alkyl halide may be undergoing elimination (E2), especially if it is secondary or tertiary.[1][3] 2. Poor Alkylating Agent: The leaving group on the alkyl halide is not sufficiently reactive (e.g., Cl⁻ is a poorer leaving group than I⁻).1. Use only primary alkyl halides. Secondary halides give mixed results, and tertiary halides almost exclusively lead to elimination.[3] 2. Use an alkyl iodide or an alkyl tosylate for better reactivity. Adding a catalytic amount of NaI can convert an alkyl chloride or bromide to the more reactive iodide in situ.[3]
Formation of C-Alkylated Byproduct 1. Ambident Nucleophile: The phenoxide ion can also react through the aromatic ring (C-alkylation), competing with O-alkylation.[2][4] 2. Solvent Choice: Protic solvents can solvate the oxygen atom of the phenoxide, leaving the carbon atoms of the ring more available for attack.[4]1. This is a known issue for phenoxides.[2] 2. Favor O-alkylation by using polar aprotic solvents like DMF or DMSO. Protic solvents like water or trifluoroethanol (TFE) tend to increase the amount of C-alkylation.[4][5]
O-Alkylation FAQs

Q1: Why is my reaction mixture turning dark? A1: Phenols and phenoxides can be sensitive to oxidation, especially at higher temperatures or if trace metals are present. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and use high-purity, degassed solvents.

Q2: Can I use a phase-transfer catalyst (PTC) for this reaction? A2: Yes, a PTC like tetrabutylammonium bromide (TBAB) is highly effective, especially in two-phase systems (e.g., an organic solvent and aqueous NaOH). The PTC helps transport the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is, often leading to faster reactions and higher yields.[6][7]

Q3: What is the best solvent for the Williamson ether synthesis of this compound? A3: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally the best choices. They effectively dissolve the phenoxide salt and do not solvate the nucleophile as strongly as protic solvents, leading to a significant rate increase.[2]

Data on Solvent Effects in Phenol Alkylation

The ratio of O- to C-alkylation is highly dependent on the solvent. While specific data for this compound is not available, the following table, adapted from studies on β-naphthol, illustrates the general trend.

SolventDielectric Constant (ε)TypeTypical O/C Alkylation Ratio
Dimethylformamide (DMF)37Polar AproticHigh (Favors O-alkylation)[5]
Dimethyl Sulfoxide (DMSO)47Polar AproticHigh (Favors O-alkylation)[5]
2,2,2-Trifluoroethanol (TFE)27Polar ProticLow (Favors C-alkylation)[5]
Water80Polar ProticLow (Favors C-alkylation)[5]

Section 2: O-Acylation (Ester Formation)

This section addresses the formation of phenyl esters from this compound and acylating agents like acyl chlorides or anhydrides, often under Schotten-Baumann conditions.

Troubleshooting Guide: O-Acylation
Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Hydrolysis of Acylating Agent: In aqueous base systems, the acyl chloride may be hydrolyzing faster than it reacts with the phenol.[8] 2. Insufficient Activation: The phenol is not nucleophilic enough to react with the acylating agent.1. Perform the reaction at a low temperature (e.g., 0 °C) to minimize hydrolysis.[8] Use a two-phase Schotten-Baumann setup (e.g., dichloromethane/water) where the acyl chloride stays primarily in the organic phase.[9][10] 2. Use a base (e.g., aqueous NaOH or pyridine) to deprotonate the phenol, forming the much more nucleophilic phenoxide ion.[11]
Formation of C-Acylated Byproduct (Fries Rearrangement) 1. Lewis Acid Catalyst Present: Strong Lewis acids like AlCl₃ promote C-acylation (a Friedel-Crafts reaction). 2. Thermodynamic Control: At higher temperatures, the initially formed O-acylated product can rearrange to the more stable C-acylated product, especially with a catalyst.1. Avoid Lewis acid catalysts if O-acylation is the desired outcome. Base-catalyzed or uncatalyzed reactions favor O-acylation. 2. Run the reaction under kinetic control (lower temperatures, no Lewis acid) to favor the faster-forming O-acylated product.
Reaction is Messy/Difficult to Purify 1. Excess Acylating Agent: Using a large excess of acyl chloride or anhydride can lead to side reactions and purification challenges. 2. Base Choice: Pyridine, while effective, can be difficult to remove completely during workup.1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acylating agent. 2. Consider using aqueous NaOH in a two-phase system. The base is easily removed during an aqueous workup.[9]
O-Acylation FAQs

Q1: What are "Schotten-Baumann conditions"? A1: This typically refers to reacting an alcohol or phenol with an acyl chloride using an aqueous base (like NaOH) in a two-phase solvent system (e.g., water and an organic solvent like dichloromethane). The base neutralizes the HCl byproduct in the aqueous phase, while the reaction occurs in the organic phase.[10][11]

Q2: Should I use pyridine or aqueous NaOH as the base? A2: Both are effective. Pyridine can act as both a base and a nucleophilic catalyst. However, aqueous NaOH in a two-phase system is often preferred for easier workup, as the excess base and salt byproduct are simply washed away with water.

Q3: Why is my yield still low even at 0 °C? A3: Ensure vigorous stirring. In a two-phase Schotten-Baumann reaction, efficient mixing is crucial to maximize the interfacial area where the reaction between the phenoxide (in or near the aqueous phase) and the acyl chloride (in the organic phase) occurs.

Section 3: Electrophilic Aromatic Substitution

The electron-donating hydroxyl group makes the aromatic ring of this compound highly reactive towards electrophiles, directing them to the ortho and para positions.[12]

Troubleshooting Guide: Electrophilic Aromatic Substitution (e.g., Bromination, Nitration)
Issue Potential Cause Recommended Solution
Polysubstitution (Di- or Tri-substitution) 1. High Reactivity: The -OH group is a very strong activating group, making the ring susceptible to multiple substitutions.[13] 2. Harsh Reagents: Using potent reagents (e.g., neat Br₂ or concentrated nitric acid) promotes over-reaction.[12][13]1. This is a common issue with phenols. 2. Use milder conditions. For bromination, use Br₂ in a non-polar solvent like CS₂ or CCl₄ at low temperature.[14] For nitration, use dilute HNO₃ at a low temperature (e.g., 298 K).[12][13]
Low Yield / Oxidation of Phenol 1. Oxidizing Conditions: Nitrating conditions (especially with concentrated nitric acid) can oxidize the phenol ring, leading to tars and low yields of the desired product.[15]1. Use milder nitrating agents or protect the hydroxyl group as an ester before nitration, followed by deprotection. For nitration, using dilute nitric acid is crucial.[12]
Incorrect Regioselectivity (Ortho vs. Para) 1. Solvent Effects: The solvent can influence the ortho:para ratio. Hydrogen bonding between a solvent and the phenolic -OH can sterically block the ortho positions.[16] 2. Steric Hindrance: The existing methyl and fluoro groups will influence the position of attack.1. For bromination, non-coordinating solvents like chlorinated solvents can favor ortho attack, while coordinating solvents like acetonitrile can favor para attack by blocking the ortho positions.[16][17] 2. For this compound, substitution is expected at positions 2, 4, and 6. The fluorine and methyl groups will sterically and electronically influence the final product ratio.
Electrophilic Substitution FAQs

Q1: Do I need a Lewis acid catalyst for the halogenation of this compound? A1: No. The hydroxyl group is strongly activating, making the ring electron-rich enough to react with halogens like Br₂ directly without a Lewis acid catalyst (like FeBr₃) that is required for less activated rings like benzene.

Q2: How can I selectively obtain the para-substituted product? A2: Maximizing the para product often involves exploiting steric hindrance. Using a bulkier electrophile or a solvent system that coordinates with the hydroxyl group can block the ortho positions and favor para substitution.[16][18] For example, sulfonation at high temperatures tends to yield the thermodynamically favored para product.[15]

Q3: Why does nitration with dilute nitric acid give ortho and para products, while concentrated nitric acid gives 2,4,6-trinitrophenol? A3: This is a direct consequence of the reactivity of the nitrating agent. Dilute nitric acid provides a lower concentration of the active electrophile (NO₂⁺), allowing for controlled monosubstitution. Concentrated nitric acid (often with sulfuric acid) generates a much higher concentration of NO₂⁺, and the highly activated phenol ring reacts multiple times before it can be isolated.[12][13]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Base: Add a polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of phenol) followed by a base (e.g., K₂CO₃, 1.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Electrophile: Add the primary alkyl halide (1.1 eq) dropwise to the suspension.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 1-8 hours.[2]

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

G Experimental Workflow: O-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Add Phenol, Solvent (DMF), and Base (K2CO3) to Flask stir Stir at RT for 30 min (Phenoxide Formation) start->stir add_halide Add Alkyl Halide stir->add_halide Proceed to Reaction heat Heat to 60-80°C (Monitor by TLC) add_halide->heat workup Aqueous Workup (Water & Ethyl Acetate) heat->workup Reaction Complete purify Column Chromatography workup->purify end_node Pure Ether Product purify->end_node

Caption: General workflow for the O-alkylation of this compound.

Protocol 2: General Procedure for O-Acylation (Schotten-Baumann Conditions)
  • Setup: Dissolve this compound (1.0 eq) in a two-phase solvent system consisting of dichloromethane (or diethyl ether) and an aqueous solution of NaOH (10%, ~2.0 eq).

  • Cooling: Cool the vigorously stirred mixture in an ice bath to 0 °C.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise, ensuring the temperature remains low.

  • Reaction: Continue to stir the mixture vigorously at 0-5 °C for 15-30 minutes. Monitor the reaction by TLC.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Purification: Wash the organic layer with dilute HCl, water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester. Purify as needed by chromatography or recrystallization.[8]

G Signaling Pathway: O- vs C-Alkylation Phenol This compound Phenoxide Phenoxide Ion (Ambident Nucleophile) Phenol->Phenoxide + Base Base (e.g., K2CO3) Base->Phenoxide Deprotonation O_Product O-Alkylated Product (Ether) Phenoxide->O_Product SN2 Attack at Oxygen C_Product C-Alkylated Product (Cyclohexadienone intermediate) Phenoxide->C_Product SN2 Attack at Ring Carbon RX Alkyl Halide (R-X) RX->O_Product RX->C_Product Solvent_Aprotic Polar Aprotic Solvent (DMF, DMSO) Solvent_Aprotic->O_Product Favors Solvent_Protic Polar Protic Solvent (H2O, TFE) Solvent_Protic->C_Product Favors G Troubleshooting Logic: Low Reaction Yield cluster_yes cluster_no start Low Yield Observed q1 Is unreacted starting material present? start->q1 a1 Possible Cause: - Incomplete reaction - Weak base/nucleophile q1->a1 Yes a2 Possible Cause: - Side reactions - Product degradation q1->a2 No s1 Solutions: 1. Increase Temperature/Time 2. Use Stronger Base 3. Switch to Polar Aprotic Solvent a1->s1 s2 Solutions: 1. Check for E2 (use 1° halide) 2. Check for C-Alkylation (change solvent) 3. Run under inert atmosphere a2->s2

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous structural determination of a molecule is fundamental in chemical and pharmaceutical research. For a compound such as 3-Fluoro-5-methylphenol, a multi-technique approach is essential for comprehensive validation. This guide provides a comparative overview of the primary analytical methods used for structural elucidation, offering detailed experimental protocols and expected data to aid researchers, scientists, and drug development professionals.

While single-crystal X-ray crystallography is the definitive method for determining molecular structure, its reliance on obtaining a high-quality crystal makes it not always feasible. Therefore, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are critical tools that provide complementary and robust evidence for structural validation.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted quantitative data from the principal analytical techniques for the structural characterization of this compound. This data is based on established chemical principles and spectral data from analogous compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (in CDCl₃)

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR -OH~4.5 - 5.5Broad Singlet-
H-2~6.6 - 6.8Doublet of TripletsJH-F ≈ 10-12, JH-H ≈ 2-3
H-4~6.5 - 6.7Triplet of DoubletsJH-F ≈ 8-10, JH-H ≈ 2-3
H-6~6.7 - 6.9Singlet (broad)-
-CH₃~2.3Singlet-
¹³C NMR C-1 (-OH)~156 - 158DoubletJC-F ≈ 10-15
C-2~105 - 107DoubletJC-F ≈ 2-4
C-3 (-F)~162 - 164DoubletJC-F ≈ 240-250
C-4~112 - 114DoubletJC-F ≈ 20-25
C-5 (-CH₃)~140 - 142Singlet-
C-6~115 - 117DoubletJC-F ≈ 2-4
-CH₃~21 - 22Singlet-
¹⁹F NMR C-3 (-F)~ -110 to -115Multiplet-

Table 2: Predicted Mass Spectrometry Data for this compound

TechniqueIonPredicted m/zDescription
Electron Ionization (EI-MS)[M]⁺126.05Molecular Ion
[M-CH₃]⁺111.03Loss of methyl radical
[M-CO]⁺98.05Loss of carbon monoxide
[M-CHO]⁺97.04Loss of formyl radical
High-Resolution MS (HRMS)[M+H]⁺127.0553Protonated molecule (calculated for C₇H₈FO⁺)

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3600 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl
~3100 - 3000MediumC-H StretchAromatic
~2950 - 2850MediumC-H StretchMethyl (-CH₃)
~1620 - 1580StrongC=C StretchAromatic Ring
~1480 - 1440StrongC=C StretchAromatic Ring
~1300 - 1200StrongC-F StretchAryl-Fluoride
~1260 - 1180StrongC-O StretchPhenolic Ether

Visualizing the Validation Process

The following diagrams illustrate the typical workflow for structural validation and the hierarchical relationship of the information provided by each analytical technique.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Confirmation & Purity Sample Purified Sample of This compound MS Mass Spectrometry (MS) Sample->MS Molecular Weight IR Infrared (IR) Spectroscopy Sample->IR Functional Groups NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Sample->NMR_1D Atom Connectivity MS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Refine Connectivity Chromatography Chromatography (GC/HPLC) NMR_2D->Chromatography Confirm Structure Final Validated Structure NMR_2D->Final Chromatography->Final Purity Assessment

Caption: Workflow for the structural validation of this compound.

G cluster_top Primary Information cluster_mid Detailed Connectivity cluster_bottom Definitive Structure MolecularFormula Molecular Formula & Weight (MS) AtomConnectivity Atom Connectivity & Environment (1D NMR: ¹H, ¹³C, ¹⁹F) MolecularFormula->AtomConnectivity FunctionalGroups Functional Groups (IR) FunctionalGroups->AtomConnectivity SpatialRelationships Through-bond & Through-space Correlations (2D NMR: COSY, NOESY, HSQC, HMBC) AtomConnectivity->SpatialRelationships

Caption: Hierarchy of information from key spectroscopic techniques.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation :

    • Weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

    • The final solution height in the tube should be approximately 4-5 cm.

  • Data Acquisition (¹H NMR) :

    • Spectrometer : 400 MHz or higher.

    • Pulse Sequence : Standard single-pulse (zg30).

    • Spectral Width : -2 to 12 ppm.

    • Acquisition Time : 3-4 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 8-16.

    • Temperature : 298 K.

  • Data Acquisition (¹³C{¹H} NMR) :

    • Pulse Sequence : Proton-decoupled single-pulse (zgpg30).

    • Spectral Width : 0 to 200 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096, depending on concentration.

  • Data Acquisition (¹⁹F NMR) :

    • Pulse Sequence : Standard single-pulse, often with proton decoupling.

    • Spectral Width : A range appropriate for aryl fluorides (e.g., -100 to -130 ppm).

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 64-128.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS confirms the molecular weight and provides crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.[1]

  • Sample Preparation :

    • Prepare a stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation and Parameters :

    • GC Column : A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS), is suitable.[1]

    • Injector : 250 °C, Splitless mode (1 µL injection volume).

    • Oven Program : Start at 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line : 280 °C.

    • Ion Source : 230 °C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 300.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2]

  • Sample Preparation :

    • Neat Liquid : If the compound is a liquid at room temperature, place one drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Solid Film : If the compound is a low-melting solid, gently melt a small amount on one salt plate and press with a second plate to create a thin film.

    • KBr Pellet : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.

  • Data Acquisition :

    • Spectrometer : A standard FTIR spectrometer.

    • Mode : Transmittance.

    • Spectral Range : 4000 - 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans for the sample and the background. A background spectrum (of air or the salt plates) must be collected and subtracted from the sample spectrum.

By integrating the data from these complementary techniques, researchers can build a comprehensive and definitive case for the structural validation of this compound, a critical step in its potential development for various applications.

References

A Comparative Guide to the Quantitative Purity Assessment of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common analytical techniques for the quantitative purity assessment of 3-Fluoro-5-methylphenol. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—are critically evaluated to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. Experimental protocols and comparative data are presented to support informed decision-making in a research and development or quality control setting.

Introduction to Purity Assessment

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is a critical quality attribute that can significantly impact the yield, purity, and safety of the final product. Therefore, robust and accurate analytical methods are essential for its quantitative purity assessment. This guide compares the three most prevalent analytical techniques for this purpose: HPLC, GC, and qNMR.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the purity assessment of this compound depends on several factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. The following tables summarize the key performance characteristics of HPLC, GC, and qNMR for this application.

Table 1: General Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the direct relationship between the intensity of an NMR signal and the number of corresponding nuclei.
Applicability Suitable for a wide range of non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.Applicable to any soluble compound with NMR-active nuclei. Provides structural information.
Primary Use Purity determination, impurity profiling, and quantification of the main component.Purity determination, residual solvent analysis, and quantification of volatile impurities.Absolute quantification without the need for a specific reference standard of the analyte.
Sample Throughput ModerateHighLow to Moderate

Table 2: Performance Comparison for Phenolic Compound Analysis

ParameterHPLC (UV Detection)GC (FID Detection)qNMR (¹H NMR)
Specificity High, but can be susceptible to co-eluting impurities.Very high, especially with capillary columns.Excellent, provides structural confirmation.
Accuracy High (typically 98-102%)High (typically 98-102%)Very High (typically >99%)
Precision Excellent (RSD < 1%)Excellent (RSD < 1%)Excellent (RSD < 1%)
Limit of Quantification (LOQ) Low (ng to pg range)Very Low (pg to fg range)Higher (µg to mg range)
Reference Standard Requires a certified reference standard of this compound.Requires a certified reference standard of this compound.Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone).
Sample Preparation Simple dissolution and filtration.May require derivatization for less volatile phenols, but generally simple dissolution.Simple dissolution in a deuterated solvent with an internal standard.

Experimental Methodologies

The following sections provide detailed experimental protocols for the quantitative analysis of this compound using HPLC, GC, and qNMR.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining the purity of this compound and quantifying its non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV-Vis detector

  • Autosampler

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of the this compound reference standard and dissolve it in a 50 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity of this compound is calculated using the area percentage method, assuming all impurities have a similar response factor as the main peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC) Method

This method is well-suited for assessing the purity of this compound and quantifying any volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Dichloromethane or other suitable solvent (GC grade)

  • Helium or Nitrogen (carrier gas)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (Helium)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of the this compound reference standard and dissolve it in a 50 mL volumetric flask with dichloromethane to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.

  • Calculation: The purity is calculated using the area percentage method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Method

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid)

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation: Accurately weigh about 20 mg of the this compound sample and about 10 mg of the internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Process the spectrum (phasing, baseline correction) and integrate the signals for this compound and the internal standard.

  • Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Visual Workflow for Purity Assessment

The following diagram illustrates the general workflow for the purity assessment of this compound, from sample reception to the final report.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Method Selection cluster_2 Instrumental Analysis cluster_3 Data Processing & Reporting Sample_Reception Sample Reception Sample_Preparation Sample Preparation (Weighing & Dissolution) Sample_Reception->Sample_Preparation Method_Selection Method Selection Sample_Preparation->Method_Selection HPLC HPLC Analysis Method_Selection->HPLC Non-volatile GC GC Analysis Method_Selection->GC Volatile qNMR qNMR Analysis Method_Selection->qNMR Absolute Purity Data_Analysis Data Analysis (Integration & Calculation) HPLC->Data_Analysis GC->Data_Analysis qNMR->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation

Caption: Workflow for Purity Assessment of this compound.

Conclusion

The choice of analytical method for the quantitative purity assessment of this compound should be guided by the specific requirements of the analysis.

  • HPLC is a versatile and robust method for routine quality control, especially for analyzing non-volatile impurities.

  • GC is the preferred method for detecting and quantifying volatile impurities and residual solvents.

  • qNMR offers the distinct advantage of providing absolute quantification without the need for a specific reference standard of the analyte, making it an excellent tool for the certification of reference materials and for orthogonal purity assessment.

For comprehensive purity profiling, a combination of these techniques is often employed to ensure that all potential impurities (volatile, non-volatile, and structurally related) are adequately controlled.

A Comparative Analysis of 3-Fluoro-5-methylphenol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the physicochemical properties, biological activities, and spectroscopic signatures of 3-Fluoro-5-methylphenol and its isomeric counterparts, providing essential data for researchers in drug discovery and chemical synthesis.

This guide offers a detailed comparative study of this compound and other fluorophenol isomers, with a particular focus on fluoromethylphenol derivatives. By presenting key physicochemical, biological, and spectroscopic data in a structured format, this document aims to facilitate the selection and application of these compounds in research and development.

Physicochemical Properties: A Comparative Overview

The position of fluorine and methyl substituents on the phenol ring significantly influences the physicochemical properties of these isomers, such as acidity (pKa), melting point, and boiling point. These parameters are crucial for predicting the behavior of these compounds in biological systems and for designing synthetic routes.

CompoundStructurepKaMelting Point (°C)Boiling Point (°C)
This compound Not available~46-48~248-250
2-Fluorophenol 8.716Not available
3-Fluorophenol 9.3Not available178
4-Fluorophenol 9.945Not available
2-Fluoro-3-methylphenol Not availableNot availableNot available
2-Fluoro-4-methylphenol Not availableNot availableNot available
2-Fluoro-5-methylphenol Not availableNot available173
3-Fluoro-2-methylphenol Not availableNot availableNot available
3-Fluoro-4-methylphenol Not availableNot availableNot available
4-Fluoro-2-methylphenol Not availableNot availableNot available
4-Fluoro-3-methylphenol Not availableNot availableNot available
5-Fluoro-2-methylphenol Not availableNot availableNot available

Note: "Not available" indicates that the data was not readily found in the searched literature.

Biological Activity: Antioxidant and Cytotoxic Potential

While specific experimental data on the antioxidant and cytotoxic activities of this compound and its fluoromethylphenol isomers are limited in the public domain, the following sections outline the standard protocols for evaluating these properties. The biological activity of phenolic compounds is highly dependent on their substitution patterns, which affect their ability to donate a hydrogen atom and stabilize the resulting radical.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is typically assessed using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity.

Predicted Comparative Antioxidant Activity (DPPH Assay IC50)

CompoundPredicted Antioxidant Activity
This compound Moderate
Fluoromethylphenol Isomers Low to High (position-dependent)
Cytotoxicity

The cytotoxic potential of these compounds is a critical parameter in drug development. In vitro assays, such as the MTT assay, are used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Predicted Comparative Cytotoxicity (IC50 against cancer cell lines)

CompoundPredicted Cytotoxicity
This compound Moderate to High
Fluoromethylphenol Isomers Low to Moderate (position-dependent)

Spectroscopic Analysis: A Comparative Look at NMR and IR Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the chemical structure of molecules. Below is a comparative summary of available spectroscopic data for this compound and its isomers.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic ProtonsMethyl ProtonsHydroxyl Proton
This compound Not availableNot availableNot available
2-Fluorophenol [1]7.02-7.11 (m, 3H), 6.85-6.89 (m, 1H)-5.88 (s, 1H)
4-Fluorophenol [1]6.91-6.95 (m, 2H), 6.78-6.81 (m, 2H)-Not reported
2-Chloro-5-methylphenol [1]7.13-7.16 (m, 1H), 6.80 (s, 1H), 6.57 (d, J=8.0 Hz, 1H)2.34 (s, 3H)9.94 (s, 1H)

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic CarbonsMethyl Carbon
This compound Not availableNot available
2-Fluorophenol [1]152.19, 150.30, 143.55, 143.44, 124.89, 124.86, 120.94, 120.88, 117.47, 117.45, 115.70, 115.55-
4-Fluorophenol [1]158.39, 156.50, 151.13, 151.12, 116.44, 116.38, 116.21, 116.03-
2-Chloro-5-methylphenol [1]152.71, 137.49, 129.33, 120.65, 117.18, 116.6820.49
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-F StretchC-O StretchAromatic C=C Stretch
This compound Not availableNot availableNot availableNot available
2-Fluoro-5-methylphenol ~3400-3600~1200-1300~1200-1250~1450-1600
5-Fluoro-2-methylphenol [2]~3400-3600~1200-1300~1200-1250~1450-1600

Note: The IR data for 2-Fluoro-5-methylphenol and 5-Fluoro-2-methylphenol is based on general expectations for phenolic compounds and available spectral data. Specific peak positions may vary.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to facilitate further research.

Determination of pKa

The acidity of the phenolic compounds can be determined by potentiometric titration.

pKa_Determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve phenol in a co-solvent (e.g., methanol/water) B Titrate with a standardized NaOH solution A->B C Monitor pH using a calibrated pH meter B->C D Plot pH vs. volume of NaOH added C->D E Determine the half-equivalence point D->E F pKa = pH at the half-equivalence point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

DPPH_Assay A Prepare methanolic solution of DPPH B Add different concentrations of test compound A->B C Incubate in the dark at room temperature B->C D Measure absorbance at 517 nm C->D E Calculate percentage inhibition D->E F Determine IC50 value E->F

Caption: Workflow for the DPPH radical scavenging assay.

This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.

ABTS_Assay A Generate ABTS radical cation (ABTS•+) B Add different concentrations of test compound A->B C Incubate at room temperature B->C D Measure absorbance at 734 nm C->D E Calculate percentage inhibition D->E F Determine IC50 value E->F

Caption: Workflow for the ABTS radical cation decolorization assay.

Cytotoxicity Assay

This colorimetric assay assesses cell viability based on the ability of metabolically active cells to reduce the yellow MTT to purple formazan crystals.

MTT_Assay A Seed cells in a 96-well plate B Treat with different concentrations of test compound A->B C Incubate for a specified period (e.g., 24-72h) B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate percentage cell viability and determine IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

References

A Comparative Analysis of the Biological Activity of 3-Fluoro-5-methylphenol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3-Fluoro-5-methylphenol and its structural analogs. While direct comparative studies on the fungicidal activity of these specific isomers are limited in publicly available literature, this analysis synthesizes information on the known antifungal properties of halogenated and non-halogenated phenols to provide a predictive comparison. The strategic placement of a fluorine atom on the phenol ring is a common approach in medicinal chemistry to enhance biological efficacy. Several studies have indicated that halogenation can significantly increase the antimicrobial and antifungal potency of phenolic compounds[1][2]. This compound is recognized for its utility as a fungicide[3].

Comparative Biological Activity: Fungicidal Potency

The introduction of a fluorine atom to the structure of 3-methylphenol is anticipated to enhance its fungicidal activity. This is attributed to fluorine's high electronegativity, which can alter the electronic properties of the molecule, potentially leading to stronger interactions with fungal targets and increased membrane permeability. The position of the fluorine and methyl groups on the phenol ring can also influence the compound's biological activity due to steric and electronic effects.

Below is a table summarizing the hypothetical Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) values for this compound and its analogs against a representative phytopathogenic fungus. These values are extrapolated from fungicidal activity data of structurally similar halogenated phenolic compounds.

CompoundStructurePredicted MIC (µg/mL)Predicted EC50 (µg/mL)
3-MethylphenolC₇H₈O100 - 20050 - 100
This compound C₇H₇FO 25 - 75 10 - 40
2-Fluoro-5-methylphenolC₇H₇FO30 - 8015 - 50
4-Fluoro-3-methylphenolC₇H₇FO40 - 9020 - 60

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of biological activity. The following are standard experimental protocols for determining the fungicidal properties of phenolic compounds.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of the test fungus (e.g., Fusarium oxysporum) is prepared in a suitable broth medium (e.g., Potato Dextrose Broth) to a concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of the test compounds (this compound and its analogs) is prepared in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Positive (fungus and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an optimal temperature (e.g., 25-28°C) for a period sufficient for visible growth in the positive control well (typically 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Cell Membrane Integrity Assay

Objective: To assess whether the antifungal mechanism of action involves disruption of the fungal cell membrane.

Methodology:

  • Fungal Culture Preparation: The target fungus is cultured in a suitable liquid medium to the mid-logarithmic phase of growth.

  • Treatment: The fungal culture is treated with the test compounds at their respective MIC and 2x MIC values for a defined period (e.g., 4 hours). A positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated) are included.

  • Staining: A fluorescent dye that selectively enters cells with compromised membranes, such as propidium iodide (PI), is added to the fungal suspensions.

  • Analysis: The uptake of the fluorescent dye by the fungal cells is quantified using fluorescence microscopy or flow cytometry.

  • Interpretation: A significant increase in fluorescence in the treated cells compared to the untreated control indicates that the compound disrupts the fungal cell membrane.

Visualizing Mechanisms and Workflows

Fungicidal Mechanism of Action of Phenolic Compounds

Fungicidal Mechanism of Phenolic Compounds PhenolicCompound Fluorinated Phenolic Compound FungalCell Fungal Cell PhenolicCompound->FungalCell Interaction CellMembrane Cell Membrane Disruption FungalCell->CellMembrane IonLeakage Ion Leakage (K+, H+) CellMembrane->IonLeakage MetabolicInhibition Metabolic Inhibition CellMembrane->MetabolicInhibition CellDeath Fungal Cell Death IonLeakage->CellDeath MetabolicInhibition->CellDeath

Caption: Proposed mechanism of fungicidal action for fluorinated phenolic compounds.

Experimental Workflow for Antifungal Susceptibility Testing

Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Culture Preparation Inoculation Inoculation of Microtiter Plate FungalCulture->Inoculation CompoundDilution Test Compound Serial Dilution CompoundDilution->Inoculation Incubation Incubation (48-72h) Inoculation->Incubation VisualInspection Visual Inspection for Growth Incubation->VisualInspection MICDetermination MIC Determination VisualInspection->MICDetermination

References

Spectroscopic Scrutiny: A Comparative Analysis of 3-Fluoro-5-methylphenol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In a detailed comparative guide released today, researchers and drug development professionals are provided with a comprehensive spectroscopic analysis of the promising pharmaceutical intermediate, 3-Fluoro-5-methylphenol, and its common precursors, 3,5-dimethylphenol and 3-bromo-5-methylphenol. This guide offers a side-by-side examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols and visual workflows, to aid in the synthesis and characterization of this important compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. Its structural integrity and purity are paramount, necessitating robust analytical methods for its characterization. Understanding the spectroscopic signatures of this target molecule in relation to its precursors is crucial for reaction monitoring, impurity profiling, and quality control. This guide presents a detailed spectroscopic comparison to facilitate these processes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its precursors.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (CDCl₃) δ [ppm]¹³C NMR (CDCl₃) δ [ppm]
3,5-Dimethylphenol 6.57 (s, 1H, Ar-H), 6.46 (s, 2H, Ar-H), 4.75 (s, 1H, OH), 2.25 (s, 6H, 2xCH₃)155.8, 139.3, 121.5, 112.3, 21.4
3-Bromo-5-methylphenol 6.89 (s, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 6.56 (s, 1H, Ar-H), 4.67 (s, 1H, OH), 2.26 (s, 3H, CH₃)Predicted values: 156.1, 130.9, 123.9, 114.2, 113.8, 21.2
This compound No experimental data available. Predicted values may vary.No experimental data available. Predicted values may vary.

Note: Predicted NMR data is based on computational models and should be confirmed with experimental analysis.

Table 2: FTIR and Mass Spectrometry Data

CompoundFTIR (KBr) ν [cm⁻¹]Mass Spectrometry (EI) m/z (Relative Intensity %)
3,5-Dimethylphenol 3300 (O-H stretch), 3020 (Ar C-H stretch), 2920 (C-H stretch), 1600, 1470 (C=C stretch), 1165 (C-O stretch)122 (M⁺, 100), 107 (M-15, 80), 77 (25)
3-Bromo-5-methylphenol No experimental data available.Predicted M⁺ at m/z 186/188 (due to Br isotopes)
This compound No experimental data available.Predicted M⁺ at m/z 126

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire spectra on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Acquire spectra on the same instrument at a frequency of 100 MHz. Key parameters include a 30° pulse width, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 40-400 amu.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Visualization of Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic relationship between the compounds and the general analytical workflow for their spectroscopic characterization.

Synthesis_Pathway 3,5-Dimethylphenol 3,5-Dimethylphenol 3-Bromo-5-methylphenol 3-Bromo-5-methylphenol 3,5-Dimethylphenol->3-Bromo-5-methylphenol Bromination This compound This compound 3-Bromo-5-methylphenol->this compound Halex Reaction

Caption: Synthetic pathway from precursors to this compound.

Analytical_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Analyte (Phenol Derivative) Analyte (Phenol Derivative) NMR NMR (¹H, ¹³C) Analyte (Phenol Derivative)->NMR FTIR FTIR Analyte (Phenol Derivative)->FTIR MS Mass Spectrometry Analyte (Phenol Derivative)->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation FTIR->Structure Elucidation MS->Structure Elucidation Purity Assessment Purity Assessment Structure Elucidation->Purity Assessment Comparison Comparison Purity Assessment->Comparison

Caption: General workflow for spectroscopic analysis of phenolic compounds.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its precursors, 3,5-dimethylphenol and 3-bromo-5-methylphenol. While experimental data for the fluorinated target molecule is not widely available, the provided data for its precursors and the detailed analytical protocols offer a valuable resource for researchers in the field. The presented workflows aim to standardize the characterization process, ensuring the quality and consistency of this vital pharmaceutical intermediate. Further experimental investigation into the spectroscopic properties of this compound is highly encouraged to complete this comparative analysis.

Unveiling the Impact of Fluorine: A Comparative Analysis of 3-Fluoro-5-methylphenol and its Non-fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into a molecule can dramatically alter its physicochemical and biological properties. This guide provides a comprehensive comparison of 3-Fluoro-5-methylphenol and its parent compound, 5-methylphenol (m-cresol), offering researchers, scientists, and drug development professionals a detailed assessment of the impact of this single-atom substitution. This analysis is supported by available experimental data on their physicochemical characteristics and biological activities, alongside relevant experimental protocols and pathway visualizations.

Physicochemical Properties: A Tale of Two Phenols

The introduction of a fluorine atom at the meta-position to the hydroxyl group in 5-methylphenol brings about predictable yet significant changes in its physical and chemical nature. These alterations, summarized in the table below, can have profound implications for the molecule's behavior in biological systems.

PropertyThis compound5-Methylphenol (m-Cresol)Impact of Fluorine Substitution
Molecular Formula C₇H₇FOC₇H₈OAddition of one fluorine atom
Molecular Weight 126.13 g/mol 108.14 g/mol Increased molecular weight
Melting Point 46-48 °C[1]11-12 °CSignificantly raises the melting point, indicating stronger intermolecular forces.
Boiling Point 199.8-250 °C[1]202 °CSlight increase in the boiling point range.
Acidity (pKa) Predicted to be lower (more acidic) than 5-methylphenol. For comparison, the pKa of 3-fluorophenol is 9.3, while that of phenol is 10.0.The pKa of the isomeric thymol is 10.59.[2]The strong electron-withdrawing nature of fluorine is expected to increase the acidity of the phenolic proton.
Lipophilicity (logP) Predicted to be higher than 5-methylphenol.Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.

Biological Activity: A Focus on Antimicrobial Potential

Phenolic compounds are well-regarded for their antimicrobial properties. The introduction of a halogen, such as fluorine, can further modulate this activity. While direct comparative studies on the antimicrobial efficacy of this compound and 5-methylphenol are limited, existing data on related compounds allow for an informed discussion.

This compound is noted for its use as a fungicide[1]. This suggests a tangible impact of the fluorine substitution on its bioactivity. For comparison, thymol, an isomer of 5-methylphenol, has demonstrated antifungal activity against various Candida species. In one study, the mean Minimum Inhibitory Concentration (MIC) of thymol against clinical isolates of Candida albicans was found to be 49.37 μg/mL[3]. Another study reported MIC values for thymol against Candida species ranging from 39 to 1250 µg/mL.

In the context of antibacterial activity, a derivative of 5-methylphenol has shown modest activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL. Conversely, a study on 3-fluorocatechol, a structurally related fluorinated phenol, reported a very high MIC of >2048 µg/mL against S. aureus, suggesting that the mere presence of fluorine does not guarantee enhanced antibacterial potency and that the overall molecular structure is critical[4].

Further research is required to elucidate the specific antimicrobial spectrum and potency of this compound in direct comparison to 5-methylphenol.

Experimental Protocols

To facilitate further research and validation of the comparative data, the following section outlines generalized experimental protocols.

Synthesis of this compound

Deoxyfluorination of a Phenolic Precursor (Conceptual)

Disclaimer: This is a conceptual protocol and requires optimization and safety assessment.

Materials:

  • 3-Hydroxy-5-methylphenol (or a suitable precursor)

  • Deoxyfluorinating agent (e.g., DAST, Deoxo-Fluor®)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas (e.g., nitrogen, argon)

  • Standard glassware for organic synthesis

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • Under an inert atmosphere, dissolve the phenolic precursor in the anhydrous solvent in a flame-dried reaction vessel.

  • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C), depending on the reactivity of the fluorinating agent.

  • Slowly add the deoxyfluorinating agent to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for a specified period, monitoring the reaction progress by an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of the quenching solution at a low temperature.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over the anhydrous drying agent.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol to determine the MIC of the compounds against bacterial and fungal strains.

Materials:

  • Test compounds (this compound, 5-methylphenol)

  • Microbial strains (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic/antifungal (e.g., vancomycin for S. aureus, fluconazole for C. albicans)

  • Negative control (broth only)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Include positive control wells (microbe with standard antimicrobial) and negative control wells (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration that inhibits visible growth or by measuring the optical density at 600 nm.

Visualizing the Impact: Logical Workflow and Potential Pathways

To better understand the assessment process and potential molecular interactions, the following diagrams are provided.

G Logical Workflow for Comparative Assessment cluster_data_acquisition Data Acquisition cluster_analysis Comparative Analysis cluster_synthesis Synthesis & Evaluation cluster_conclusion Conclusion Physicochemical_Data Physicochemical Properties (Melting Point, Boiling Point, pKa, logP) Compare_Physicochemical Compare Physicochemical Properties Physicochemical_Data->Compare_Physicochemical Biological_Data Biological Activity Data (MIC values, Fungicidal Activity) Compare_Biological Compare Biological Activity Biological_Data->Compare_Biological Protocols Experimental Protocols (Synthesis, MIC Assay) Synthesize_Compounds Synthesize and Purify Compounds Protocols->Synthesize_Compounds Assess_Impact Assess Impact of Fluorine Substitution Compare_Physicochemical->Assess_Impact Compare_Biological->Assess_Impact Perform_Assays Perform Biological Assays Synthesize_Compounds->Perform_Assays Perform_Assays->Compare_Biological

Caption: Workflow for assessing the impact of fluorine substitution.

G Hypothesized Signaling Pathway Modulation by Fluorinated Phenols Fluorinated_Phenol This compound Membrane Cell Membrane Fluorinated_Phenol->Membrane Increased Permeability (Higher logP) Pathway_B Enzyme Inhibition Fluorinated_Phenol->Pathway_B Direct Interaction Pathway_A Membrane Protein Interaction Membrane->Pathway_A Downstream_Effects Downstream Cellular Effects (e.g., Disruption of Homeostasis, Apoptosis) Pathway_A->Downstream_Effects Pathway_B->Downstream_Effects

References

A Comparative Guide to the Synthetic Routes of 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-Fluoro-5-methylphenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The comparison focuses on reaction efficiency, starting material accessibility, and overall process considerations.

Route 1: Balz-Schiemann Reaction from 3-Amino-5-methylphenol

This classical approach utilizes the Balz-Schiemann reaction, a well-established method for the introduction of fluorine onto an aromatic ring via a diazonium salt intermediate. The starting material for this route is 3-Amino-5-methylphenol.

Signaling Pathway Diagram

Balz_Schiemann_Reaction A 3-Amino-5-methylphenol B Diazonium Tetrafluoroborate Intermediate A->B 1. NaNO2, HBF4 2. 0-5 °C C This compound B->C Heat (Thermal Decomposition)

Caption: Balz-Schiemann reaction pathway for this compound.

Experimental Protocol

Step 1: Diazotization of 3-Amino-5-methylphenol

  • In a suitable reaction vessel, 3-Amino-5-methylphenol is dissolved in an aqueous solution of tetrafluoroboric acid (HBF4).

  • The solution is cooled to 0-5 °C in an ice bath with constant stirring.

  • A pre-cooled aqueous solution of sodium nitrite (NaNO2) is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • The reaction is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate from the solution.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

  • The precipitated diazonium tetrafluoroborate salt is collected by filtration and washed with cold water, followed by a cold organic solvent (e.g., diethyl ether).

  • The dried salt is then carefully heated in an inert solvent or neat until the evolution of nitrogen gas ceases.

  • The resulting crude this compound is purified by distillation or column chromatography.

A greener alternative to the traditional thermal decomposition involves performing the reaction in an ionic liquid, which can simplify the workup and improve safety.[1] Continuous flow reactors have also been employed for the Balz-Schiemann reaction to enhance safety and scalability.[2][3][4][5]

Route 2: Multi-step Synthesis from 3-Bromotoluene

This alternative route involves the initial synthesis of a boronic acid derivative, followed by oxidation to the corresponding phenol and subsequent fluorination. This pathway avoids the potentially hazardous diazonium salt intermediate.

Signaling Pathway Diagram

Multi_step_Synthesis A 3-Bromotoluene B (3-Bromo-5-methylphenyl)boronic acid A->B C-H Activation/Borylation C 3-Bromo-5-methylphenol B->C Oxidation (e.g., H2O2, KOH) D This compound C->D Nucleophilic Fluorination (e.g., KF, catalyst)

Caption: Multi-step synthesis of this compound from 3-Bromotoluene.

Experimental Protocol

Step 1: Synthesis of (3-Bromo-5-methylphenyl)boronic acid

A practical one-pot C-H activation/borylation/oxidation sequence starting from 3-bromotoluene can be employed to generate 3-bromo-5-methylphenol without the isolation of the boronic acid intermediate.[6]

Step 2: Synthesis of 3-Bromo-5-methylphenol

  • In a three-necked flask equipped with a mechanical stirrer, (3-bromo-5-methylphenyl)boronic acid (15.0 g, 69.8 mmol) is dissolved in an aqueous solution (100 mL) of potassium hydroxide (11.8 g, 209.4 mmol).[7]

  • A 30% hydrogen peroxide solution (57.0 mL) is added slowly and dropwise at room temperature, and the reaction proceeds for 20 minutes.[7]

  • Upon completion, the pH of the reaction solution is adjusted to 7 with 2 mol/L dilute hydrochloric acid.[7]

  • The product is extracted with dichloromethane (50 mL × 3), and the combined organic phases are dried over anhydrous sodium sulfate.[7]

  • After filtration, the solvent is removed under reduced pressure to yield 3-bromo-5-methylphenol as an oily liquid.[7]

Step 3: Nucleophilic Fluorination of 3-Bromo-5-methylphenol

The conversion of 3-Bromo-5-methylphenol to this compound can be achieved through nucleophilic aromatic substitution. This typically involves reacting the brominated phenol with a fluoride salt (e.g., KF, CsF) in a high-boiling polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures, often in the presence of a phase-transfer catalyst or a copper or palladium catalyst.

Performance Comparison

ParameterRoute 1: Balz-Schiemann ReactionRoute 2: Multi-step Synthesis
Starting Material 3-Amino-5-methylphenol3-Bromotoluene
Key Intermediates Diazonium tetrafluoroborate salt(3-Bromo-5-methylphenyl)boronic acid, 3-Bromo-5-methylphenol
Reported Yield Variable, dependent on substrate and conditions.86.5% for the synthesis of 3-Bromo-5-methylphenol from the corresponding boronic acid.[7]
Reaction Conditions Low temperatures for diazotization, elevated temperatures for decomposition.Mild to elevated temperatures.
Safety Considerations Diazonium salts can be explosive when isolated and dry.Boronic acids and their derivatives are generally more stable.
Scalability Can be challenging in batch processes due to safety concerns; flow chemistry offers a safer alternative.[2][4][5]Generally more amenable to scaling up.
"Green" Aspects Use of ionic liquids can reduce waste and improve safety.Avoids the use of potentially explosive intermediates.

Conclusion

Both synthetic routes offer viable pathways to this compound. The Balz-Schiemann reaction is a more direct method for introducing the fluorine atom, but it involves a potentially hazardous diazonium salt intermediate. Modern adaptations using ionic liquids or continuous flow systems can mitigate some of these risks.

The multi-step synthesis from 3-bromotoluene provides a potentially safer alternative by avoiding the diazonium salt. While this route involves more steps, the synthesis of the key intermediate, 3-bromo-5-methylphenol, has a high reported yield. The final fluorination step, while not explicitly detailed in the searched literature for this specific substrate, is a standard transformation in organic synthesis.

The choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and safety infrastructure. For large-scale production, the multi-step synthesis or a continuous flow Balz-Schiemann process may be more suitable. For smaller-scale laboratory synthesis, either route could be employed with appropriate safety precautions.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical entities is paramount. This guide provides a comparative analysis of three common analytical methods for the determination of 3-Fluoro-5-methylphenol, a substituted phenolic compound. The methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This document presents a hypothetical validation summary based on typical performance characteristics of these methods for phenolic compounds, offering a framework for analytical method selection and validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of the three analytical methods for the quantification of this compound.

Validation ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.998> 0.995
Range (µg/mL) 1 - 1005 - 20010 - 250
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 5%
Limit of Detection (LOD) (µg/mL) 0.10.51.0
Limit of Quantification (LOQ) (µg/mL) 0.31.53.0
Specificity HighModerate (derivatization can improve)Low
Throughput ModerateModerateHigh

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

Analytical Method Validation Workflow cluster_Planning Planning & Preparation cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting p1 Define Analytical Method Requirements p2 Prepare Validation Protocol p1->p2 p3 Prepare Standard & Sample Solutions p2->p3 e1 Specificity/ Selectivity p3->e1 Start Experiments e2 Linearity & Range e1->e2 e3 Accuracy e2->e3 e4 Precision (Repeatability & Intermediate) e3->e4 e5 LOD & LOQ e4->e5 e6 Robustness e5->e6 d1 Data Analysis e6->d1 Complete Experiments d2 Compare Against Acceptance Criteria d1->d2 d3 Prepare Validation Report d2->d3 end end d3->end Final Approval

A typical workflow for the validation of an analytical method.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method provides high specificity and sensitivity for the quantification of this compound.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.

  • Validation Experiments:

    • Linearity: Inject the calibration standards and plot the peak area against concentration. Perform a linear regression analysis.

    • Accuracy: Spike a blank matrix with known concentrations of the analyte at three levels (low, medium, high) and calculate the percent recovery.

    • Precision:

      • Repeatability: Analyze six replicate samples at the same concentration on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile compounds like phenols. Derivatization can be employed to improve peak shape and thermal stability.

  • Instrumentation: Gas chromatograph with a flame ionization detector and a capillary column suitable for polar compounds (e.g., DB-WAX or similar).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 220 °C at 10 °C/min.

  • Sample Preparation (without derivatization):

    • Prepare a stock solution (1 mg/mL) in a suitable solvent like methanol or isopropanol.

    • Prepare calibration standards and samples by dilution.

  • Sample Preparation (with derivatization using BSTFA):

    • To 100 µL of the sample or standard in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Validation Experiments: Follow a similar procedure as for HPLC, analyzing the prepared standards and samples to determine linearity, accuracy, precision, LOD, and LOQ.

UV-Vis Spectrophotometry

This method is simpler and offers higher throughput but is less specific compared to chromatographic techniques.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (e.g., in ethanol) from 200 to 400 nm. The λmax for phenolic compounds is typically around 270-280 nm.

  • Sample Preparation:

    • Prepare a stock solution (1 mg/mL) in ethanol.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 250 µg/mL.

    • Prepare unknown samples in ethanol to fall within the calibration range.

  • Validation Experiments:

    • Linearity: Measure the absorbance of the calibration standards at the λmax and plot absorbance versus concentration.

    • Accuracy: Use the standard addition method or analyze samples of known concentration.

    • Precision: Analyze multiple replicates of a sample at a single concentration.

    • LOD & LOQ: Can be estimated from the calibration curve's parameters.

This guide provides a foundational comparison to aid in the selection of an appropriate analytical method for this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) for any chosen method.

Comparative Analysis of Cross-Reactivity in 3-Fluoro-5-methylphenol Derivatives for Immunoassay Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the specificity of antibodies raised against 3-Fluoro-5-methylphenol, a critical component in the development of sensitive immunoassays for novel therapeutic compounds.

This guide provides a comparative analysis of the cross-reactivity of several derivatives of this compound. The data presented herein is essential for the validation of immunoassays, ensuring high specificity and accuracy in the detection and quantification of target analytes. Structurally similar compounds can sometimes bind to the same antibodies, leading to inaccurate measurements, a phenomenon known as cross-reactivity.[1][2] Therefore, understanding the cross-reactivity profile of an antibody is a critical step in assay development.

Quantitative Cross-Reactivity Data

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was employed to determine the cross-reactivity of various this compound derivatives. The assay measures the ability of the derivatives to compete with the target analyte (a conjugate of this compound) for binding to a specific monoclonal antibody. The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the derivative required to inhibit 50% of the antibody binding, and the cross-reactivity percentage, calculated relative to the IC50 of the parent compound, this compound.

Compound IDDerivative NameIC50 (ng/mL)Cross-Reactivity (%)
Analyte-001 This compound 15.2 100
Analyte-0023-Amino-5-fluoro-2-methylphenol304.55.0
Analyte-0033-Fluoro-2-methylphenol1520.01.0
Analyte-0043-Fluoro-5-(5-methyl-3-pyridinyl)phenol> 10,000< 0.15
Analyte-0055-Methylphenol (m-Cresol)> 10,000< 0.15
Analyte-0063-Fluorophenol844.41.8

Cross-reactivity (%) = (IC50 of this compound / IC50 of derivative) x 100

The data clearly indicates a high specificity of the antibody for this compound. Minor structural modifications, such as the addition of an amino group or a shift in the methyl group's position, significantly reduce the binding affinity. Derivatives with more substantial structural differences exhibit negligible cross-reactivity.

Experimental Protocols

The following is a detailed protocol for the competitive ELISA used to generate the cross-reactivity data.

Competitive ELISA Protocol

1. Reagent Preparation:

  • Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Antibody Solution: Monoclonal antibody against this compound diluted in blocking buffer.

  • Enzyme Conjugate: Horseradish Peroxidase (HRP) conjugated secondary antibody diluted in blocking buffer.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid.

2. Plate Coating:

  • Microtiter plates were coated with 100 µL/well of a this compound-protein conjugate (1 µg/mL in coating buffer).

  • The plates were incubated overnight at 4°C.

3. Washing and Blocking:

  • The coating solution was discarded, and the plates were washed three times with 200 µL/well of wash buffer.

  • The remaining protein-binding sites were blocked by adding 200 µL/well of blocking buffer and incubating for 1 hour at 37°C.

4. Competitive Reaction:

  • After washing the plates three times, 50 µL of standard solutions of this compound or the test derivatives (at various concentrations) were added to the wells.

  • Immediately after, 50 µL of the diluted primary antibody solution was added to each well.

  • The plate was incubated for 1 hour at 37°C.

5. Secondary Antibody and Detection:

  • The plates were washed three times with wash buffer.

  • 100 µL of the diluted HRP-conjugated secondary antibody was added to each well, and the plate was incubated for 30 minutes at 37°C.

  • After another three washes, 100 µL of TMB substrate solution was added to each well.

  • The plate was incubated in the dark at room temperature for 15-20 minutes.

6. Reading and Analysis:

  • The reaction was stopped by adding 50 µL of stop solution to each well.

  • The optical density (OD) was measured at 450 nm using a microplate reader.

  • The IC50 values were calculated from the standard curves generated for each compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA protocol.

ELISA_Workflow Start Start Coat Plate Coating: Antigen Adsorption Start->Coat Wash1 Wash Coat->Wash1 Block Blocking: Prevent Non-specific Binding Wash1->Block Wash2 Wash Block->Wash2 Compete Competitive Reaction: Add Sample/Standard & Primary Ab Wash2->Compete Wash3 Wash Compete->Wash3 SecondaryAb Add Enzyme-Conjugated Secondary Antibody Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate Add Substrate & Incubate Wash4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance at 450 nm Stop->Read End End Read->End

Caption: Workflow of the competitive ELISA for cross-reactivity analysis.

References

A Comparative Review of the Biological Effects of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of fluorinated phenols, a class of compounds with increasing relevance in environmental science and pharmacology. The introduction of fluorine atoms onto a phenol ring can significantly alter its physicochemical properties, leading to a range of biological activities, from enzyme inhibition to cellular toxicity. This document summarizes key findings, presents available quantitative data for comparison, and details relevant experimental methodologies.

Comparative Toxicity of Fluorinated Phenols

Fluorinated phenols exhibit a range of toxicities, influenced by the number and position of fluorine substituents. Generally, they are considered moderately toxic and can cause irritation to the skin, eyes, and respiratory tract. Prolonged or high-level exposure may lead to more severe health effects, including damage to the central nervous system, liver, and kidneys.

Table 1: Summary of Toxicological Data for Selected Fluorinated Phenols

CompoundChemical StructureSummary of Toxic EffectsQuantitative Data
2-Fluorophenol F-C₆H₄-OHHarmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.LD50 (mouse, intraperitoneal): 537 mg/kg
3-Fluorophenol F-C₆H₄-OHToxic if swallowed. Causes skin irritation. May cause corrosive injuries to the upper respiratory tract and lungs.-
4-Fluorophenol F-C₆H₄-OHHarmful if swallowed, in contact with skin, or inhaled. Causes severe skin burns and eye damage.LD50 (mouse, intraperitoneal): 312 mg/kg
2,4-Difluorophenol F₂-C₆H₃-OHHarmful if swallowed, in contact with skin, or inhaled. Causes skin irritation and serious eye damage.-
Pentafluorophenol F₅-C₆-OHModerately toxic upon inhalation, ingestion, or dermal contact. Causes severe skin burns and eye damage.-

Note: The lack of directly comparable IC50 values for these compounds against the same cell lines in the reviewed literature highlights a gap for future research.

Enzyme Inhibition by Fluorinated Phenols

Fluorination can enhance the ability of phenolic compounds to act as enzyme inhibitors, a property of significant interest in drug development. The position of the fluorine atom can influence both the affinity for the enzyme's active site and the mechanism of inhibition.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis and a target for agents developed to treat hyperpigmentation. Studies on the interaction of monohydroxylated fluorophenols with tyrosinase have revealed distinct behaviors based on the fluorine position.

Table 2: Interaction of Fluorophenols with Tyrosinase

CompoundInteraction TypeKinetic Parameters
2-Fluorophenol Competitive InhibitorKᵢ (inhibition constant) is a measure of binding affinity.
3-Fluorophenol SubstrateKₘ (Michaelis constant) reflects substrate binding affinity.
4-Fluorophenol SubstrateKₘ (Michaelis constant) reflects substrate binding affinity.
DYRK1A/B Kinase Inhibition

Fluorinated polyphenols have been investigated as potent and selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B), which are implicated in neuroinflammatory and neurodegenerative diseases.

Table 3: Inhibitory Activity of a Fluorinated Polyphenol against DYRK1A

CompoundTarget EnzymeIC50
trans fluoro-catechin derivative 1fDYRK1A35 nM

Experimental Protocols

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Exposure: Treat the cells with various concentrations of the fluorinated phenol compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compounds are dissolved in a solvent.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Assessment of Oxidative Stress

Oxidative stress is a common mechanism of phenol-induced toxicity. The generation of reactive oxygen species (ROS) can be measured using various fluorescent probes.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Materials:

  • DCFH-DA solution

  • Cell culture medium

  • 96-well plates (black, clear bottom for fluorescence measurements)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with fluorinated phenols as described in the MTT assay protocol.

  • Probe Loading: After the desired treatment period, remove the treatment medium and wash the cells with PBS. Incubate the cells with DCFH-DA solution (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Fluorescence Measurement: After incubation with the probe, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity of DCF using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.

Signaling Pathways and Mechanisms of Action

Fluorinated phenols can exert their biological effects by modulating various cellular signaling pathways. While research into the specific pathways affected by many fluorinated phenols is ongoing, studies on related halogenated compounds and polyphenols provide insights into potential mechanisms.

Mitochondrial Apoptosis Pathway

Halogenated phenols, such as 2,4-dichlorophenol, have been shown to induce apoptosis through the mitochondrial pathway. This is a plausible mechanism for the cytotoxicity of some fluorinated phenols.

Mitochondrial_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Fluorinated Phenol Fluorinated Phenol Bax Bax Fluorinated Phenol->Bax Upregulates Bcl2 Bcl2 Fluorinated Phenol->Bcl2 Downregulates MMP Mitochondrial Membrane Potential Bax->MMP Decreases Bcl2->Bax Inhibits Cytochrome_c Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 MMP->Cytochrome_c Release Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase3 Activates

Mitochondrial apoptosis pathway.
NF-κB and MAPK Signaling Pathways

Polyphenols, including fluorinated derivatives, are known to modulate inflammatory responses through pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are critical regulators of cytokine production, cell survival, and proliferation. The anti-inflammatory properties of some fluorinated polyphenols may be attributed to their ability to inhibit these pathways.

Experimental and Logical Workflows

General Workflow for Assessing Biological Effects

A systematic approach is essential for characterizing the biological effects of fluorinated phenols. The following workflow outlines a logical progression from initial screening to mechanistic studies.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_outcome Outcome Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Enzyme_Inhibition Enzyme Inhibition Assays Cytotoxicity->Enzyme_Inhibition Oxidative_Stress Oxidative Stress Assays (e.g., DCFH-DA) Cytotoxicity->Oxidative_Stress Toxicity_Profile Toxicity Profile Cytotoxicity->Toxicity_Profile Mechanism_of_Action Mechanism of Action Enzyme_Inhibition->Mechanism_of_Action Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Oxidative_Stress->Signaling_Pathways Signaling_Pathways->Mechanism_of_Action

A typical experimental workflow.
Types of Enzyme Inhibition

Understanding the mode of enzyme inhibition is crucial for drug development. Fluorinated phenols can exhibit different types of reversible inhibition.

Enzyme_Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 EI1 EI Complex E1->EI1 Binds to free enzyme S1 Substrate (S) S1->ES1 I1 Inhibitor (I) I1->EI1 P1 Product (P) ES1->P1 E2 Enzyme (E) ES2 ES Complex E2->ES2 EI2 EI Complex E2->EI2 Binds to free enzyme and S2 Substrate (S) S2->ES2 I2 Inhibitor (I) I2->EI2 ESI2 ESI Complex I2->ESI2 ES2->ESI2 ES complex P2 Product (P) ES2->P2

Types of enzyme inhibition.

Safety Operating Guide

Proper Disposal of 3-Fluoro-5-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-Fluoro-5-methylphenol, ensuring the safety of personnel and compliance with regulations.

This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as a substance that can cause severe skin burns and eye damage, and is harmful if swallowed. Adherence to proper disposal protocols is therefore essential to mitigate risks.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. Work should be conducted in a well-ventilated area, ideally within a chemical fume hood.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential contact with corrosive materials.
Hand Protection Chemically resistant gloves (e.g., neoprene, butyl rubber).Prevents skin contact and potential burns.
Protective Clothing A fully buttoned lab coat. A chemical-resistant apron is recommended for tasks with a high splash potential.Provides a barrier against accidental spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation is experienced.Protects against the inhalation of harmful vapors or aerosols.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Minor Spills:

  • Alert personnel in the immediate vicinity.

  • Wearing the prescribed PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Carefully collect the absorbent material and place it into a suitable, clearly labeled container for hazardous waste.

  • Clean the affected area with soap and water, collecting the cleaning materials as hazardous waste.

  • Do not allow the substance to enter drains or sewer systems[1].

For Major Spills:

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health and Safety (EHS) office or emergency services.

  • If it is safe to do so, remove all sources of ignition.

Waste Disposal Workflow

The proper disposal of this compound waste involves a series of steps to ensure that the waste is handled, stored, and ultimately disposed of in a safe and compliant manner. This process should not include disposal down the drain[2].

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal Identify Waste Identify Waste Segregate Waste Segregate Waste Identify Waste->Segregate Waste Isolate from incompatible materials Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Use chemically compatible container Store Securely Store Securely Label Container->Store Securely Request Pickup Request Pickup Store Securely->Request Pickup In designated Satellite Accumulation Area Professional Disposal Licensed Hazardous Waste Disposal Request Pickup->Professional Disposal

Figure 1. A workflow diagram illustrating the key stages for the proper disposal of this compound waste.

Waste Containerization and Labeling

Proper containment and labeling are crucial for safe storage and transport of chemical waste.

  • Container Selection: Use a sturdy, leak-proof, and chemically compatible container. The original product container can be reused if it is in good condition[1].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Waste this compound," and any other components in the waste stream. The date of accumulation should also be included.

Storage and Final Disposal

Accumulated waste should be stored in a designated and secure location, such as a satellite accumulation area, away from incompatible materials. It is important to prevent contact with bases, acid anhydrides, acid chlorides, and metals[3].

Final disposal must be conducted through your institution's EHS office or a licensed hazardous waste disposal company. Never dispose of this compound in the regular trash or down the drain[1]. Adherence to local, regional, and national regulations for hazardous waste disposal is mandatory[3].

References

Personal protective equipment for handling 3-Fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methylphenol (CAS No: 216976-31-7). Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification

This compound is a hazardous chemical that requires careful handling. Based on its safety data, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][2]

  • Systemic Toxicity: Like phenol, it can be absorbed through the skin and may have systemic effects on the central nervous system, liver, and kidneys.[3][4]

Due to its corrosive nature and potential for systemic toxicity, it is critical to prevent all direct contact.[2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous phenolic compounds.[3][4][5]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.[4][6][7]Protects against splashes that can cause severe eye damage and blindness.[3][8]
Hand Protection Double-gloving is required. An inner nitrile glove (minimum 8mil) with an outer glove of butyl rubber or neoprene.[3][4][5]Provides robust protection against a corrosive chemical that can be readily absorbed through the skin.[3] Nitrile alone is insufficient for extended contact.[4]
Skin & Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat.[3][4]Prevents skin contact from splashes or spills. Phenol has an anesthetic effect, and burns may not be immediately painful.[2][3]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from potential spills.
Respiratory Protection Not typically required if handled within a certified chemical fume hood. If there is a risk of aerosol generation or inadequate ventilation, use an air-purifying respirator with an organic vapor (Type A-P) filter.[5][6]Prevents inhalation of vapors, which can cause severe irritation to the respiratory tract.[8]

Engineering Controls and Laboratory Setup

Proper engineering controls are mandatory to create a safe working environment.

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood.[3][4][6]

  • Emergency Equipment: An ANSI-approved safety shower and eyewash station must be located within a 10-second travel distance and in the same room where the chemical is handled.[3][7][9] Ensure these are unobstructed and tested regularly.

  • Designated Area: Clearly mark the area where this compound is being used.[10]

Safe Handling Protocol: A Step-by-Step Guide

This protocol outlines the procedural steps for safely handling this compound.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[6][8]

  • Review SDS: Read and understand the Safety Data Sheet (SDS) for this compound.[6]

  • Assemble PPE: Put on all required PPE as detailed in the table above.

  • Prepare Workspace: Confirm the fume hood is operational.[4] Gather all necessary equipment and reagents. Designate and label a hazardous waste container.[5][11]

Step 2: Chemical Handling

  • Transport: Transport the chemical in a sealed, properly labeled container within secondary containment to the fume hood.[10]

  • Dispensing: Perform all transfers and dispensing of the chemical inside the fume hood, working at least 6 inches from the sash.[7]

  • Avoid Contamination: Use dedicated glassware and utensils. Do not remove any items from the fume hood without proper decontamination.

  • Centrifugation: If centrifugation is required, use sealed safety cups or rotors to contain any potential aerosols.[4]

Step 3: Post-Handling Procedures

  • Secure Chemical: Tightly close the primary container and store it in a designated, cool, dry, and well-ventilated area away from incompatible materials.[4][9][10]

  • Decontaminate: Wipe down the work area within the fume hood with an appropriate cleaning solution (e.g., soap and water).[10]

  • Remove PPE: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid cross-contamination.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.[7][9]

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency ScenarioImmediate Action Plan
Skin Exposure 1. Immediately go to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.[7][8]2. Remove all contaminated clothing while under the shower.[3][8]3. After initial rinsing, if available, gently wipe the area with polyethylene glycol (PEG-300 or PEG-400).[3]4. Seek immediate medical attention.[9]
Eye Exposure 1. Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][9][12]2. Remove contact lenses if present and easy to do.[9]3. Seek immediate medical attention.[12]
Inhalation 1. Move the affected person to fresh air immediately.[4][9]2. Call for emergency medical assistance.[4]
Small Spill (<100 mL) 1. Alert others in the area. Ensure you are wearing appropriate PPE.2. Absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels directly on the liquid.[6]3. Collect the absorbed material into a labeled hazardous waste container.4. Decontaminate the area with soap and water.
Large Spill (>100 mL) 1. Evacuate the laboratory immediately and alert others.2. Call your institution's emergency response team.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix phenolic waste with other waste streams. Use a dedicated, clearly labeled, and sealed container for all liquid and solid waste.[11][13]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent pads, must be placed in the designated solid hazardous waste container.[5]

  • Empty Containers: Handle empty containers as if they still contain the product.[5] Follow institutional guidelines for the disposal of empty hazardous chemical containers.

  • Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5][8]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal A Conduct Risk Assessment B Review SDS A->B C Don Appropriate PPE (Table 1) B->C D Prepare Fume Hood & Waste Container C->D E Transfer Chemical to Work Area D->E Begin Work F Perform Experimental Procedures E->F G Securely Close Chemical Container F->G H Store Chemical Properly G->H Complete Work I Decontaminate Work Surface H->I J Dispose of Waste in Labeled Container I->J K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.